molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

カタログ番号: B1194528
CAS番号: 254-04-6
分子量: 132.16 g/mol
InChIキー: KYNSBQPICQTCGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-Chromene is a fundamental benzo-fused pyran heterocycle recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and biologically active compounds . This versatile core structure is a key starting material for synthesizing a wide range of novel chemical entities for drug discovery research . Recent studies highlight its significant value in oncology, where this compound derivatives act through multiple mechanisms. These include functioning as dual inhibitors targeting both pyruvate kinase M2 (PKM2)—a key enzyme in cancer cell metabolism—and tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . Other derivatives have demonstrated potent cytotoxicity and induce apoptosis in various human cancer cell lines, including breast, lung, and liver cancers . Beyond oncology, the this compound scaffold shows promising antibacterial activity. Specific halogenated 3-nitro-2H-chromene derivatives exhibit potent efficacy against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis , making them promising leads for novel anti-infective development . Sustainable synthetic routes have been advanced, such as amino acid-promoted annulation reactions, providing efficient and scalable methods to access this important scaffold and related natural products like cannabichromene and flindersine . This product is intended for research purposes as a building block in organic synthesis and for biological screening. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNSBQPICQTCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180051
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-04-6
Record name 2H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BENZOPYRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3W6XRV5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Properties of 2H-Chromene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and materials science due to their broad spectrum of biological activities and unique photophysical properties.[2][3] This technical guide provides an in-depth overview of the synthesis, properties, and experimental protocols related to this compound derivatives, tailored for professionals in research and drug development.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core has been approached through various strategic routes, broadly categorized into the formation of the benzopyran ring via cyclization reactions and the functionalization of a pre-existing this compound structure.[1] Catalytic methodologies, including transition-metal catalysis, organocatalysis, and metal-free Brønsted and Lewis acid/base catalysis, have been extensively developed to improve efficiency and selectivity.[2][3]

A. Key Synthetic Strategies

1. Transition-Metal Catalyzed Synthesis: Various transition metals, including gold, palladium, rhodium, and iron, have been employed to catalyze the synthesis of 2H-chromenes.[2][4] Gold catalysts, such as Ph₃PAuNTf₂, are effective in the cyclization of propargyl aryl ethers to yield 2H-chromenes.[2] Rhodium(III)-catalyzed C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides an efficient route to this compound-3-carboxylic acids.[4]

2. Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for the synthesis of 2H-chromenes. L-proline and its derivatives have been successfully used to catalyze the asymmetric tandem oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes, affording chiral 3-nitro-2H-chromenes with excellent enantioselectivity.[5][6] Diethylamine has also been employed as an efficient organocatalyst in one-pot, three-component reactions for the synthesis of 2-amino-4H-chromenes.[7][8]

3. Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of this compound derivatives.[7][9] This method often leads to significantly reduced reaction times, increased yields, and higher product purity compared to conventional heating methods.[9] It is particularly effective for multicomponent reactions used to generate libraries of chromene derivatives for biological screening.[9]

A general workflow for the synthesis and characterization of this compound derivatives is depicted below:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Salicylaldehyde (B1680747), Alkynes) reaction Chemical Reaction (e.g., Cyclization, Annulation) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup catalyst Catalyst (e.g., Transition Metal, Organocatalyst) catalyst->reaction crude Crude Product workup->crude chromatography Purification (e.g., Column Chromatography) crude->chromatography pure Pure this compound Derivative chromatography->pure spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure->spectroscopy analysis Data Analysis and Structure Elucidation spectroscopy->analysis final Characterized Compound analysis->final

A generalized workflow for the synthesis and characterization of this compound derivatives.

II. Properties of this compound Derivatives

This compound derivatives exhibit a wide range of physicochemical and biological properties, making them attractive candidates for various applications.

A. Physicochemical Properties

The physicochemical properties of 2H-chromenes, such as solubility and stability, are highly dependent on their substitution patterns. Spectroscopic techniques are crucial for the structural elucidation of these compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups within the molecule.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.[12]

B. Biological and Pharmacological Properties

The this compound nucleus is a key structural motif in many biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[7][13][14]

  • Anticancer Activity: Many this compound derivatives have shown significant cytotoxic activity against various cancer cell lines.[7][13] For example, certain derivatives have exhibited IC₅₀ values in the low microgram per milliliter range against cell lines such as HCT-116, HepG-2, A-549, and MCF-7.[7]

  • Antimicrobial Activity: Several this compound derivatives have demonstrated potent antibacterial and antifungal properties.[7][13]

  • Anti-inflammatory and Antioxidant Activity: These compounds have also been investigated for their anti-inflammatory and antioxidant properties.[14][15][16]

  • Other Activities: Other reported biological activities include anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic effects.[7][13]

The relationship between the structure of this compound derivatives and their biological activity is a key area of research, often explored through Structure-Activity Relationship (SAR) studies.

G 2H_Chromene_Core This compound Scaffold Substituents Substituents at various positions 2H_Chromene_Core->Substituents Physicochemical_Properties Physicochemical Properties (Solubility, Lipophilicity) Substituents->Physicochemical_Properties Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Physicochemical_Properties->Biological_Activity Target_Interaction Interaction with Biological Targets Biological_Activity->Target_Interaction

The relationship between the this compound core, its substituents, and resulting biological activity.

III. Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and evaluation of this compound derivatives.

A. General Procedure for Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives[9]
  • Reactant Mixture: In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), α- or β-naphthol (1 mmol), and a catalyst such as FeTiO₃ (0.05 g).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 3-5 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add ethanol (B145695) to dissolve the product. If a magnetic catalyst is used, separate it using an external magnet. Allow the ethanolic solution to cool, inducing crystallization of the product. The crude product can be further purified by recrystallization from ethanol.

B. General Procedure for Organocatalytic [4+2] Annulation for the Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes[18]
  • Reaction Setup: To a solution of a salicylaldehyde derivative (0.24 mmol) and 1,3-bisarylsulfonylpropene (0.2 mmol) in dry toluene (B28343) (2 mL), add piperidine (B6355638) (6.0 μL, 0.06 mmol) and p-TsOH (10.3 mg, 0.06 mmol).

  • Reaction Conditions: Stir the reaction mixture at 60 °C.

  • Monitoring and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, purify the reaction mixture by flash chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate (B1210297) = 8:1) to obtain the desired product.

A typical workflow for the biological screening of newly synthesized this compound derivatives is outlined below.

G cluster_screening Biological Screening cluster_optimization Lead Optimization start Synthesized this compound Derivatives Library primary_screening Primary Screening (e.g., In vitro cytotoxicity assays) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Dose-response studies) hit_identification->secondary_screening lead_identification Lead Identification secondary_screening->lead_identification sar_studies Structure-Activity Relationship (SAR) Studies lead_identification->sar_studies adme_studies ADME/Tox Profiling sar_studies->adme_studies preclinical Preclinical Development adme_studies->preclinical

A workflow for the biological evaluation of this compound derivatives in drug discovery.

IV. Quantitative Data Summary

The following tables summarize quantitative data for representative this compound derivatives from the literature.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Amino-4H-chromene Derivatives [9]

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203-5 min95
2Benzaldehydeα-NaphtholFeTiO₃ConventionalReflux4-6 h70
34-Cl-Benzaldehydeβ-NaphtholFeTiO₃Microwave1203-5 min92
44-Cl-Benzaldehydeβ-NaphtholFeTiO₃ConventionalReflux4-6 h65

Table 2: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µg/mL) [7]

CompoundHCT-116HepG-2A-549MCF-7
Derivative 15.27.811.82.1
Derivative 22.94.56.30.86
Doxorubicin (Std.)0.450.520.680.42

Table 3: Spectroscopic Data for a Representative 3-Sulfonyl-2-sulfonylmethyl-2H-chromene (Compound 3h) [17]

Data TypeDescription
¹H NMRδ 5.48 (dd, J = 12.0 Hz, 4.0 Hz, 1H), 3.63 (dd, J = 12.0 Hz, 12.0 Hz, 1H), 3.38 (dd, J = 12.0 Hz, 4.0 Hz, 1H)
NoteThe signals correspond to the methine and methylene (B1212753) protons of the pyran ring.

This guide provides a comprehensive overview of the synthesis and properties of this compound derivatives, intended to be a valuable resource for researchers and professionals in the field of drug development and materials science. The versatility in synthetic approaches and the diverse biological activities of these compounds underscore their continued importance in scientific research.

References

The Architectural Blueprint of Bioactivity: An In-Depth Technical Guide to the Structure-Activity Relationship of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By dissecting the relationship between molecular architecture and biological function, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of 2H-chromenes and design next-generation therapeutic agents.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. The SAR studies reveal that the anticancer potency is intricately linked to the substitution pattern on both the pyran and the fused benzene (B151609) rings.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives, providing a quantitative basis for SAR analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDCore StructureR1R2R3R4Cancer Cell LineIC50 (µM)Reference
1a 2-Amino-4-aryl-4H-chromeneH4-Cl-PhCNNH2MCF-7 (Breast)15.3[1]
1b 2-Amino-4-aryl-4H-chromeneH4-Br-PhCNNH2K562 (Leukemia)10.6[1]
1c 2-Amino-4-aryl-4H-chromeneH4-F-PhCNNH2A549 (Lung)17.5[1]
2a 3-Nitro-2-aryl-2H-chromeneH4-Br-PhNO2HHepG2 (Liver)0.4[1]
2b 3-Nitro-2-aryl-2H-chromeneH4-Cl-PhNO2HHCT-116 (Colon)0.2[1]
2c 3-Nitro-2-aryl-2H-chromeneH4-MeO-PhNO2HMCF-7 (Breast)0.6[1]
3a Spiro[chromene-2,4'-piperidine]7-Cl---5-HT2C Receptor Agonist0.1215
4a This compound-furo-chromene4'-methoxyphenyl---hCA IX0.53[2]
4b This compound-furo-chromene4'-methylphenyl---hCA XII2.52[2]

Key SAR Insights for Anticancer Activity:

  • Position 2: Substitution at the 2-position with aryl groups, particularly those bearing electron-withdrawing groups like halogens, often enhances cytotoxic activity.

  • Position 3: The presence of a cyano or nitro group at the 3-position is a common feature in many potent anticancer chromenes.

  • Position 4: The nature of the substituent at the 4-position significantly influences activity. Aryl groups are frequently employed, with their substitution pattern modulating potency.

  • Fused Benzene Ring: Substitution on the benzene ring, such as with halogens or methoxy (B1213986) groups, can fine-tune the electronic and lipophilic properties of the molecule, thereby impacting its interaction with biological targets.

Mechanism of Action: HIF-1 Pathway Inhibition

Several anticancer this compound derivatives exert their effect by inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a transcription factor that plays a crucial role in tumor progression and angiogenesis by enabling cancer cells to adapt to hypoxic environments.[3][4]

HIF1_Pathway Hypoxia Hypoxia PHD Prolyl Hydroxylases (PHDs) Hypoxia->PHD Inhibits HIF1a_s Stable HIF-1α Hypoxia->HIF1a_s Stabilizes Chromene This compound Derivative Chromene->PHD Inhibits HIF1a_p HIF-1α (proline) PHD->HIF1a_p Hydroxylates HIF1a_OH HIF-1α-OH HIF1a_p->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_OH Degrades Nucleus Nucleus HIF1a_s->Nucleus Translocates HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex (HIF-1α/β) HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Nucleus->HIF1_complex Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Angiogenesis Angiogenesis, Metastasis Target_Genes->Angiogenesis

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway Inhibition.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold is also a fertile ground for the development of novel antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi.

Quantitative SAR Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents MIC values for various this compound derivatives.

Compound IDCore StructureR1R2R3R4MicroorganismMIC (µg/mL)Reference
5a 3-Nitro-2-aryl-2H-chromene6-Br, 8-Cl4-Br-PhNO2HS. aureus4[5]
5b 3-Nitro-2-aryl-2H-chromene6-Br, 8-Cl4-Br-PhNO2HS. epidermidis1-4[5]
6a This compound-3-carboxamideHHCONH2HB. cereus62[6]
6b This compound-3-carboxamide6-ClHCONH2HP. aeruginosa31[6]
6c This compound-3-carboxamide8-MeHCONH2HK. pneumoniae16[6]
7a Furochromone derivative----C. albicans1-4[7]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of multiple halogen atoms on the benzene ring, as seen in tri-halogenated 3-nitro-2H-chromenes, significantly enhances antibacterial activity against multidrug-resistant strains.[5]

  • Amide Functionality: The presence of a carboxamide group at the 3-position can confer potent antibacterial properties, with the substitution pattern on the chromene core influencing the spectrum of activity.[6]

  • Lipophilicity: Modifications that increase the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have been investigated as potential anti-inflammatory agents, often by targeting key signaling pathways involved in the inflammatory response.

Quantitative SAR Data: Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of this compound derivatives against inflammatory targets or cellular responses.

Compound IDCore StructureR1R2R3Target/AssayIC50 (nM)Reference
8a 2-Trifluoromethyl-2H-chromene6-F3-(4-MeO-Ph)2-(2-(thiophen-3-yl)ethoxy)COX-2 Inhibition70.7[8]
9a 3-Nitro-2-(trifluoromethyl)-2H-chromene6-ethynyl--P2Y6 Receptor Antagonism~1000[9]
10a Furochromene8-iso-propyl--Mast Cell Degranulation-[4]

Key SAR Insights for Anti-inflammatory Activity:

  • Fluorination: The presence of fluorine atoms, as in 2-trifluoromethyl-2H-chromenes, can lead to potent inhibitory activity against enzymes like COX-2.[8]

  • Receptor Antagonism: Modifications on the chromene scaffold can yield compounds that act as antagonists for receptors involved in inflammatory signaling, such as the P2Y6 receptor.[9]

  • Inhibition of Mediator Release: Certain substitution patterns can lead to the inhibition of the release of inflammatory mediators from immune cells like mast cells.[4]

Mechanism of Action: TLR4/MAPK Pathway Inhibition

A plausible mechanism for the anti-inflammatory action of some this compound derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the mitogen-activated protein kinase (MAPK) cascade. This pathway is critical in the production of pro-inflammatory cytokines.[10]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 Chromene This compound Derivative TAK1 TAK1 Chromene->TAK1 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Induces Transcription

Toll-like Receptor 4 (TLR4) and MAPK Signaling Pathway Inhibition.

Experimental Protocols

General Synthesis of 2-Amino-4H-chromene Derivatives (One-Pot, Three-Component Reaction)

This protocol describes a common and efficient method for the synthesis of a 2-amino-4H-chromene library.

Materials:

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), the phenol/naphthol derivative (1 mmol), and the catalyst in the chosen solvent.

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If not, the product may be precipitated by adding cold water.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-amino-4H-chromene derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well microtiter plates

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound derivatives against various microorganisms.[3]

Materials:

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Antimicrobial Dilutions: In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

General Workflow for a this compound SAR Study

The rational design and development of novel this compound-based therapeutic agents typically follows a structured and iterative workflow.

SAR_Workflow Start Start: Identify Lead this compound Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC) Purification->Screening Data_Analysis Data Analysis and SAR Determination Screening->Data_Analysis Hit_Ident Hit Identification Data_Analysis->Hit_Ident Optimization Lead Optimization (Iterative Design) Hit_Ident->Optimization Potent & Selective? In_Vivo In Vivo Testing (Animal Models) Hit_Ident->In_Vivo Yes Optimization->Synthesis Design New Analogs End Preclinical Candidate In_Vivo->End

References

The Pharmacological Landscape of 2H-Chromene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent pharmacological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacological profiles of this compound analogs, detailing their biological activities with quantitative data, outlining key experimental protocols for their evaluation, and illustrating the underlying signaling pathways.

Biological Activities of this compound Analogs

This compound derivatives have been extensively investigated for a variety of therapeutic applications. The following sections summarize their key pharmacological activities, with quantitative data presented for comparative analysis.

Anticancer Activity

A significant body of research has highlighted the potential of this compound analogs as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action for some of these analogs involves the induction of apoptosis through interaction with tubulin at the colchicine (B1669291) binding site, leading to the obstruction of tubulin polymerization, G2/M cell-cycle arrest, and subsequent caspase-dependent apoptosis.[1]

Table 1: Anticancer Activity of Selected this compound Analogs

Compound/AnalogCancer Cell Line(s)IC50 ValueReference
2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives (Compound 1)Six human tumor cell lines< 1 µM[1]
Flavanones incorporated with chromenes (Compound 61)HCT-116, HepG-2, A-549, and MCF-71.08–2.42 µg/mL[1][2]
Novel heterocyclic incorporated 4H-benzo[h]chromenes (Compounds 59 & 60)Various targeted cancer cell lines0.7 to 3.0 µg/mL and 0.8 to 1.4 µg/mL, respectively[1][2]
Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-ones (Compound 58)MCF-70.86 µg/mL[1][2]
Isoxazole and 2-(1,2,3-triazolylmethoxy) functionalized 2H-chromenes (Compound 5)Four different targeted human cancer cells< 20 µM[2]
8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene analog (Compound 30)-AChE inhibition (IC50 = 13±1.4 nM)[3]
Oxime-based chromene derivatives (6i and 6j)A549, MCF-7 (6i) and MCF-7 (6j)Not specified[4]
Anti-inflammatory Activity

Certain this compound derivatives have demonstrated notable anti-inflammatory properties. For instance, a series of 2-trifluoromethyl-2H-chromene ethers have been identified as novel COX-2 inhibitors with low ulcerogenicity.[5] One analog, E25, was found to significantly suppress the LPS-induced release of NO and PGE2, the expression of COX-2 and iNOS, and the activation of the NF-κB pathway.[5]

Table 2: Anti-inflammatory Activity of Selected this compound Analogs

Compound/AnalogAssayIC50/Effective ConcentrationReference
6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene (E25)Human recombinant COX-2 inhibition70.7 ± 4.7 nM[5]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (5g, 5i, 5k-l)TNF-α inhibition (in vitro)1.108 ± 0.002, 0.423 ± 0.022, 0.047 ± 0.001, 0.070 ± 0.002 µM[6]
2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates (8f)TNF-α inhibition (in vitro)0.142 ± 0.001 µM[6]
Antimicrobial Activity

The this compound scaffold has also served as a basis for the development of potent antimicrobial agents.[1][2]

Table 3: Antimicrobial Activity of Selected this compound Analogs

Compound/AnalogOrganism(s)MIC/Zone of InhibitionReference
H-ch and 4H-benzo[h]chromenes (Compounds 73a & 73b)Gram-positive bacteria and fungiMIC: 0.007 to 0.49 µg/mL; Zone of inhibition: 18 to 30 mm[1][2]
H-ch and 4H-benzo[h]chromenes (Compounds 74a & 74b)Gram-positive bacteria and fungiZone of inhibition: 10–23 mm[1][2]
Neuroprotective and Other Activities

This compound derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's.[3][7] Some analogs have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1.[7] Additionally, various other biological activities have been reported for this compound analogs, including anticonvulsant, anticholinesterase, antituberculosis, and antidiabetic activities.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well microplate

  • Test this compound analogs

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-25 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][10] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 50-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][10] The plate can be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background.[8]

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • 96-well microtiter plates

  • Test this compound analogs

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile saline or PBS

  • Incubator

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent and then prepare serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the this compound analog at which there is no visible growth (turbidity) of the microorganism.

In Vitro Anti-inflammatory Assay: TNF-α Inhibition

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

  • RAW 264.7 macrophage-like cells

  • 96-well cell culture plates

  • Culture medium

  • Lipopolysaccharide (LPS)

  • Test this compound analogs

  • TNF-α ELISA kit

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α.[13] Include an unstimulated control group (no LPS) and a vehicle control group (LPS + vehicle).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

  • TNF-α Quantification: Quantify the amount of TNF-α in the collected supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to modulate various cellular signaling pathways.

Anticancer Mechanisms: Tubulin Polymerization Inhibition and Apoptosis

As previously mentioned, a key anticancer mechanism for some chromene analogs is the disruption of microtubule dynamics. By binding to tubulin, these compounds inhibit its polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][14] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic pathway of apoptosis.[1] This pathway involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.[15]

This compound Analog This compound Analog Microtubule Polymerization Microtubule Polymerization This compound Analog->Microtubule Polymerization Inhibits Tubulin Tubulin Tubulin->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Leads to G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Causes Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces Caspase Activation Caspase Activation Apoptosis->Caspase Activation Mediated by

Caption: Tubulin Polymerization Inhibition Pathway by this compound Analogs.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[5][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α.[5] Some this compound analogs exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5]

LPS LPS IKK Activation IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Nuclear Translocation NF-kB Nuclear Translocation IkB Degradation->NF-kB Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression NF-kB Nuclear Translocation->Inflammatory Gene Expression This compound Analog This compound Analog This compound Analog->IKK Activation Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Analogs.

Experimental Workflow for Pharmacological Profiling

The comprehensive evaluation of a novel this compound analog involves a multi-step process, from initial synthesis to in vivo efficacy studies.

cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis of this compound Analog Library Synthesis of this compound Analog Library Primary Screening (e.g., Cytotoxicity) Primary Screening (e.g., Cytotoxicity) Secondary Screening (e.g., Anti-inflammatory, Antimicrobial) Secondary Screening (e.g., Anti-inflammatory, Antimicrobial) Primary Screening (e.g., Cytotoxicity)->Secondary Screening (e.g., Anti-inflammatory, Antimicrobial) Mechanism of Action Studies Mechanism of Action Studies Secondary Screening (e.g., Anti-inflammatory, Antimicrobial)->Mechanism of Action Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies->Synthesis of this compound Analog Library Iterative Design Animal Models of Disease (e.g., Xenograft, Inflammation) Animal Models of Disease (e.g., Xenograft, Inflammation) Structure-Activity Relationship (SAR) Studies->Animal Models of Disease (e.g., Xenograft, Inflammation) Toxicity and Pharmacokinetic Studies Toxicity and Pharmacokinetic Studies Animal Models of Disease (e.g., Xenograft, Inflammation)->Toxicity and Pharmacokinetic Studies

Caption: General Experimental Workflow for Pharmacological Profiling.

This guide provides a foundational understanding of the pharmacological profiles of this compound analogs. The versatility of this scaffold, coupled with the potential for diverse functionalization, continues to make it an attractive starting point for the development of novel therapeutic agents. Further research into their mechanisms of action and structure-activity relationships will undoubtedly unveil new opportunities for drug discovery.

References

The Discovery of Novel 2H-Chromene Based Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a prominent heterocyclic motif found in a variety of natural products, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and development of novel this compound-based therapeutic agents, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Therapeutic Potential and Biological Activities

This compound derivatives have shown significant promise in various therapeutic areas. Their versatility stems from the numerous possibilities for substitution on the chromene ring, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[1][2] The primary areas of investigation include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression, and disrupt tumor vasculature.[3][4]

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l)MCF-7 (Breast)0.2[5]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromeneHCT116 (Colon)0.05[4]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromeneHepG2 (Liver)0.055[4]
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromeneT47D (Breast)0.06[4]
This compound derivative with sulfonamide moiety (Compound 7)T47D (Breast)8.8
Doxorubicin (Reference Drug)T47D (Breast)9.8[2]
Flavanone-chromene hybrid (Compound 61)HCT-116 (Colon)1.08 µg/mL
Flavanone-chromene hybrid (Compound 61)HepG-2 (Liver)2.42 µg/mL[3]
Benzo[h]chromene (Compound 62)Various0.9 µg/mL[3]
Benzo[h]chromene (Compound 63)Various0.8–1.1 µg/mL[3]
Antimicrobial Activity

Certain this compound derivatives have exhibited significant activity against various pathogenic bacteria and fungi.[6] Their mechanism of action in microbes is still under investigation but is a promising area for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Compound 3aBacillus cereus0.062[6]
Compound 3cBacillus cereus0.062[6]
Compound 4cBacillus cereus0.062[6]
Streptomycin (Reference Drug)Bacillus cereus0.125[6]
Compound 3aClostridium sporogenes0.031[6]
Compound 4dClostridium sporogenes0.031[6]
Streptomycin (Reference Drug)Clostridium sporogenes0.031[6]
Compound 4aPseudomonas aeruginosa0.031[6]
Compound 4bCandida albicans<0.016[6]
Compound 4bAspergillus niger0.016[6]
Nystatin (Reference Drug)Aspergillus niger0.031[6]

Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through various mechanisms of action, including the inhibition of crucial signaling pathways and the induction of programmed cell death.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Hypoxia is a common feature of solid tumors and contributes to tumor progression and resistance to therapy. The transcription factor HIF-1 plays a central role in the cellular response to hypoxia. Some 2,2-dimethyl-2H-chromene derivatives have been identified as inhibitors of the HIF-1 pathway, thereby suppressing tumor growth.[7] Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9][10] this compound-based inhibitors can disrupt this process, preventing tumor adaptation to the hypoxic microenvironment.

HIF1_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_n HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_n->PHDs Hydroxylation VHL VHL E3 Ligase Complex PHDs->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_h HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_h->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia-Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Transcription Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Metabolic Adaptation Target_Genes->Metabolism Inhibitor This compound Inhibitor Inhibitor->HIF1a_h Prevents Stabilization

Figure 1: Simplified HIF-1 Signaling Pathway and Point of Inhibition.
Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[11][12] In postmenopausal women, peripheral aromatization is the main source of estrogen, which can promote the growth of hormone-receptor-positive breast cancer. Some this compound derivatives have been shown to be potent aromatase inhibitors, making them attractive candidates for the treatment of estrogen-dependent breast cancer.[2] By blocking the active site of aromatase, these compounds prevent the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively, thereby reducing the levels of circulating estrogens.[1][13]

Aromatase_Inhibition Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Tumor_Growth Hormone-Receptor-Positive Breast Cancer Growth Estrogens->Tumor_Growth Stimulates Inhibitor This compound Aromatase Inhibitor Inhibitor->Aromatase Inhibits Apoptosis_Pathway Chromene This compound Derivative Cellular_Stress Cellular Stress Chromene->Cellular_Stress Bcl2_family Bcl-2 Family Proteins Cellular_Stress->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bcl2_inh Bcl-2/Bcl-xL Inhibition Bcl2_family->Bcl2_inh Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Bcl2_inh->Mitochondrion No longer inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution MCR_Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Product 2-Amino-4H-chromene-3-carbonitrile Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product Phenol Phenol Derivative Phenol->Product Catalyst Catalyst (e.g., Piperidine, Na2CO3) Catalyst->Product Solvent Solvent (e.g., Ethanol, Water) Solvent->Product

References

2H-chromene as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene core, a heterocyclic motif consisting of a benzene (B151609) ring fused to a pyran ring, has garnered significant attention in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities has established it as a "privileged scaffold." This designation highlights the ability of the this compound framework to serve as a versatile template for the design of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities with quantitative data, experimental protocols, and mechanisms of action.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the chromene ring allows for substitutions at various positions, leading to a wide range of biological activities.

Anticancer Activity

A significant number of this compound derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][3]

Table 1: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2-Amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromeneHepG2 (Liver)0.055--[1]
T47D (Breast)0.060--[1]
HCT116 (Colon)0.050--[1]
6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene (7e)MDA-MB-231 (Breast)3.46Etoposide>30[4]
MCF-7 (Breast)18.76Etoposide>30[4]
T47D (Breast)6.21Etoposide>30[4]
6-Bromo-2-amino-4-(nitroalkyl)-4H-chromene (7f)MDA-MB-231 (Breast)10.23Etoposide>30[4]
MCF-7 (Breast)7.84Etoposide>30[4]
T47D (Breast)4.11Etoposide>30[4]
Sargachromanol EHL-60 (Leukemia)Not specified--[3]
Oxime derivative 6iA549 (Lung)Not specified--[5]
MCF-7 (Breast)Not specified--[5]
Oxime derivative 6jMCF-7 (Breast)Not specified--[5]
Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

Table 2: Antimicrobial Activity of Representative this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
This compound-3-carboxamide (3a)Bacillus cereus62Streptomycin125[6]
This compound-3-carboxamide (3c)Bacillus cereus62Streptomycin125[6]
This compound-3-carboxamide (4c)Bacillus cereus62Streptomycin125[6]
3-Nitro-2H-chromene derivative (5s)S. aureus (MRSA)4--[7]
S. epidermidis1-4--[7]
Mono-halogenated nitrochromenesStaphylococcal strains8-32--[7]
Tri-halogenated 3-nitro-2H-chromenesStaphylococcal strains1-8--[7]
Anti-inflammatory Activity

Certain this compound derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2).[8][9]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)Reference
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (5d)COX-2 Inhibition0.07Celecoxib0.06[8]
2-Phenyl-4H-chromen-4-one derivative (8)NO production in LPS-stimulated RAW264.7 cellsNot specified--[1][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used to evaluate their activity.

Synthesis of 2-Amino-4-aryl-4H-chromene Derivatives

This protocol describes a general one-pot, three-component synthesis of 2-amino-4-aryl-4H-chromene derivatives.[10][11]

Materials:

Procedure:

  • A mixture of the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), substituted aromatic aldehyde (1 mmol), and piperidine (0.1 mmol) in ethanol (10 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is used to assess the antimicrobial activity of a compound.[16][17][18][19]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • This compound derivatives (dissolved in a suitable solvent)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface with the test microorganism.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound derivative solution at different concentrations into the wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. The minimum inhibitory concentration (MIC) is the lowest concentration that inhibits visible growth.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[20] Some this compound derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory and anticancer effects.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Chromene This compound Derivative Chromene->IKK_complex Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound derivatives.

Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of many drugs, including some this compound derivatives.[7][16][21]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid PLA2 Activation Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Chromene This compound Derivative Chromene->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer this compound derivatives induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[22][23][24]

Apoptosis_Pathway Chromene This compound Derivative Mitochondria Mitochondria Chromene->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Technical Guide to the Isolation and Characterization of 2H-Chromenes from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for isolating and characterizing 2H-chromenes from natural sources. These heterocyclic compounds, found in a variety of plant species, are of significant interest due to their diverse biological activities. This document outlines detailed experimental protocols, presents quantitative data for key compounds, and illustrates the general workflow from natural source to purified compound.

Introduction to 2H-Chromenes

2H-Chromenes, also known as 2H-1-benzopyrans, are a class of oxygen-containing heterocyclic compounds. Their scaffold is a key structural component in numerous natural products, including alkaloids, flavonoids, and tocopherols.[1] Naturally occurring 2H-chromenes have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development. A notable example is the precocene class of 2H-chromenes, such as precocene I and II isolated from plants of the Asteraceae family, which are known for their insecticidal properties.[2][3]

Isolation of 2H-Chromenes from Natural Sources

The isolation of 2H-chromenes from plant material typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections detail a general yet comprehensive approach.

Plant Material and Extraction

The choice of solvent is critical for the efficient extraction of bioactive compounds.[4] For 2H-chromenes, which are generally non-polar to moderately polar, solvents like ethanol (B145695), methanol (B129727), hexane, and ethyl acetate (B1210297) are commonly employed.[2][5]

Experimental Protocol: Solvent Extraction of Ageratum conyzoides

  • Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of Ageratum conyzoides at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Maceration: Soak the powdered plant material in 70% ethanol in a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane and ethyl acetate. This will yield an n-hexane fraction, an ethyl acetate fraction, and a residual aqueous fraction. The 2H-chromenes are typically concentrated in the less polar n-hexane and ethyl acetate fractions.

Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture.[6][7] For 2H-chromenes, silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a gradient of non-polar and polar solvents.[8][9]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the dried n-hexane or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane). Load the sample solution carefully onto the top of the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient could be from 100% n-hexane to a 1:1 mixture of n-hexane and ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling and Concentration: Combine the fractions containing the purified 2H-chromene and concentrate them using a rotary evaporator.

Final Purification by Recrystallization

Recrystallization can be employed as a final purification step to obtain highly pure crystalline compounds.

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the semi-purified this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven.[8]

Characterization of 2H-Chromenes

The structural elucidation of isolated 2H-chromenes is achieved through a combination of spectroscopic techniques.

Spectroscopic Methods
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromene chromophore.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as C=C, C-O, and O-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.[10][11][12]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Dried Plant Material (e.g., Ageratum conyzoides) extraction Solvent Extraction (e.g., 70% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning fractions Hexane & Ethyl Acetate Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_compound Pure this compound recrystallization->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) final_structure Identified this compound spectroscopy->final_structure Structural Elucidation pure_compound->spectroscopy

General workflow for the isolation and characterization of 2H-chromenes.

Quantitative Data of Isolated 2H-Chromenes

The following tables summarize quantitative data for representative 2H-chromenes isolated from natural sources.

Table 1: Yields of Precocene I and II from Ageratum conyzoides

CompoundPlant PartExtraction MethodYield (%)Reference
Precocene IAerial partsHydrodistillation0.0004 - 0.072[13]
Precocene IIAerial partsHydrodistillation0.001 - 0.035[13]
Precocene IILeavesMaceration (70% limonene)7.70 ± 0.80[14]

Table 2: Spectroscopic Data for 2,2-dimethylchromene 7-methoxy-6-O-β-D-glucopyranoside isolated from Ageratum conyzoides [15][16][17]

Data TypeValues
¹H NMR (500 MHz, CDCl₃, δ ppm)5.53 (1H, d, J = 9.8 Hz, H-3), 6.26 (1H, d, J = 9.8 Hz, H-4), 6.88 (1H, s, H-5), 6.43 (1H, s, H-8), 1.36 (3H, s, CH₃), 1.37 (3H, s, CH₃), 4.73 (1H, d, J = 7.8 Hz, H-1'), 3.42-3.44 (2H, m, H-2', 5'), 3.34-3.46 (2H, m, H-3', 4'), 3.86 (1H, d, J = 12.0 Hz, H-6'a), 3.68 (1H, dd, J = 12.0, 5.0 Hz, H-6'b), 3.80 (3H, s, -OCH₃)
¹³C NMR (125 MHz, CDCl₃, δ ppm)77.2 (s, C-2), 130.8 (d, C-3), 123.0 (d, C-4), 115.2 (s, C-4a), 117.3 (d, C-5), 141.8 (s, C-6), 151.8 (s, C-7), 102.4 (d, C-8), 150.4 (s, C-8a), 28.0 (q, C-9), 27.9 (q, C-10), 104.0 (d, C-1'), 75.0 (d, C-2'), 78.1 (d, C-3'), 71.4 (d, C-4'), 77.8 (d, C-5'), 62.5 (t, C-6'), 56.7 (q, -OCH₃ at C-7)
HR-ESI-MS m/z393.1529 [M+Na]⁺ (Calculated for C₁₉H₂₆O₈Na, 393.1525)
UV λmax (MeOH) nm (log ε)195.40 (4.15), 220.40 (4.35), 275.40 (3.65), 316.80 (3.77)
IR (KBr) νmax cm⁻¹3424, 2925, 1618, 1505, 1071

Table 3: Spectroscopic Data for Precocene II isolated from Ageratum conyzoides [18]

Data TypeValues
¹H NMR (CDCl₃, δ ppm)6.51 (s, 1H, H-5), 6.21 (s, 1H, H-8), 6.20 (d, 1H, J=9.8 Hz, H-4), 5.46 (d, 1H, J=9.8 Hz, H-3), 3.82 (s, 6H, 2 x OCH₃), 1.43 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, δ ppm)148.8 (C-7), 143.5 (C-6), 140.2 (C-8a), 130.5 (C-4), 121.3 (C-3), 112.9 (C-4a), 102.7 (C-5), 98.1 (C-8), 77.2 (C-2), 56.1 (OCH₃), 55.9 (OCH₃), 28.1 (2 x CH₃)
MS m/z220 [M]⁺

Conclusion

The isolation and characterization of 2H-chromenes from natural sources is a systematic process that combines classical phytochemical techniques with modern spectroscopic methods. This guide provides a foundational framework for researchers to develop and optimize protocols for the discovery of novel 2H-chromenes. The detailed methodologies and compiled data serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development. Further research into the diverse flora will undoubtedly lead to the discovery of new 2H-chromenes with potent biological activities.

References

The Architecture of Nature: An In-depth Technical Guide to the Biosynthetic Pathways of Natural 2H-Chromene Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products containing the 2H-chromene scaffold represent a diverse and significant class of secondary metabolites with a wide array of biological activities. These compounds, found in various plant species, fungi, and bacteria, have garnered considerable interest in the fields of pharmacology and drug discovery due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathways of two prominent examples of natural this compound molecules: Cannabichromene (B1668259) (CBC), a well-characterized cannabinoid from Cannabis sativa, and the precocenes, insect anti-juvenile hormones isolated from Ageratum houstonianum.

This document will delve into the enzymatic machinery, precursor molecules, and reaction mechanisms that govern the formation of these intricate structures. Detailed experimental protocols for key biosynthetic steps, quantitative data, and pathway visualizations are provided to serve as a valuable resource for researchers and professionals in natural product synthesis and drug development.

I. The Biosynthetic Pathway of Cannabichromene (CBC)

Cannabichromene (CBC) is a non-psychoactive phytocannabinoid that, along with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), is one of the most abundant cannabinoids in Cannabis sativa. The biosynthesis of CBC proceeds through a series of enzymatic reactions that converge on the formation of its immediate precursor, cannabichromenic acid (CBCA).

Precursor Biosynthesis

The biosynthesis of CBCA begins with the convergence of two distinct pathways: the polyketide pathway, which provides the olivetolic acid core, and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the geranyl pyrophosphate (GPP) moiety.

  • Olivetolic Acid Synthesis: Hexanoyl-CoA, derived from fatty acid metabolism, serves as the starter unit for a type III polyketide synthase, olivetolic acid synthase (OAS), which catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to produce olivetolic acid.[1]

  • Geranyl Pyrophosphate (GPP) Synthesis: The MEP pathway, localized in the plastids, synthesizes the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP synthase then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the ten-carbon monoterpene, GPP.

Formation of Cannabigerolic Acid (CBGA)

The first committed step in cannabinoid biosynthesis is the prenylation of olivetolic acid with GPP. This reaction is catalyzed by an aromatic prenyltransferase, geranylpyrophosphate:olivetolate geranyltransferase (GOT), to yield cannabigerolic acid (CBGA), the central precursor for all major cannabinoids.[1]

Cyclization to Cannabichromenic Acid (CBCA)

The final enzymatic step in the formation of the this compound ring of CBCA is the oxidative cyclization of CBGA. This reaction is catalyzed by the flavin-dependent enzyme, cannabichromenic acid synthase (CBCAS) .[2] CBCAS facilitates an intramolecular cyclization of the geranyl moiety of CBGA, forming the characteristic pyran ring of the chromene structure.[3]

Decarboxylation to Cannabichromene (CBC)

The acidic form, CBCA, is the predominant form in the plant. Non-enzymatic decarboxylation, typically induced by heat or light, removes the carboxyl group to yield the neutral and more stable cannabichromene (CBC).

Signaling Pathway Diagram

Cannabichromene Biosynthesis cluster_polyketide Polyketide Pathway cluster_mep MEP Pathway Hexanoyl-CoA Hexanoyl-CoA Olivetolic Acid Olivetolic Acid Hexanoyl-CoA->Olivetolic Acid Olivetolic Acid Synthase (OAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Olivetolic Acid CBGA CBGA Olivetolic Acid->CBGA Geranylpyrophosphate: olivetolate geranyltransferase (GOT) IPP IPP GPP GPP IPP->GPP GPP Synthase DMAPP DMAPP DMAPP->GPP GPP->CBGA CBCA CBCA CBGA->CBCA Cannabichromenic Acid Synthase (CBCAS) CBC CBC CBCA->CBC Decarboxylation (Heat, Light)

Biosynthetic pathway of Cannabichromene (CBC).
Quantitative Data

EnzymeSubstrate(s)K_m_ (µM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Product(s)Reference(s)
Olivetolic Acid Synthase (OAS)Hexanoyl-CoA, Malonyl-CoA--~7.0-Olivetolic Acid[1]
CBCASCannabigerolic Acid (CBGA)23-5.037CBCA[2][3]
CBCASCannabinerolic Acid33-5.037CBCA[3]
Experimental Protocols

This protocol is adapted from methodologies described for cannabinoid synthases.[4]

  • Enzyme Source: Purified recombinant CBCAS expressed in Pichia pastoris or other suitable heterologous systems.

  • Reaction Buffer: 50 mM sodium citrate (B86180) buffer, pH 5.0.

  • Substrate Solution: Prepare a stock solution of cannabigerolic acid (CBGA) in ethanol (B145695) or DMSO.

  • Assay Mixture (Total Volume: 200 µL):

    • 180 µL of Reaction Buffer

    • 10 µL of CBGA stock solution (final concentration: 50-200 µM)

    • 10 µL of purified CBCAS enzyme solution (protein concentration to be optimized)

  • Reaction Incubation:

    • Pre-warm the reaction buffer and enzyme solution to 37°C.

    • Initiate the reaction by adding the CBGA substrate.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 200 µL of ice-cold methanol.

    • Vortex briefly and centrifuge at high speed to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Product Analysis:

    • Analyze the reaction products by reverse-phase HPLC with UV detection (e.g., at 228 nm).

    • Use authentic standards of CBGA and CBCA for peak identification and quantification.

This generalized protocol is based on common yeast expression methodologies.[1][5]

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of C. sativa CBCAS, codon-optimized for expression in S. cerevisiae.

  • Vector Construction:

    • Clone the optimized CBCAS gene into a yeast expression vector (e.g., pESC-URA) under the control of a strong, inducible promoter (e.g., GAL1).

    • The vector should also contain a selectable marker (e.g., URA3).

  • Yeast Transformation:

    • Transform a suitable S. cerevisiae strain (e.g., W303) with the expression plasmid using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Select for transformants on synthetic complete medium lacking uracil (B121893) (SC-Ura).

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose.

    • Inoculate a larger volume of SC-Ura medium containing 2% galactose (to induce expression) with the starter culture.

    • Incubate at 30°C with shaking for 48-72 hours.

  • Cell Lysis and Protein Purification (for in vitro assays):

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

    • Lyse the cells using glass beads or a French press.

    • Clarify the lysate by centrifugation.

    • If the CBCAS is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA resin).

  • Whole-Cell Bioconversion:

    • For in vivo production of CBCA, the engineered yeast strain can be cultured in the presence of exogenously supplied CBGA.

    • Alternatively, the entire biosynthetic pathway for CBGA can be co-expressed in the yeast strain to enable de novo production of CBCA from simple carbon sources.[5]

II. The Biosynthetic Pathway of Precocenes

Precocenes I and II are 2,2-dimethyl-2H-chromenes isolated from the plant Ageratum houstonianum. They are known for their anti-juvenile hormone activity in insects, which is attributed to their metabolism by insect cytochrome P450 enzymes into cytotoxic epoxides.[6] The biosynthetic pathway of precocenes in A. houstonianum is not yet fully elucidated. However, based on their chemical structure and general principles of plant secondary metabolism, a putative pathway can be proposed.

Putative Precursor Biosynthesis

The precocene structure is likely derived from a phenolic precursor and an isoprenoid precursor.

  • Phenolic Precursor: The methoxy-substituted benzene (B151609) ring of precocenes is likely derived from the shikimate pathway, a common route to aromatic compounds in plants. A plausible precursor is a methoxy-substituted hydroquinone (B1673460) or resorcinol (B1680541) derivative.

  • Isoprenoid Precursor: The 2,2-dimethyl-2H-pyran ring is characteristic of a C5 isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathway.

Putative Pathway for this compound Ring Formation

The formation of the chromene ring is hypothesized to proceed through the following steps:

  • Prenylation: An aromatic prenyltransferase would catalyze the attachment of the dimethylallyl group from DMAPP to the phenolic precursor.

  • Oxidative Cyclization: A cytochrome P450 monooxygenase is a likely candidate to catalyze the oxidative cyclization of the prenylated phenolic intermediate to form the this compound ring. This is a common mechanism for the formation of pyran rings in other natural products.

  • Further Modifications: Additional enzymatic steps, such as methylation by O-methyltransferases, would be required to produce the specific methoxy (B1213986) substitution patterns of precocene I and II.

Putative Signaling Pathway Diagram

Putative Precocene Biosynthesis cluster_shikimate Shikimate Pathway cluster_isoprenoid MVA/MEP Pathway Phenolic Precursor Phenolic Precursor Prenylated Phenol Prenylated Phenol Phenolic Precursor->Prenylated Phenol Aromatic Prenyltransferase DMAPP DMAPP DMAPP->Prenylated Phenol Precocene I Precocene I Prenylated Phenol->Precocene I Cytochrome P450 (Oxidative Cyclization) Precocene II Precocene II Precocene I->Precocene II O-Methyltransferase

A putative biosynthetic pathway for precocenes.
Quantitative Data

Due to the unelucidated nature of the precocene biosynthetic pathway, quantitative data on enzyme kinetics and pathway flux are not available.

Experimental Approaches for Pathway Elucidation

The elucidation of the precocene biosynthetic pathway would require a combination of modern biochemical and molecular biology techniques.

  • Transcriptome Analysis of Ageratum houstonianum:

    • Perform RNA sequencing (RNA-Seq) on different tissues of A. houstonianum (e.g., leaves, stems, flowers) to identify candidate genes involved in secondary metabolism.

    • Look for genes encoding enzymes typically involved in the biosynthesis of similar compounds, such as prenyltransferases, cytochrome P450s, and O-methyltransferases.

    • Identify genes that are co-expressed with known precocene accumulation patterns.

  • Gene Cloning and Heterologous Expression:

    • Clone the full-length cDNAs of candidate genes into expression vectors.

    • Express the recombinant proteins in a suitable host system, such as E. coli or yeast.

  • In Vitro Enzyme Assays:

    • Purify the recombinant enzymes.

    • Test the activity of candidate prenyltransferases using a library of potential phenolic acceptor substrates and DMAPP as the prenyl donor.

    • Assay the function of candidate cytochrome P450s by providing the prenylated phenolic intermediates and monitoring for the formation of the chromene ring.

    • Characterize the activity of candidate O-methyltransferases using various chromene intermediates as substrates.

  • In Vivo Functional Characterization:

    • Use techniques such as virus-induced gene silencing (VIGS) in A. houstonianum to knock down the expression of candidate genes and observe the effect on precocene accumulation.

    • Reconstitute the entire biosynthetic pathway in a heterologous host, such as Nicotiana benthamiana or yeast, to confirm the function of all identified enzymes.

III. Conclusion

The biosynthetic pathways of natural this compound molecules, exemplified by cannabichromene and the precocenes, showcase the elegant and efficient strategies employed by nature to construct complex chemical scaffolds. While the biosynthesis of CBC is well-understood, providing a clear roadmap for metabolic engineering and synthetic biology applications, the pathway leading to the precocenes remains an exciting area for future research. The elucidation of this pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of these and other valuable chromene-containing compounds. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and harness the biosynthetic potential of these fascinating natural products.

References

Spectroscopic Analysis of 2H-Chromene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and differentiation of 2H-chromene isomers. Given their prevalence in biologically active compounds and natural products, a thorough understanding of their spectroscopic signatures is paramount for researchers in drug discovery and organic synthesis. This document details experimental protocols, presents key quantitative data, and illustrates analytical workflows to facilitate a deeper understanding of the spectroscopic analysis of this important class of heterocyclic compounds.

Introduction to this compound Isomers

This compound, also known as 2H-1-benzopyran, is a heterocyclic compound with a bicyclic structure consisting of a benzene (B151609) ring fused to a pyran ring. Isomers of this compound can arise from the position of substituents on either the benzene or the pyran ring. These structural variations can significantly impact the molecule's physical, chemical, and biological properties. Consequently, unambiguous identification and differentiation of these isomers are critical in various scientific disciplines, particularly in the development of novel therapeutic agents. Spectroscopic methods provide the most powerful tools for this purpose, offering detailed insights into the molecular structure and electronic properties of this compound isomers.

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic techniques used in the analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Optimize acquisition parameters, including the number of scans (typically 8-16), relaxation delay (1-5 s), and acquisition time (2-4 s), to ensure a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (128-1024 or more) and a longer relaxation delay (2-5 s) are typically required.

  • Two-Dimensional (2D) NMR (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, especially in complex isomers, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal proton-proton and proton-carbon correlations through bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce the this compound isomer into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferred.

  • Ionization:

    • Electron Ionization (EI): Typically used in GC-MS, this high-energy technique leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, a specific ion (e.g., the molecular ion) can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum. This is particularly useful for differentiating isomers that may have similar initial mass spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • Sample Preparation:

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly onto the ATR crystal. Apply pressure to ensure good contact for solid samples. This method requires minimal sample preparation.

    • Liquid Cell (for liquids): Place a few drops of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or with the pure solvent).

    • Place the prepared sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 arbitrary units at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (typically 200-400 nm for non-colored compounds) and record the absorbance at each wavelength.

    • The resulting spectrum is a plot of absorbance versus wavelength, from which the λmax can be determined.

Spectroscopic Data of this compound Isomers

The following tables summarize key spectroscopic data for this compound and its derivatives. It is important to note that the exact values can vary depending on the specific isomer, substitution pattern, and experimental conditions (e.g., solvent).

NMR Spectroscopy Data

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between positional isomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in CDCl₃

Proton3-methyl-2H-chromen-2-one6-chloro-3-methyl-2H-chromen-2-one6-methoxy-3-methyl-2H-chromen-2-one
H-47.42 (s)7.43 (s)7.45 (s)
H-57.32 (d, J=8 Hz)7.38-7.41 (m)7.23 (d, J=9 Hz)
H-77.14-7.17 (m)7.25 (s)7.00-7.03 (m)
H-87.35-7.39 (m)-6.82 (s)
3-CH₃2.14 (s)2.23 (s)2.21 (s)
6-OCH₃--3.83 (s)

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in CDCl₃

Carbon3-methyl-2H-chromen-2-one6-chloro-3-methyl-2H-chromen-2-one6-methoxy-3-methyl-2H-chromen-2-one
C-2161.9161.2162.0
C-3126.0126.1126.3
C-4138.9137.7138.8
C-4a119.5120.6119.9
C-5128.0127.4117.8
C-6124.0129.5155.9
C-7130.0130.4117.4
C-8116.5117.9109.2
C-8a153.0151.6147.7
3-CH₃17.217.317.3
6-OCH₃--55.6
Mass Spectrometry Data

The fragmentation patterns in mass spectrometry can be diagnostic for the structure of this compound isomers. Common fragmentation pathways for some this compound derivatives have been identified.[1]

Table 3: Common Mass Spectral Fragmentations of this compound Derivatives

Fragmentation ProcessMass Loss (Da)Description
Loss of a methyl radical15Observed in compounds with methyl substituents.
Loss of carbon monoxide28A common fragmentation for cyclic ethers and ketones.
Combined loss of CO and CH₃43Indicative of the presence of both functionalities.
Loss of a phenyl group91Occurs in derivatives with phenyl substituents.
γ-bond cleavageVariesA major fragmentation pathway relative to a carbocation center.

Note: The specific fragmentation pattern is highly dependent on the substitution pattern of the this compound ring.

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying the functional groups present in this compound isomers.

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium to Weak
C-H (alkene)3080 - 3020Medium
C-H (alkane)2960 - 2850Medium to Strong
C=C (aromatic)1600 - 1450Medium to Strong
C=C (alkene)1680 - 1620Variable
C-O-C (ether)1275 - 1000Strong
UV-Vis Spectroscopy Data

The position of the absorption maximum (λmax) in the UV-Vis spectrum of 2H-chromenes is influenced by the extent of conjugation and the nature of the substituents.

Table 5: General UV-Vis Absorption Maxima (λmax) for this compound Derivatives

ChromophoreTypical λmax Range (nm)Notes
This compound~270 - 290The basic chromophore absorbs in the UV region.
Conjugated 2H-Chromenes> 300Extended conjugation (e.g., with a carbonyl or another aromatic ring) causes a bathochromic (red) shift to longer wavelengths.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Sample This compound Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI, ESI, MS/MS) Sample->MS IR IR Spectroscopy (ATR, KBr) Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Integration Data Integration and Comparative Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Determination Isomer Structure Determination Data_Integration->Structure_Determination

Caption: General workflow for the spectroscopic analysis of this compound isomers.

Isomer_Differentiation_Logic cluster_nmr ¹H NMR Analysis cluster_ms MS/MS Analysis Isomer_Mixture Mixture of This compound Isomers Chemical_Shifts Distinct Chemical Shifts Isomer_Mixture->Chemical_Shifts Positional Differences Coupling_Patterns Unique Coupling Constants (J) Isomer_Mixture->Coupling_Patterns Proximity of Protons Number_of_Signals Different Number of Signals Isomer_Mixture->Number_of_Signals Molecular Symmetry Fragmentation Characteristic Fragmentation Patterns Isomer_Mixture->Fragmentation Substituent Position Structure_ID Isomer Identification Chemical_Shifts->Structure_ID Coupling_Patterns->Structure_ID Number_of_Signals->Structure_ID Fragmentation->Structure_ID

References

Foundational Research on 2H-Chromene Core Structures: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-chromene heterocyclic ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a vast number of natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the foundational research on the this compound core, with a particular focus on its synthesis, anticancer, antimicrobial, and receptor-modulating properties. This document is intended to serve as a resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate the design and development of novel this compound-based therapeutic agents.

Introduction to the this compound Scaffold

2H-chromenes, also known as 2H-1-benzopyrans, are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyran ring. This structural motif is prevalent in a diverse array of natural products and exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The synthetic tractability and inherent physicochemical properties of the this compound core have made it an attractive starting point for the development of novel therapeutic agents.[2]

Synthesis of the this compound Core

A variety of synthetic methodologies have been developed for the construction of the this compound scaffold. These methods range from classical condensation reactions to modern catalytic approaches, offering access to a wide array of substituted derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of this compound derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[3]

Catalytic Synthesis

Various catalytic systems have been employed for the synthesis of 2H-chromenes, including metal-catalyzed and organocatalytic approaches. Palladium-catalyzed enantioselective cyclization, for instance, allows for the synthesis of chiral 2-aryl-2H-chromenes with high enantioselectivity.[5] Other notable methods include reactions promoted by amino acids like L-alanine, which offer a more sustainable and bio-based alternative to traditional catalysts.[6]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated potent activity against a variety of biological targets, making them promising candidates for drug development. The following sections summarize their key pharmacological activities, supported by quantitative data from the literature.

Anticancer Activity

The anticancer properties of 2H-chromenes are well-documented, with numerous derivatives exhibiting significant cytotoxicity against various cancer cell lines.[4][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[9][10]

Compound ClassCell Line(s)IC50 Value(s)Reference(s)
Dihydropyrazole-linked 2H-chromensHepG20.98 ± 0.11 µM (for compound 10a)[9]
4H-benzo[h]chromenesVarious0.7 to 3.0 µg/mL[8]
Flavanone-incorporated chromenesHCT-116, HepG-2, A-549, MCF-71.08–2.42 μg/mL[8]
Sulfonamide-bearing chromenesT47D8.8–108.9 μM
Oxime-based chromene derivativesA549, MCF-7Not specified, but identified as promising[11]
Various this compound derivativesHT-29, HepG-2Higher activity than doxorubicin (B1662922) for some derivatives
Antimicrobial Activity

Several this compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[12][13] The antimicrobial efficacy is often influenced by the substitution pattern on the chromene core.

Compound ClassMicrobial Strain(s)MIC Value(s)Reference(s)
This compound-3-carboxamidesBacillus cereus0.062 mg/mL (for compounds 3a, 3c, 4c)[12]
Halogenated 3-nitro-2H-chromenesMultidrug-resistant S. aureus4 μg/mL (for compound 5s)[13]
Halogenated 3-nitro-2H-chromenesMultidrug-resistant S. epidermidis1–4 μg/mL (for compound 5s)[13]
2,2-Dimethyl chromenesVarious bacteria and fungiComparable to cefotaxime (B1668864) sodium (1-4 µmol/mL) for some derivatives[14]
Enzyme and Receptor Modulation

This compound derivatives have been identified as modulators of various enzymes and receptors, highlighting their potential for treating a range of diseases.

TargetCompound ClassIC50/Ki Value(s)Reference(s)
P2Y6 Receptor3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives~1 µM - 5.00 µM[1][15][16]
Carbonic Anhydrase IX and XIIThis compound and 7H-furo-chromene derivativesSelectively inhibit tumor-associated isoforms[17]
Butyrylcholinesterase (BuChE)Imino-2H-chromene derivatives3.3 µM (for compound 10a)[18]
BACE1Imino-2H-chromene derivatives6.31 µM (for compound 10c)[18]
Viral Neuraminidase (H1N1, H3N2, H9N2)7,3',4'-Trihydroxy-3-benzyl-2H-chromene34.6 µM, 39.5 µM, 50.5 µM[19]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of 2H-chromenes is crucial for rational drug design. Two key pathways that are modulated by this compound derivatives are the Hypoxia-Inducible Factor-1 (HIF-1) pathway and the P2Y6 receptor signaling cascade.

Inhibition of the HIF-1 Pathway

Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments, promoting angiogenesis and cell survival.[2] Certain 2,2-dimethyl-2H-chromene derivatives have been shown to inhibit the HIF-1 pathway, representing a promising strategy for anticancer therapy.[2]

HIF1_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α/β Dimerization HIF1a_stabilization->HIF1_dimer HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_dimer Translocation Nuclear Translocation HIF1_dimer->Translocation HRE Hypoxia Response Element (HRE) in DNA Translocation->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Tumor_Progression Tumor Progression (Angiogenesis, Metabolism) Target_Genes->Tumor_Progression Chromene_Inhibitor This compound Derivative Chromene_Inhibitor->HIF1a_stabilization Inhibits

HIF-1 Signaling Pathway Inhibition by this compound Derivatives.
P2Y6 Receptor Antagonism

The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), is implicated in inflammation, neurodegeneration, and cancer.[1] 3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, blocking its downstream signaling cascade.[1]

P2Y6_Signaling cluster_membrane Cell Membrane UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Activates Gq Gq Protein P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Chromene_Antagonist This compound Antagonist Chromene_Antagonist->P2Y6R Blocks

P2Y6 Receptor Signaling Antagonism by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives, compiled from various sources.

General Protocol for Microwave-Assisted Synthesis of 2-Amino-4H-chromenes[3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α- or β-Naphthol (1 mmol)

  • Catalyst (e.g., FeTiO₃, 0.05 g)

  • Ethanol (B145695) (for recrystallization)

  • Microwave reactor vials

Procedure:

  • Combine the aromatic aldehyde, malononitrile, naphthol, and catalyst in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • If a magnetic catalyst is used, separate it using an external magnet.

  • Allow the ethanolic solution to cool, inducing crystallization of the pure product.

Protocol for P2Y6 Receptor Antagonism Assay (Calcium Mobilization)[1]

Objective: To measure the ability of test compounds to inhibit UDP-induced intracellular calcium mobilization in cells expressing the human P2Y6 receptor.

Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor.

Methodology:

  • Cell Culture: Culture cells in appropriate media and seed them into 96-well plates.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Incubation: Add the this compound test compounds (antagonists) at various concentrations to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of the native P2Y6 receptor agonist, UDP (e.g., 100 nM), to the wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration in real-time using a fluorescence plate reader.

  • Data Analysis: Quantify the antagonist effect by the reduction in the UDP-induced fluorescence signal and calculate IC50 values from the concentration-response curves.

General Workflow for HIF-1 Inhibition Assay [based on 5, 30, 34]

Objective: To determine the inhibitory effect of this compound derivatives on the HIF-1 signaling pathway.

General Workflow:

  • Cell Culture: Culture a suitable cancer cell line (e.g., Hep3B, AGS) in appropriate media.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO).

  • Induction of Hypoxia: Induce hypoxic conditions either by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by using chemical inducers like cobalt chloride (CoCl₂) or deferoxamine (B1203445) (DFO).

  • Assay Readout: Evaluate the inhibition of the HIF-1 pathway through one or more of the following methods:

    • Reporter Gene Assay: Use a cell line with a reporter gene (e.g., β-lactamase or luciferase) under the control of a Hypoxia Response Element (HRE). Measure the reporter gene activity.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to detect the levels of HIF-1α protein. Use a loading control (e.g., β-actin) for normalization.

    • Target Gene Expression Analysis (qRT-PCR): Isolate RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of HIF-1 target genes, such as VEGF.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies Synthesis Microwave-Assisted or Catalytic Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (IC50 determination) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC determination) Characterization->Antimicrobial Enzyme_Receptor Enzyme/Receptor Assay (IC50/Ki determination) Characterization->Enzyme_Receptor Pathway_Analysis Signaling Pathway Analysis (e.g., HIF-1, P2Y6) Enzyme_Receptor->Pathway_Analysis Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assays Pathway_Analysis->Apoptosis

References

A Preliminary Investigation into the Bioactivity of 2H-Chromene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a prominent heterocyclic motif found in a plethora of natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the preliminary investigations into the bioactivity of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Biological Activities of this compound Derivatives

This compound and its analogs have been reported to exhibit a wide spectrum of pharmacological effects, making them promising candidates for the development of novel therapeutic agents.[1][2] The core structure of this compound serves as a versatile template for chemical modifications, allowing for the fine-tuning of its biological profile.

Anticancer Activity

A significant number of this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] These compounds often exert their anticancer activity through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
Benzo[h]chromene derivative 59Multiple cell lines0.7 - 3.0[1]
Benzo[h]chromene derivative 60Multiple cell lines0.8 - 1.4[1]
Benzo[h]chromene derivative 61HCT-116, HepG-2, A-549, MCF-71.08 - 2.42[1]
Benzo[h]chromene derivative 62Multiple cell lines0.9[1]
Benzo[h]chromene derivative 63Multiple cell lines0.8 - 1.1[1]
Azo-substituted chromene 55HCT-116, MCF-7, HepG-20.3 - 3.78[1]
Hydantoin derivative 6oMultiple cell linesComparable to cisplatin[4]
Anti-inflammatory Activity

Certain this compound derivatives have been identified as potent anti-inflammatory agents.[5][6] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4/mitogen-activated protein kinase (TLR4/MAPK) pathways, which play a central role in the inflammatory response.[6][7]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Compound/DerivativeAssayIC50Reference
2H-chromenyl derivative 15-lipoxygenase inhibition~2.02 mM[5]
2H-chromenyl derivative 25-lipoxygenase inhibition2.76 mM[5]
2-Trifluoromethyl-2H-chromene ether E25COX-2 inhibition70.7 ± 4.7 nM[7]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 5iTNF-α inhibition0.423 ± 0.022 µM[8]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 5kTNF-α inhibition0.047 ± 0.001 µM[8]
2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate 8fTNF-α inhibition0.142 ± 0.001 µM[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.[1][9]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
This compound-3-carboxamide 3aBacillus cereus0.062[9]
This compound-3-carboxamide 3cBacillus cereus0.062[9]
This compound-3-carboxamide 4cBacillus cereus0.062[9]
---Microorganism MIC (µg/mL) Reference
Molecule 69S. aureus9.3[1]
Molecule 70S. aureus9.3[1]
Compound 73aGram-positive bacteria and fungi0.007 - 0.49[1]
Compound 73bGram-positive bacteria and fungi0.007 - 0.49[1]
---Microorganism MIC (µg/mL) Reference
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5sMultidrug-resistant S. aureus4[10]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5sMultidrug-resistant S. epidermidis1 - 4[10]
Antioxidant Activity

Several this compound derivatives have been reported to possess significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[5][11]

Table 4: Antioxidant Activity of Selected this compound Derivatives

Compound/DerivativeAssayIC50Reference
2H-chromenyl derivative 1DPPH radical scavenging1.47-1.72 mM[5]
6-Methoxy-2H-chromene 3DPPH radical scavenging69 ± 0.38 µM[11]
6-Methoxy-2H-chromene 4DPPH radical scavenging67 ± 0.44 µM[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound bioactivity.

Antimicrobial Activity Assessment: Agar-Well Diffusion Method

The agar-well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[9]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Inoculation of Agar (B569324) Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the test microorganism.

  • Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the this compound derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

  • Determination of Minimum Inhibitory Concentration (MIC): To determine the MIC, a serial dilution of the compound is prepared and incorporated into the agar medium. The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is recorded as the MIC.[9]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment with Test Compound: The cells are treated with various concentrations of the this compound derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the incubation period, the MTT reagent is added to each well.

  • Incubation: The plates are incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways implicated in the bioactivity of this compound derivatives and general experimental workflows using the DOT language for Graphviz.

Signaling Pathways

TLR4_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKK MAPKK TAK1->MAPKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Gene Inflammatory Gene Expression NFkappaB_n->Gene AP1->Gene Chromene This compound Derivative Chromene->TLR4 Inhibits Chromene->IKK Inhibits Chromene->MAPK Inhibits

Caption: TLR4/MAPK and NF-κB signaling pathway and points of inhibition by this compound derivatives.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, Cytokines, etc. Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_expression Chromene This compound Derivative Chromene->IKK_complex Inhibits Chromene->NFkB_n Inhibits translocation

Caption: The NF-κB signaling pathway and inhibitory actions of this compound derivatives.

Experimental Workflows

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Prepare Microbial Culture Inoculate Inoculate Agar Plate Culture->Inoculate Media Prepare Agar Media Media->Inoculate Compound Prepare this compound Derivative Solutions AddCompound Add Compound to Wells Compound->AddCompound CreateWells Create Wells in Agar Inoculate->CreateWells CreateWells->AddCompound Incubate Incubate Plates AddCompound->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones DetermineMIC Determine MIC MeasureZones->DetermineMIC Report Report Results DetermineMIC->Report

Caption: General experimental workflow for antimicrobial activity assessment.

Anticancer_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Line Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat Cells with Compound Seed->Treat Compound Prepare this compound Derivative Dilutions Compound->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate with MTT AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance Read Absorbance Solubilize->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50 Report Report Results DetermineIC50->Report

Caption: General experimental workflow for in vitro anticancer activity assessment using the MTT assay.

References

Unraveling the Core Mechanisms of 2H-Chromenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-chromene scaffold, a prominent heterocyclic motif, is a cornerstone in the architecture of a multitude of biologically active compounds. Found in both natural products and synthetic molecules, this privileged structure has garnered significant attention within the medicinal chemistry landscape. The inherent versatility of the this compound nucleus allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the core mechanisms of action of 2H-chromenes, focusing on their roles as potassium channel openers, P2Y6 receptor antagonists, and anticancer and antimicrobial agents. By delving into the intricate signaling pathways and presenting detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance the therapeutic potential of this remarkable class of compounds.

Mechanism of Action: ATP-Sensitive Potassium (K-ATP) Channel Opening

A significant pharmacological action of certain this compound derivatives is their ability to function as ATP-sensitive potassium (K-ATP) channel openers. These channels are crucial in linking the metabolic state of a cell to its electrical activity. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. Under normal physiological conditions, high intracellular ATP levels bind to the Kir6.x subunit, leading to channel closure. Conversely, a decrease in the ATP/ADP ratio, indicative of metabolic stress, promotes channel opening.

This compound-based K-ATP channel openers are thought to interact with the SURx subunit, inducing a conformational change that favors the open state of the Kir6.x pore. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The resulting decrease in cellular excitability has profound physiological effects, particularly in smooth muscle cells, where it leads to relaxation. This mechanism underlies the therapeutic potential of this compound derivatives in conditions such as hypertension and asthma.

KATP_Channel_Opening cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x/SURx) K_ion K+ KATP->K_ion Opens Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Influx Blocked Relaxation Smooth Muscle Relaxation Ca_ion_in->Relaxation Reduced intracellular Ca2+ leads to TwoH_Chromene This compound Derivative TwoH_Chromene->KATP Binds to SURx subunit Hyperpolarization->Ca_channel Inactivates ATP High ATP ATP->KATP Inhibits ADP High ADP ADP->KATP Activates

K-ATP Channel Opening by 2H-Chromenes

Quantitative Data: 2H-Chromenes as K-ATP Channel Openers

Compound ClassDerivativeTarget TissuePotency (EC50/IC50)Reference
4-Pyridonechromene6-N-phenyl-N-methylsulfonamido derivativeRat AortapEC50 = 8.76[1]
4-Pyridonechromene6-N-phenyl-N-methylsulfonamido derivativeRat TracheapEC50 = 8.01[1]
Chromene DerivativeCromakalimArterial Smooth Muscle-[2]
Chromene DerivativePinacidilGuinea-pig TracheaEC50 = 7.8 x 10-7 M[2]

Mechanism of Action: P2Y6 Receptor Antagonism

Certain this compound derivatives have been identified as antagonists of the P2Y6 receptor, a G protein-coupled receptor (GPCR) that is activated by uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by UDP, Gq activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium concentration triggers various cellular responses, including inflammatory processes. This compound-based antagonists competitively inhibit the binding of UDP to the P2Y6 receptor, thereby blocking the downstream signaling cascade. This inhibitory action makes them promising candidates for the treatment of inflammatory diseases.

P2Y6_Antagonism cluster_membrane Cell Membrane P2Y6_R P2Y6 Receptor Gq Gq P2Y6_R->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG UDP UDP UDP->P2Y6_R Activates TwoH_Chromene This compound Antagonist TwoH_Chromene->P2Y6_R Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca2+ Release ER->Ca_release Triggers Inflammation Inflammatory Response Ca_release->Inflammation Leads to

P2Y6 Receptor Antagonism by 2H-Chromenes

Quantitative Data: 2H-Chromenes as P2Y6 Receptor Antagonists

Compound ClassDerivativeCell LinePotency (IC50)Reference
3-Nitro-2-(trifluoromethyl)-2H-chromene6-(Boc-amino-n-heptylethynyl) analogue (MRS4940)hP2Y6R-transfected 1321N1 astrocytoma162 nM[3]
3-Nitro-2-(trifluoromethyl)-2H-chromene6-fluoro analoguehP2Y6R-expressing astrocytoma~1-2 µM[4]
3-Nitro-2-(trifluoromethyl)-2H-chromene6-chloro analoguehP2Y6R-expressing astrocytoma~1-2 µM[4]
3-Nitro-2-(trifluoromethyl)-2H-chromene8-Triethylsilylethynyl analogue (MRS4853)hP2Y6R-expressing astrocytoma0.46 µM[4]
3-Nitro-2-(trifluoromethyl)-2H-chromene6,8-difluoro analoguehP2Y6R-expressing astrocytoma2.99 µM[4]

Mechanism of Action: Anticancer Activity

The anticancer properties of 2H-chromenes are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

1. Induction of Intrinsic Apoptosis:

Many this compound derivatives trigger programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Intrinsic_Apoptosis TwoH_Chromene This compound Derivative Stress Intracellular Stress TwoH_Chromene->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Permeabilizes membrane CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway Induced by 2H-Chromenes

2. Cell Cycle Arrest and Microtubule Disruption:

In addition to inducing apoptosis, certain 2H-chromenes can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase. This is frequently linked to their ability to interfere with microtubule dynamics. Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting tubulin polymerization or promoting depolymerization, these this compound derivatives disrupt the formation of a functional mitotic spindle, leading to mitotic arrest and subsequent cell death.

Cell_Cycle_Arrest TwoH_Chromene This compound Derivative Tubulin Tubulin Dimer TwoH_Chromene->Tubulin Inhibits polymerization Spindle Mitotic Spindle Formation TwoH_Chromene->Spindle Disrupts Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Spindle Assembly G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Cell Cycle Arrest and Microtubule Disruption by 2H-Chromenes

Quantitative Data: 2H-Chromenes as Anticancer Agents

Compound ClassDerivativeCancer Cell LinePotency (IC50)Reference
Chromene-based derivativeCompound 28-1.78 - 5.47 µM[5]
Chromene-based derivativeCompound 31c-1.78 - 5.47 µM[5]
Chromene-based derivativeCompound 33-1.78 - 5.47 µM[5]
This compoundCompound 191A549, K562, MCF-7, MOLT-4Similar to cisplatin[5]
4H-chromeneCrolibulin™ (EPC2407)Advanced solid tumorsIn Phase I/II clinical trials[6]

Mechanism of Action: Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Their mechanisms of action are varied and target essential cellular processes in bacteria.

1. Inhibition of Bacterial Cell Wall Synthesis:

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity and shape. Some 2H-chromenes inhibit the synthesis of this essential structure. They can interfere with the transpeptidation reaction, a key step in the cross-linking of peptidoglycan chains, which is catalyzed by penicillin-binding proteins (PBPs). By inhibiting this process, these compounds weaken the cell wall, leading to cell lysis and bacterial death.

Cell_Wall_Inhibition TwoH_Chromene This compound Derivative Transpeptidation Transpeptidation (Cross-linking) TwoH_Chromene->Transpeptidation Inhibits Precursors Peptidoglycan Precursors Precursors->Transpeptidation Substrates Cell_Wall Bacterial Cell Wall Transpeptidation->Cell_Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Inhibition of Bacterial Cell Wall Synthesis by 2H-Chromenes

2. Inhibition of Bacterial DNA Replication:

Another key antimicrobial mechanism of 2H-chromenes involves the targeting of bacterial DNA replication. These compounds can inhibit essential enzymes such as DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication. By interfering with the function of these enzymes, 2H-chromenes prevent the proper unwinding and replication of bacterial DNA, ultimately leading to cell death.

DNA_Replication_Inhibition TwoH_Chromene This compound Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV TwoH_Chromene->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling Management DNA_Gyrase->DNA_Supercoiling Regulates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Inhibition of Bacterial DNA Replication by 2H-Chromenes

Quantitative Data: 2H-Chromenes as Antimicrobial Agents

Compound ClassDerivativeBacterial StrainPotency (MIC)Reference
This compound-3-carboxamideCompound 3aBacillus cereus0.062 mg/mL[7]
This compound-3-carboxamideCompound 3cBacillus cereus0.062 mg/mL[7]
This compound-3-carboxamideCompound 4cBacillus cereus0.062 mg/mL[7]
Halogenated 3-Nitro-2H-Chromene2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneS. aureus (multidrug-resistant)4 µg/mL[1]
Halogenated 3-Nitro-2H-Chromene2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneS. epidermidis (multidrug-resistant)1-4 µg/mL[1]

Experimental Protocols

1. K-ATP Channel Opening Assay: Thallium Flux Assay

This assay provides a high-throughput method to screen for K-ATP channel modulators by measuring the influx of thallium (Tl+), a surrogate for K+, through open channels.

  • Cell Culture: Seed HEK293 cells stably expressing the desired Kir6.x/SURx subunits in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution) and then load with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the this compound test compounds to the wells. Include a known K-ATP channel opener (e.g., diazoxide) as a positive control and a known blocker (e.g., glibenclamide) as a negative control.

  • Thallium Flux Measurement: Use a fluorescence plate reader equipped with an automated injection system to add a Tl+ containing solution to the wells. Measure the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx through open K-ATP channels.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.

2. P2Y6 Receptor Antagonism Assay: Calcium Mobilization Assay

This assay measures the ability of this compound derivatives to inhibit the increase in intracellular calcium concentration induced by the P2Y6 receptor agonist, UDP.

  • Cell Culture: Plate 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.

  • Compound Incubation: Incubate the cells with various concentrations of the this compound test compounds.

  • Agonist Stimulation and Measurement: Add a fixed concentration of UDP to stimulate the P2Y6 receptor. Immediately measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the UDP-induced calcium response for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

3. Anticancer Assay: Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

  • Cell Treatment and Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

4. Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

References

Toxicological Profiles of Substituted 2H-Chromenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2H-chromenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. As with any biologically active scaffold, a thorough understanding of their toxicological profile is paramount for the development of safe and effective therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of substituted 2H-chromenes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of toxicity.

In Vitro Toxicology

The primary assessment of the toxic potential of substituted 2H-chromenes is often conducted using in vitro cell-based assays. These assays provide valuable information on cytotoxicity, mechanisms of cell death, and structure-activity relationships.

Quantitative Cytotoxicity Data

A number of studies have reported the cytotoxic effects of various substituted 2H-chromenes against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxicity. The following tables summarize the reported IC50 values for several series of substituted 2H-chromenes.

Table 1: Cytotoxicity of 2-Amino-4-aryl-4H-chromene Derivatives
Compound Cell Line Cancer Type IC50 (µM)
2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromeneHepG2Liver Cancer0.055[1]
T47DBreast Cancer0.060[1]
HCT116Colon Cancer0.050[1]
Table 2: Cytotoxicity of 3-Styryl-2H-chromene Derivatives
Compound Cell Line Cancer Type CC50 (µM) *
7-methoxy-3-(4'-chlorostyryl)-2H-chromeneOSCCOral Squamous Cell CarcinomaNot specified, but showed high tumor selectivity[2]
Multiple other derivativesOSCC & Normal Oral Cells-Varied, showing tumor selectivity[2]
CC50: 50% cytotoxic concentration
Table 3: Cytotoxicity of Imino-2H-chromene Derivatives
Compound Target Relevance IC50 (µM)
Imino-2H-chromene with fluorobenzyl moiety (10c)BACE1Alzheimer's Disease6.31[3]
Imino-2H-chromene with benzyl (B1604629) pendant (10a)BuChEAlzheimer's Disease3.3[3]

This is a representative summary. For a comprehensive list of all tested derivatives and their specific IC50 values, please refer to the cited literature.

Experimental Protocols

Standardized assays are crucial for the reproducible assessment of cytotoxicity. Below are detailed protocols for two commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 2H-chromene derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with substituted 2H-chromenes B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the spontaneous and maximum release controls.

LDH_Assay_Workflow A Seed and treat cells in 96-well plate B Incubate for desired time A->B C Centrifuge plate B->C D Transfer supernatant to new plate C->D E Add LDH reaction mixture D->E F Incubate at room temperature E->F G Measure absorbance at 490 nm F->G H Calculate % cytotoxicity G->H

LDH Assay Workflow

Mechanisms of Toxicity

Understanding the molecular mechanisms by which substituted 2H-chromenes exert their toxic effects is crucial for predicting their potential adverse effects and for designing safer analogues. The primary mechanism of cytotoxicity for many of these compounds appears to be the induction of apoptosis.

Apoptosis Induction and Caspase Activation

Several studies have shown that substituted 2H-chromenes can induce apoptosis in cancer cells. This programmed cell death is often mediated by a family of cysteine proteases called caspases.

One study on a 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivative demonstrated that it induces apoptosis through the intrinsic pathway.[1] This pathway involves the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[1] Another study on sargachromanol E, a chromene isolated from brown algae, also showed that it induces apoptosis in human leukemia HL-60 cells via the activation of caspase-3.[4] The activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[4]

Intrinsic_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl_xL Bcl-xL Bcl_xL->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates Active_Casp9 Active Caspase-9 Casp9->Active_Casp9 Casp3 Pro-caspase-3 Active_Casp9->Casp3 Cleaves & Activates Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleaves Apoptosis Apoptosis Active_Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Chromene Substituted This compound Chromene->Bax Upregulates Chromene->Bcl_xL Downregulates

Intrinsic Apoptosis Pathway Activated by 2H-Chromenes
Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is another potential mechanism of toxicity. Some this compound derivatives have been investigated for their antioxidant properties, while others may induce oxidative stress, leading to cellular damage and apoptosis.

For instance, one study demonstrated that an isochroman-2H-chromene conjugate has a neuroprotective effect against oxidative stress induced by hydrogen peroxide in neuronal cells.[5] This protection was associated with the modulation of the PI3K/Akt and MAPK signaling pathways.[5] This suggests that the this compound scaffold can interact with pathways involved in the cellular response to oxidative stress. Conversely, other derivatives might promote the generation of ROS, leading to cytotoxicity.

Oxidative_Stress_Response cluster_stress Oxidative Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome ROS ROS (e.g., H₂O₂) MAPK MAPK Pathway (ERK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis MAPK->Apoptosis Chromene Neuroprotective This compound Chromene->PI3K_Akt Activates Chromene->MAPK Inhibits

Modulation of Oxidative Stress Signaling by a this compound

In Vivo Toxicology

While in vitro studies provide valuable initial data, in vivo toxicological assessments in animal models are essential to understand the systemic effects of substituted 2H-chromenes.

Acute Oral Toxicity

Acute oral toxicity studies are performed to determine the short-term adverse effects of a single high dose of a substance. The median lethal dose (LD50) is the statistically estimated dose that is expected to be lethal to 50% of a test animal population.

Currently, there is a lack of publicly available, specific LD50 data for a wide range of substituted 2H-chromenes. General protocols for acute oral toxicity testing, such as the OECD Test Guideline 423 (Acute Toxic Class Method), are typically followed.[6] These studies involve administering the compound to animals (usually rodents) and observing them for signs of toxicity and mortality over a period of 14 days.[7]

Subchronic and Chronic Toxicity

Subchronic (e.g., 28- or 90-day) and chronic toxicity studies involve the repeated administration of a compound over a longer period.[6] These studies are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL). As with acute toxicity data, there is limited publicly available information on the subchronic and chronic toxicity of substituted 2H-chromenes.

Structure-Toxicity Relationships (STR)

The relationship between the chemical structure of this compound derivatives and their toxicity is a critical area of research for the design of safer compounds. While a comprehensive STR is not yet fully elucidated, some general trends can be observed from the available data.

For example, a quantitative structure-cytotoxicity relationship study of 3-styryl-2H-chromenes suggested that molecular shape and flatness are important descriptors for tumor-specificity.[2] The type and position of substituents on both the chromene ring and any appended aryl groups can significantly influence cytotoxicity. Often, lipophilicity and the presence of electron-withdrawing or donating groups play a key role in the biological activity and toxicity of these compounds.[8]

Conclusion

Substituted 2H-chromenes represent a promising scaffold for the development of new therapeutic agents. However, a thorough evaluation of their toxicological profile is essential. Current research indicates that the primary mechanism of cytotoxicity for many of these compounds is the induction of apoptosis via caspase activation. The role of oxidative stress in the toxicity of 2H-chromenes is also an important area of investigation. While in vitro cytotoxicity data is becoming more available, there is a clear need for more in vivo toxicological studies to establish the safety profiles of these compounds for potential clinical applications. Future research should focus on elucidating detailed structure-toxicity relationships to guide the design of potent and safe this compound-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2H-Chromenes in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2H-chromene (or 2H-1-benzopyran) scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant pharmaceutical interest.[1][2] Compounds incorporating this structure exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] Its structural importance has driven the development of diverse and efficient synthetic methodologies, making it a key target for medicinal chemists and researchers in drug discovery.[1][6] This document provides an overview of prominent synthesis methods, detailed experimental protocols, and the biological relevance of 2H-chromenes.

I. Synthetic Strategies for this compound Core Formation

The synthesis of the this compound ring system can be broadly categorized into three main approaches: transition-metal catalysis, organocatalysis (metal-free), and enantioselective catalysis.[1][6] These strategies often involve the formation of the core benzopyran ring through various cyclization reactions.[2][7]

Transition-Metal Catalyzed Syntheses

Transition metals play a crucial role in facilitating chemical transformations that are otherwise difficult to achieve.[1] Catalysts based on palladium, iron, cobalt, and ruthenium have been successfully employed for this compound synthesis.[6][8]

  • Palladium (Pd) Catalysis: Palladium catalysts are notably used in domino reactions and asymmetric allylic substitutions to construct the chromene ring.[9][10] For instance, an enantioselective Pd-catalyzed 6-endo-trig cyclization has been developed to produce 2-aryl-2H-chromenes with high yields and enantioselectivity.[10]

  • Iron (Fe) Catalysis: Iron(III) chloride (FeCl₃) can catalyze the intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde (B1680747) to yield 3-substituted 2H-chromenes.[6] Nanoparticle catalysts like Fe₃O₄ have also been utilized in multi-component reactions to generate chromene derivatives.[9]

  • Ruthenium (Ru) Catalysis: Ruthenium complexes can be used in catalyst-controlled divergent syntheses. For example, a Ru(II) catalyst can direct the [3+3] annulation of vinyl sulfoxonium ylides with quinones to form this compound-2-carboxylates through a furan (B31954) intermediate.[8]

  • Cobalt (Co) Catalysis: A method utilizing a [CoII(porphyrin)] complex catalyzes the reaction between salicyl-N-tosylhydrazones and terminal alkynes to produce a wide range of substituted 2H-chromenes.[6]

Organocatalyzed (Metal-Free) Syntheses

Metal-free catalytic systems, including Brønsted/Lewis acids and bases, offer an alternative that can be more cost-effective and environmentally benign.[1][7]

  • Hydrazine (B178648) Catalysis: A bicyclic hydrazine catalyst can be used for the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to form the this compound ring.[11][12]

  • Brønsted Acid Catalysis: In the presence of a Brønsted acid like benzene-1,3,5-tricarboxylic acid, vinyl o-quinone methides (o-VQMs) can undergo an electrocyclization to afford structurally diverse 2H-chromenes in an atom-economical manner.[7]

  • Amine Catalysis: Simple anilines can catalyze a Mannich-cyclization cascade reaction between naphthols and cinnamaldehydes to generate 2H-benzo[h]chromenes under mild conditions.[13] Tandem oxa-Michael-Henry reactions catalyzed by aminocatalysts are also effective for synthesizing 3-nitro-2H-chromenes.[14][15]

II. Quantitative Data on Synthesis Methods

The efficiency of various synthetic methods can be compared based on reaction conditions and product yields. The following tables summarize quantitative data from selected publications.

Table 1: Comparison of Metal-Catalyzed Synthesis Methods

Catalyst (mol%)Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
[Ru(p-cymene)Cl)₂]₂ (2)Vinyl sulfoxonium ylide, QuinoneDichloroethaneRoom Temp1Exclusive formation of 2-carboxylate[8]
FeCl₃ (15)Alkynyl ether of salicylaldehydeAcetonitrileN/AN/AHigh[6]
GaCl₃ (10)2-Naphthol, Benzaldehyde, PhenylacetyleneToluene110N/A75[9]
Pd(OAc)₂3-nitro-2H-chromene, Methyl acrylateN/AN/AN/AN/A[16]

Table 2: Comparison of Organocatalyzed Synthesis Methods

Catalyst (mol%)Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Bicyclic Hydrazine (10)O-allyl salicylaldehydeEthanol (B145695)14012Up to 75[11][12]
Aniline (N/A)1-Naphthol, CinnamaldehydeN/AN/A6685[13]
Potassium CarbonateSalicylaldehyde, β-nitrostyreneSolvent-freeN/AN/AGood[15]
l-proline derivativeSalicylaldehyde, NitroalkeneN/AN/AN/AExcellent[15]

III. Visualized Workflows and Mechanisms

Visual diagrams help clarify complex experimental procedures and reaction pathways.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reactants 1. Starting Materials (e.g., Salicylaldehyde, Alkyne) Catalyst 2. Catalyst & Solvent Preparation Setup 3. Reaction Setup (Inert atmosphere, heating) Catalyst->Setup Monitor 4. Monitoring (TLC, GC-MS) Setup->Monitor Workup 5. Work-up (Quenching, Extraction) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, HRMS) Purify->Characterize

Caption: A generalized workflow for chemical synthesis experiments.

Catalytic Cycle Example: Hydrazine-Catalyzed RCCOM

This diagram outlines the key steps in the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis for this compound synthesis.[11]

G Catalytic Cycle for Hydrazine-Catalyzed RCCOM cluster_0 Catalytic Cycle A [3+2] Cycloaddition (Hydrazine + Aldehyde) B Cycloadduct Intermediate A->B C Retro-[3+2] Cycloaddition (Releases Alkene) B->C D Regeneration of Hydrazine Catalyst C->D Product This compound C->Product D->A Reactants O-allyl salicylaldehyde + Hydrazine Catalyst Reactants->A

Caption: Mechanism of hydrazine-catalyzed this compound synthesis.

IV. Biological Activity and Pharmaceutical Relevance

This compound derivatives are investigated for a wide range of therapeutic applications due to their interaction with various biological targets.[3][17]

  • Anticancer Activity: Many this compound analogs have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers.[3][18] Some derivatives function by inhibiting specific proteins in cancer signaling pathways, such as the mutant T315I Bcr-Abl protein in chronic myelogenous leukemia.[19]

  • P2Y₆ Receptor Antagonism: Substituted 2H-chromenes have been identified as competitive antagonists of the P2Y₆ receptor, a target for treating conditions like cancer, pain, and inflammatory disorders.[16]

  • Antimicrobial Properties: The chromene scaffold is a component of compounds tested for antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[18]

Signaling Pathway Inhibition Example

The diagram below illustrates the logical relationship of a this compound derivative acting as a P2Y₆ receptor antagonist.

G Mechanism of P2Y6 Receptor Antagonism cluster_membrane Cell Membrane P2Y6 P2Y6 Receptor Downstream Downstream Signaling (e.g., Ca2+ Mobilization) P2Y6->Downstream Activates Blocked Signaling Blocked P2Y6->Blocked UDP UDP (Agonist) UDP->P2Y6 Binds & Activates Chromene This compound (Antagonist) Chromene->P2Y6 Binds & Blocks Blocked->Downstream

Caption: this compound as a competitive antagonist at the P2Y6 receptor.

V. Detailed Experimental Protocols

The following are representative protocols for the synthesis of 2H-chromenes, adapted from the literature. Researchers should always first consult the original publication and perform a thorough risk assessment.

Protocol 1: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Adapted from:ACS Catalysis, 2019.[11]

Objective: To synthesize a this compound from an O-allyl salicylaldehyde derivative using a bicyclic hydrazine catalyst.

Materials:

  • Substituted O-allyl salicylaldehyde (1.0 equiv, 0.1 mmol)

  • Bicyclic hydrazine catalyst bis-trifluoroacetate salt (10 mol %, 0.01 mmol)

  • Anhydrous ethanol (0.5 mL)

  • 5 mL sealable reaction tube

  • Stir bar

Procedure:

  • To a 5 mL sealable reaction tube equipped with a magnetic stir bar, add the O-allyl salicylaldehyde substrate (0.1 mmol).

  • Add the hydrazine catalyst (10 mol %).

  • Add anhydrous ethanol (0.5 mL) to the tube.

  • Seal the tube tightly under an inert atmosphere (e.g., Nitrogen or Argon).

  • Place the tube in a pre-heated oil bath or heating block at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction tube to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Notes: For certain substrates, increasing the catalyst loading to 20 mol% and switching the solvent to isopropanol (B130326) may improve yields.[11]

Protocol 2: Catalyst-Controlled [3+3] Annulation for this compound-4-carboxylate

Adapted from:Organic Letters, 2021.[8]

Objective: To synthesize a this compound-4-carboxylate via a boron-catalyzed [3+3] annulation.

Materials:

  • Vinyl sulfoxonium ylide (1.0 equiv, 0.2 mmol)

  • Quinone derivative (1.2 equiv, 0.24 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol %, 0.02 mmol)

  • Anhydrous solvent (e.g., Dichloroethane, to make a 0.2 M solution)

  • Reaction flask

  • Stir bar

Procedure:

  • Add the vinyl sulfoxonium ylide (0.2 mmol) and the quinone (0.24 mmol) to a dry reaction flask containing a stir bar under an inert atmosphere.

  • Add the anhydrous solvent to achieve a concentration of 0.2 M with respect to the limiting reactant.

  • Stir the mixture at room temperature to ensure dissolution.

  • Add the BF₃·OEt₂ catalyst (10 mol %) to the reaction mixture.

  • Continue stirring at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction if necessary and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired this compound-4-carboxylate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

References

Applications of 2H-Chromenes in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2H-chromene core, a significant heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its versatile pharmacological activities.[1] This structural motif is integral to a wide range of molecules that exhibit potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties, among others.[2][3] The adaptability of the this compound ring allows for structural modifications that can significantly enhance biological activity, making it a focal point for the development of novel therapeutic agents.[4]

Anticancer Activity

Numerous this compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[3][5] These compounds often work through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[4][5]

For instance, a series of novel dihydropyrazole derivatives linked with a this compound moiety were synthesized and evaluated for their antiproliferative activity.[6] Compounds 4a and 10a from this series showed strong inhibitory activity against the HepG2 (liver cancer) cell line, with compound 10a also demonstrating potent inhibition of telomerase with an IC50 value of 0.98 ± 0.11 μM.[6] The mechanism of action for compound 10a was found to involve the inhibition of hTERT expression and the Wnt/β-catenin signaling pathway.[6]

Similarly, novel oxime-based chromene derivatives have been developed and screened for their anticancer effects.[7] Compounds 6i and 6j were identified as promising candidates, with 6i showing antiproliferative effects against A549 (lung carcinoma) and MCF-7 (breast cancer) cells, while 6j was selective towards MCF-7 cells.[7] Importantly, these compounds were not toxic to non-cancerous NIH-3T3 cells, suggesting a favorable selectivity profile.[7]

Other studies have reported on 2-amino-4H-benzo[h]chromenes, with several compounds showing significant activity against MCF-7, HCT-116, and HepG-2 cancer cell lines when compared to standard drugs like Vinblastine and Colchicine.[8] Furthermore, this compound and 7H-furo-chromene derivatives have been investigated as selective inhibitors of tumor-associated human carbonic anhydrase IX and XII isoforms, which are implicated in the progression of hypoxic tumors.[9]

CompoundCell LineActivityIC50 ValueReference
10a (dihydropyrazole derivative)HepG2Telomerase Inhibition0.98 ± 0.11 μM[6]
Compound 7 (sulfonamide derivative)T47D (breast cancer)Cytotoxicity8.8 μM[5]
Compounds 49-55 (H-ch and 4H-benzo[h]chromenes)HCT-116, MCF-7, HepG2Antiproliferative0.3 to 3.78 μg/mL[3][5]
Compounds 59, 60 (heterocyclic incorporated 4H-benzo[h] chromenes)Various cancer cell linesAnticancer0.7 to 3.0 μg/mL, 0.8 to 1.4 μg/mL[5]
10c (imino-2H-chromene)-BACE1 Inhibition6.31 μM[10][11]
10a (imino-2H-chromene)-BuChE Inhibition3.3 μM[10][11]
Anti-inflammatory Activity

This compound derivatives have emerged as promising anti-inflammatory agents by modulating key inflammatory pathways.[12][13] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][14]

One study focused on 2-phenyl-4H-chromen-4-one derivatives and found that a specific compound, compound 8 , could downregulate the expression of NO, IL-6, and TNF-α.[12] Its mechanism of action involves the suppression of lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.[12][15]

Another study on 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates also revealed potent anti-inflammatory activity.[14] Compounds 5g, 5i, 5k-l, and 8f were effective against TNF-α, with compound 5i showing a significant reduction in both TNF-α and IL-6 in an in vivo LPS-induced mouse model.[14]

CompoundTargetIC50 Value (µM)Reference
5g TNF-α1.108 ± 0.002[14]
5i TNF-α0.423 ± 0.022[14]
5k TNF-α0.047 ± 0.001[14]
5l TNF-α0.070 ± 0.002[14]
8f TNF-α0.142 ± 0.001[14]
Prednisolone (Standard) TNF-α0.033 ± 0.002[14]
Neuroprotective Effects

The neuroprotective potential of 2H-chromenes is an expanding area of research, with derivatives showing promise in models of neurodegenerative diseases like Alzheimer's disease.[16][17] These compounds can exert their effects through multiple mechanisms, including antioxidant activity and modulation of key signaling pathways involved in neuronal survival.[16][18]

A novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to protect against excitotoxic neuronal cell damage.[16][17] BL-M's neuroprotective action is attributed to its marked antioxidant activity and its ability to increase the phosphorylation of ERK1/2 and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a crucial neuroprotective signaling pathway.[16][17] Another study identified a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), that also activates CREB-mediated neuroprotection.[18]

Furthermore, a series of imino-2H-chromene derivatives were designed as multifunctional agents for Alzheimer's disease, targeting BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[10] Compound 11b from this series provided 32.3% protection at 25 μM against Aβ-induced neuronal cell damage.[10][11]

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Potassium Channel Openers: Chromene derivatives, including 6-sulfonylchromenes, have been identified as potent ATP-sensitive potassium (KATP) channel openers.[19][20] This activity is beneficial for relaxing smooth muscle and has potential applications in treating conditions like hypertension and respiratory diseases.[19][21]

  • Antimicrobial Properties: The chromene scaffold is a key component in many compounds with antibacterial and antifungal properties.[2] Efficient synthesis methods, such as microwave-assisted synthesis, facilitate the creation of novel derivatives for screening against pathogenic microbes.[2]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives

This protocol is a general guideline for the synthesis of 2-amino-4H-chromene derivatives using microwave irradiation, which offers advantages such as reduced reaction times and increased yields compared to conventional heating.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Catalyst (e.g., Ilmenite (FeTiO₃), 0.05 g)

  • Microwave reactor vials

  • Ethanol (B145695) (for recrystallization)

  • Magnetic stirrer[2]

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and the catalyst (0.05 g).[2]

  • Seal the vial securely and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at 120°C for 3-5 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.[2]

  • Add ethanol to the reaction mixture and heat to dissolve the product.[2]

  • If a magnetic catalyst was used, separate it using an external magnet.[2]

  • Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.[2]

  • Collect the crystals by filtration, wash with cold ethanol, and dry to obtain the pure 2-amino-4H-chromene derivative.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit NO production in LPS-stimulated RAW264.7 macrophage cells.[12]

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 20 μM) for 1 hour.[12]

  • Stimulate the cells with LPS (0.5 μg/ml) for 24 hours to induce inflammation and NO production.[12]

  • After 24 hours, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent Assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition by comparing the absorbance of the compound-treated groups to the LPS-only treated group.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Reactants: - Aldehyde - Malononitrile - Naphthol - Catalyst start->reagents mw_irradiation Microwave Irradiation (120°C, 3-5 min) reagents->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling dissolution Dissolve in Ethanol cooling->dissolution catalyst_removal Separate Catalyst dissolution->catalyst_removal crystallization Crystallization catalyst_removal->crystallization filtration Filtration and Drying crystallization->filtration product Pure this compound Derivative filtration->product

Caption: General workflow for microwave-assisted synthesis of 2H-chromenes.

tlr4_mapk_pathway stimulus stimulus receptor receptor pathway_component pathway_component transcription_factor transcription_factor response response inhibitor inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Signaling TLR4->MAPK activates NFkB Transcription Factors (e.g., NF-κB) MAPK->NFkB activates Cytokines Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->Cytokines induces production Chromene This compound Derivative (e.g., Compound 8) Chromene->TLR4 Chromene->MAPK

Caption: Inhibition of the TLR4/MAPK signaling pathway by this compound derivatives.

References

Application Notes: Experimental Protocols for 2H-Chromene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2H-Chromenes, also known as 2H-1-benzopyrans, constitute a vital class of oxygen-containing heterocyclic compounds. This scaffold is a core structural motif in a wide array of natural products, pharmacologically active molecules, and materials with unique photophysical properties.[1][2] The diverse biological activities exhibited by 2H-chromene derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—have established them as privileged structures in medicinal chemistry and drug discovery.[3][4][5] Consequently, the development of efficient and robust synthetic methodologies for accessing and functionalizing the this compound ring system is a significant focus of contemporary organic synthesis.[6][7]

This document provides detailed experimental protocols for key reactions involving the synthesis and transformation of 2H-chromenes, intended for researchers, scientists, and professionals in drug development.

Catalytic Synthesis of 2H-Chromenes

A variety of catalytic systems have been developed to synthesize the this compound core. These methods often offer high efficiency, mild reaction conditions, and broad substrate scope. The primary strategies involve catalysis by transition metals, metal-free Lewis/Brønsted acids, and organocatalysis.[1][7]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

This method provides an efficient pathway to 2H-chromenes from readily available O-allyl salicylaldehydes using a bicyclic hydrazine (B178648) catalyst. The reaction proceeds via a [3+2]/retro-[3+2] metathesis mechanism.[8][9]

Experimental Protocol:

  • To a 5 mL sealed tube, add the O-allyl salicylaldehyde (B1680747) substrate (0.1 mmol) and the hydrazine catalyst (e.g., catalyst 8·(TFA)₂ ) (10 mol %, 0.01 mmol).

  • Add 0.5 mL of ethanol (B145695) as the solvent.

  • Seal the tube and heat the reaction mixture to 140 °C.

  • Maintain heating for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired this compound product.[8]

  • Note: For certain substrates, such as those leading to 2-methyl chromene, using isopropanol (B130326) as the solvent and increasing the catalyst loading to 20 mol% can improve yields.[8]

Data Presentation: Substrate Scope for RCCOM Synthesis

EntryStarting Material Substituent(s)ProductSolventCatalyst Loading (mol%)Yield (%)Reference
1HThis compoundEthanol1075[8]
26-Me6-Methyl-2H-chromeneEthanol1078[8]
36-Cl6-Chloro-2H-chromeneEthanol1085[8]
48-Me8-Methyl-2H-chromeneEthanol1065[8]
52-Me on pyran ring2-Methyl-2H-chromeneIsopropanol2075[8]
6Fused aromatic (naphthol-derived)3H-Benzo[f]chromeneEthanol1072[8]

// Nodes start [label="Starting Materials\n(e.g., Salicylaldehyde Derivative,\nAlkyne/Aldehyde)", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder]; reaction [label="Reaction Vessel\n(Sealed Tube / Flask)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box3d]; add_reagents [label="Add Substrates,\nCatalyst & Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; heating [label="Heating & Stirring\n(e.g., 12h @ 140°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Reaction Work-up\n(Cooling, Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Flash Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pure this compound\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; analysis [label="Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="1.", color="#202124"]; reaction -> add_reagents [style=invis]; add_reagents -> heating [label="2.", color="#202124"]; heating -> workup [label="3.", color="#202124"]; workup -> purification [label="4.", color="#202124"]; purification -> product [label="5.", color="#202124"]; product -> analysis [label="6.", color="#202124"]; } caption [label="General experimental workflow for catalytic synthesis.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

General experimental workflow for catalytic synthesis.

Palladium-Catalyzed Enantioselective Synthesis

This protocol achieves the enantioselective synthesis of 2-aryl-2H-chromenes through a palladium-catalyzed 6-endo-trig cyclization, using a TADDOL-derived phosphoramidite (B1245037) ligand for high enantioselectivity.[10]

Experimental Protocol:

  • Add [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand (5.5 mol%) to an oven-dried vial.

  • Seal the vial and purge with argon gas.

  • Add anhydrous, degassed toluene (B28343) (to achieve a 0.1 M concentration of the substrate).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the cinnamyl acetate (B1210297) substrate (1.0 equivalent) and potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the reaction mixture at 60 °C until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the enantiomerically enriched 2-aryl-2H-chromene.[10]

Data Presentation: Substrate Scope for Pd-Catalyzed Synthesis

EntryArene Substituent (R)Yield (%)Enantiomeric Ratio (er)Reference
1H7195:5[10]
24-OMe7594:6[10]
34-F6895:5[10]
44-Cl7296:4[10]
54-Br7096:4[10]
63-OMe7395:5[10]
72-Naphthyl6594:6[10]

// Central Node center [label="this compound Synthesis", shape=octagon, fillcolor="#FFFFFF", fontcolor="#202124"];

// Main Branches tmc [label="Transition-Metal\nCatalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; organo [label="Organocatalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; lewis [label="Lewis / Brønsted\nAcid Catalysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-branches for Transition Metals pd [label="Palladium (Pd)\n(Enantioselective Cyclization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; fe [label="Iron (Fe)\n(Cycloaddition / Metathesis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; co [label="Cobalt (Co)\n(from Hydrazones & Alkynes)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; au [label="Gold (Au)\n(Cycloisomerization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Sub-branches for Organocatalysis hydrazine [label="Hydrazine Catalysis\n(RCCOM)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; amino_acid [label="Amino Acid Catalysis\n(Annulation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges center -> tmc [color="#4285F4", penwidth=2]; center -> organo [color="#34A853", penwidth=2]; center -> lewis [color="#FBBC05", penwidth=2];

tmc -> pd [color="#202124"]; tmc -> fe [color="#202124"]; tmc -> co [color="#202124"]; tmc -> au [color="#202124"];

organo -> hydrazine [color="#202124"]; organo -> amino_acid [color="#202124"]; } caption [label="Catalytic approaches to the this compound scaffold.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

Catalytic approaches to the this compound scaffold.

Reactions of 2H-Chromenes: Cycloadditions

2H-Chromenes can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems. Iron(III) salts are effective catalysts for tandem rearrangement and hetero-Diels-Alder reactions of 2H-chromenes.[11][12]

Iron-Catalyzed Homodimerization and Cycloaddition

This reaction involves an iron-catalyzed process that can lead to a homodimerization of the this compound or a cycloaddition with an electron-rich dienophile. The mechanism is proposed to involve a hydride shift and the formation of an ortho-quinone methide intermediate.[11][12]

Experimental Protocol:

  • In a vial, dissolve the this compound substrate (0.25 mmol) in the chosen solvent (e.g., CH₂Cl₂, CH₃NO₂) to a concentration of 0.2 M.

  • Add the iron catalyst, FeCl₃·6H₂O (10-15 mol%).

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, quench the reaction and purify the product using flash column chromatography to isolate the tetrahydrochromeno polycyclic product.[11][12]

Data Presentation: Iron-Catalyzed Hetero-Diels-Alder Reaction

EntryThis compound SubstituentDienophileYield (%)Diastereomeric RatioReference
16-MethylEthyl Vinyl Ether75>20:1[11]
26-BromoEthyl Vinyl Ether60>20:1[11]
36-NitroEthyl Vinyl Ether55>20:1[11]
47-MethoxyEthyl Vinyl Ether85>20:1[11]
5HN-Vinylpyrrolidinone70>20:1[11]

Application in Drug Discovery: Targeting Signaling Pathways

This compound derivatives have been identified as potent anticancer agents.[13][14] One promising strategy involves designing these molecules as Selective Estrogen Receptor Degraders (SERDs) for the treatment of ERα-positive breast cancer.[15]

Mechanism of Action of this compound-Based SERDs

SERDs function by binding to the estrogen receptor alpha (ERα), which not only blocks its activity but also induces its degradation by the cellular proteasome machinery. This dual action can overcome resistance mechanisms seen with other endocrine therapies. A 7-hydroxy-2H-chromene-3-carbonyl scaffold has been identified as a viable skeleton for designing novel SERDs.[15]

// Inhibition edge Degradation -> ERa_active [label="Prevents Formation", style=dashed, color="#EA4335", constraint=false]; } caption [label="Mechanism of a this compound SERD in an ERα+ cell.", shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

Mechanism of a this compound SERD in an ERα+ cell.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives, particularly 2H-isomers, are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of natural products and synthetic molecules with significant pharmacological activities.[1] The biological versatility of 2H-chromenes, which includes potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, has driven the development of efficient and sustainable synthetic methods.[1] Microwave-assisted organic synthesis has emerged as a powerful tool in this field, offering substantial advantages over conventional heating methods.[1][2] This technology provides rapid and uniform heating, leading to dramatically shorter reaction times, higher product yields, and often, improved purity.[1][2][3] These benefits are especially pronounced in multicomponent reactions, which are frequently used to create diverse libraries of chromene compounds for drug discovery.[1]

This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this technology in their drug development efforts.

Comparative Data: Microwave-Assisted vs. Conventional Synthesis

The application of microwave irradiation for the synthesis of this compound derivatives has consistently shown significant enhancements in reaction efficiency.[1] The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating.[1]

Table 1: Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile Derivatives

EntryAldehydeCatalystMethodTemperature (°C)TimeYield (%)
1BenzaldehydeFeTiO₃Microwave1203 min95
2BenzaldehydeFeTiO₃Conventional1202 h78
34-ChlorobenzaldehydeFeTiO₃Microwave1203 min96
44-ChlorobenzaldehydeFeTiO₃Conventional1202.5 h80
54-NitrobenzaldehydeFeTiO₃Microwave1204 min92
64-NitrobenzaldehydeFeTiO₃Conventional1203 h75
74-MethylbenzaldehydeFeTiO₃Microwave1205 min90
84-MethylbenzaldehydeFeTiO₃Conventional1203.5 h72

Data compiled from studies on multicomponent reactions for the synthesis of 2-amino-4H-chromenes.[1]

Table 2: Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene] Derivatives

EntryCycloalkanoneMethodTemperature (°C)TimeYield (%)
1CyclohexanoneMicrowave1208 min92
2CyclohexanoneConventional1204-6 h75
3CyclopentanoneMicrowave12010 min90
4CyclopentanoneConventional1204-6 h70

Data from comparative studies on the synthesis of spiro-chromene derivatives.[4][5][6]

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of different classes of this compound derivatives.

Protocol 1: Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene derivatives using an ilmenite (B1198559) (FeTiO₃) catalyst.[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (B145695) (for recrystallization)

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.[1]

  • Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.

  • Collect the pure product by filtration, wash with cold ethanol, and dry.

Protocol 2: Synthesis of Spiro-chromene Derivatives

This protocol details a one-pot, three-component reaction for the synthesis of spiro-chromene derivatives.[1][4][5]

Materials:

  • 6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

  • Cyclohexanone or Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).[1]

  • Add 3-4 drops of glacial acetic acid to the mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 8-10 minutes.[1][6]

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.[1]

Visualizations

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.

G reagents Combine Reactants & Catalyst in Vial seal Seal Vial reagents->seal mw Microwave Irradiation (Set Time, Temp, Power) seal->mw cool Cool to Room Temperature mw->cool isolate Product Isolation (Filtration/Extraction) cool->isolate purify Purification (Recrystallization/ Chromatography) isolate->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization aldehyde Ar-CHO intermediate1 Ar-CH=C(CN)₂ (Knoevenagel adduct) aldehyde->intermediate1 Base malononitrile CH₂(CN)₂ malononitrile->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 Base naphthol Naphthol naphthol->intermediate2 product 2-Amino-4H-chromene intermediate2->product Intramolecular Cyclization product->product Tautomerization

Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.

Applications in Drug Development

The chromene scaffold is a key component in many compounds with antibacterial and antifungal properties.[1] Microwave synthesis offers an efficient method for generating novel derivatives for screening against various pathogenic microbes.[1] Furthermore, chromene derivatives have shown promise as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.[7][8] The ability to rapidly synthesize a library of these compounds is invaluable for structure-activity relationship (SAR) studies, which are crucial in the development of new therapeutic agents.[8][9]

References

Application Notes and Protocols for One-Pot Multicomponent Synthesis of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromenes, also known as 2H-1-benzopyrans, constitute a significant class of oxygen-containing heterocyclic compounds. This structural motif is prevalent in a wide range of natural products, pharmaceuticals, and biologically active molecules, exhibiting diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The development of efficient and sustainable synthetic methodologies for 2H-chromene derivatives is therefore of great interest to the scientific community, particularly in the field of drug discovery and development.[3][4]

One-pot multicomponent reactions (MCRs) have emerged as a powerful and environmentally benign strategy for the synthesis of complex molecular scaffolds like 2H-chromenes.[5][6][7] These reactions, where multiple reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the reactants, offer several advantages over traditional multi-step synthesis. These benefits include reduced reaction times, higher yields, lower costs, and minimized waste generation.[8][4] This document provides detailed application notes and experimental protocols for the one-pot multicomponent synthesis of various this compound derivatives, with a focus on different catalytic systems and reaction conditions.

Catalytic Systems and Methodologies

A variety of catalytic systems have been successfully employed for the one-pot synthesis of 2H-chromenes. The choice of catalyst can significantly influence the reaction efficiency, selectivity, and substrate scope. This section summarizes key catalytic approaches with comparative data.

Metal-Catalyzed Synthesis

Transition metal catalysts have been extensively used in the synthesis of 2H-chromenes, often enabling unique reaction pathways and high efficiency.[9][10]

Table 1: Comparison of Metal-Catalyzed One-Pot Synthesis of 2H-Chromenes

EntryCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
1GaCl₃ (10 mol%)2-Naphthol (B1666908), Benzaldehyde (B42025), Phenylacetylene (B144264)Toluene (B28343)110-75[11]
2FeCl₃ (15 mol%)Alkynyl ethers of salicylaldehydeAcetonitrile--High[9][10]
3Copper NanoparticlesAldehydes, 4-Hydroxycoumarins, Malononitrile (B47326)----[11]
4Pd-catalyst4-Chloro-3-formyl-2H-chromenes, Aryl boronic acids---72[11]
Organocatalyzed Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of 2H-chromenes, often with high enantioselectivity.[9]

Table 2: Organocatalyzed One-Pot Synthesis of 2H-Chromenes

EntryCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
1L-AlanineResorcinols, EnalsToluene or Propyl AcetateHeating-Good[3]
22-Aminopyridine1,3-Cyclohexanedione, Malononitrile, Aromatic Aldehydes--QuickExcellent[5]
3TriethylamineAromatic Aldehydes, Orcinol, MalononitrileCH₂Cl₂25--[5]
Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate the synthesis of 2H-chromenes, leading to shorter reaction times and often higher yields compared to conventional heating methods.[8][5]

Table 3: Microwave-Assisted vs. Conventional Synthesis of 2-Amino-4H-chromene Derivatives

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)Reference
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203-5 min95[8]
2Benzaldehydeα-NaphtholFeTiO₃Conventional1202-3 h70[8]

Experimental Protocols

This section provides detailed experimental procedures for representative one-pot multicomponent reactions for the synthesis of this compound derivatives.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives using FeTiO₃ Catalyst

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α- or β-naphthol (1 mmol)

  • FeTiO₃ catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (B145695) (for recrystallization)

  • External magnet

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.[8]

  • Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.

  • Filter the crystals, wash with cold ethanol, and dry under vacuum.

Protocol 2: Gallium-Catalyzed Three-Component Synthesis of Benzo-fused 2H-Chromenes

Materials:

  • 2-Naphthol (1 mmol)

  • Benzaldehyde (1 mmol)

  • Phenylacetylene (1 mmol)

  • GaCl₃ (10 mol%)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2-naphthol (1 mmol) and benzaldehyde (1 mmol) in toluene, add GaCl₃ (10 mol%).[11]

  • Add phenylacetylene (1 mmol) to the reaction mixture.

  • Heat the reaction mixture at 110°C and monitor the reaction progress by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Amino Acid-Promoted Synthesis of 2H-Chromenes

Materials:

  • Resorcinol (B1680541) derivative (1 mmol)

  • Enal derivative (1 mmol)

  • L-Alanine (stoichiometric amount)

  • Toluene or Propyl Acetate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the resorcinol derivative (1 mmol) and the enal derivative (1 mmol) in toluene or propyl acetate.

  • Add a stoichiometric amount of L-alanine to the mixture.[3]

  • Heat the reaction mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Purify the reaction mixture directly by column chromatography on silica gel to obtain the desired this compound.

Reaction Mechanisms and Workflows

The synthesis of 2H-chromenes via one-pot multicomponent reactions typically proceeds through a cascade of reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

A common mechanistic pathway for the three-component synthesis of 2-amino-4H-chromenes involves an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (e.g., malononitrile), followed by a Michael addition of a nucleophile (e.g., a phenol (B47542) or naphthol derivative), and subsequent intramolecular cyclization and dehydration.[5][12]

G cluster_start Starting Materials cluster_reaction Reaction Cascade A Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Active Methylene Compound B->Knoevenagel C Phenol/Naphthol Michael Michael Addition C->Michael Knoevenagel->Michael Knoevenagel Adduct Cyclization Intramolecular Cyclization Michael->Cyclization Michael Adduct Final_Product This compound Derivative Cyclization->Final_Product

Caption: General mechanistic pathway for the one-pot synthesis of 2H-chromenes.

The experimental workflow for these reactions generally involves simple procedures, making them highly attractive for library synthesis and high-throughput screening in drug discovery.

G Start Combine Reactants & Catalyst Reaction Reaction (Conventional Heating or Microwave) Start->Reaction Workup Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification End Characterization Purification->End

Caption: General experimental workflow for one-pot this compound synthesis.

Conclusion

One-pot multicomponent reactions represent a highly efficient and versatile strategy for the synthesis of this compound derivatives. The methodologies outlined in these application notes, utilizing a range of catalytic systems, provide researchers with practical and scalable protocols for accessing these medicinally important scaffolds. The adoption of these methods can significantly accelerate the discovery and development of novel therapeutic agents based on the this compound framework.

References

Catalytic Strategies for the Synthesis of 2H-Chromenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[1][2] Consequently, the development of efficient and selective catalytic methods for the synthesis of 2H-chromenes is of significant interest to the scientific community. This document provides detailed application notes and protocols for three distinct and powerful catalytic strategies for the synthesis of this important class of molecules: a palladium-catalyzed enantioselective approach, a cobalt-catalyzed metalloradical cyclization, and an organocatalytic tandem reaction.

Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

This method, developed by Scheidt and co-workers, facilitates the enantioselective synthesis of 2-aryl-2H-chromenes through a palladium-catalyzed 6-endo-trig cyclization.[3][4] The use of a TADDOL-derived monodentate phosphoramidite (B1245037) ligand is crucial for achieving high yields and excellent enantioselectivities under mild reaction conditions.

Data Presentation
EntryArene Substituent (R)Yield (%)[5]Enantiomeric Ratio (er)[5]
1H7195:5
24-OMe7594:6
34-F6895:5
44-Cl7296:4
54-Br7096:4
63-OMe7395:5
72-Naphthyl6594:6
Experimental Protocol

General Procedure for Enantioselective Pd-Catalyzed Synthesis of 2-Aryl-2H-Chromenes: [5]

  • To an oven-dried vial, add [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand (5.5 mol%).

  • Seal the vial and purge with argon.

  • Add anhydrous, degassed toluene (B28343) (0.1 M) and stir the mixture at room temperature for 30 minutes.

  • Add the corresponding cinnamyl acetate (B1210297) substrate (1.0 equiv.) and a suitable base (e.g., Cs₂CO₃, 1.2 equiv.).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-2H-chromene.

Reaction Pathway

G cluster_workflow Experimental Workflow start 1. Catalyst Preparation [Pd(allyl)Cl]₂ + Ligand in Toluene reactants 2. Addition of Substrate and Base Cinnamyl Acetate + Base start->reactants 30 min, RT reaction 3. Reaction Stirring at RT reactants->reaction workup 4. Work-up Aqueous Extraction reaction->workup Monitor by TLC purification 5. Purification Column Chromatography workup->purification product Enantioenriched 2-Aryl-2H-Chromene purification->product

Caption: Workflow for Pd-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes.

Cobalt-Catalyzed Synthesis of 2H-Chromenes via Metalloradical Cyclization

A novel approach developed by de Bruin and co-workers utilizes a cobalt(II) porphyrin complex to catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes.[1][6][7] The reaction proceeds through a metalloradical activation pathway, offering a broad substrate scope.[1][6]

Data Presentation
EntrySalicyl-N-tosylhydrazone SubstituentAlkyne SubstituentYield (%)[1]
1HPhenyl85
25-BromoPhenyl80
33-MethoxyPhenyl78
4Hn-Butyl75
5HTrimethylsilyl72
65-NitroPhenyl65
Experimental Protocol

General Procedure for Cobalt-Catalyzed Synthesis of 2H-Chromenes: [1]

  • Under a nitrogen atmosphere, add the [CoII(Por)] catalyst (2 mol %) and the salicyl N-tosylhydrazone (1.0 equiv.) to a flame-dried Schlenk tube.

  • Cap the tube with a Teflon screw cap, evacuate, and backfill with nitrogen.

  • Replace the screw cap with a rubber septum.

  • Add a solution of KOtBu (3.0 equiv.) and the terminal alkyne (3.0 equiv.) in anhydrous 1,2-dichlorobenzene (B45396) (0.075 M) at once via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Catalytic Cycle

G catalyst [Co(II)(Por)] intermediate1 Co(III)-Carbene Radical catalyst->intermediate1 + Salicyl N-tosylhydrazone - N₂, - Ts⁻ intermediate2 Salicyl-Vinyl Radical intermediate1->intermediate2 + Alkyne intermediate3 o-Quinone Methide intermediate2->intermediate3 Hydrogen Atom Transfer product This compound intermediate3->product 6π-Electrocyclization product->catalyst Regeneration

Caption: Proposed catalytic cycle for cobalt-catalyzed this compound synthesis.

Organocatalytic Synthesis of 3-Nitro-2H-Chromenes

The synthesis of 3-nitro-2H-chromenes can be achieved through a metal-free, organocatalytic tandem oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes.[5] Chiral secondary amines, such as prolinol derivatives, are effective catalysts for this transformation, often in the presence of an acid co-catalyst, to yield the products with good enantioselectivity.[5] A solvent-free approach using ball milling with potassium carbonate as a catalyst has also been reported for an efficient and environmentally friendly synthesis.[8]

Data Presentation
EntrySalicylaldehyde (B1680747) Substituent (R¹)β-Nitrostyrene Substituent (R²)Yield (%)[5]Enantiomeric Excess (ee, %)[5]
1HH8591
25-BrH8290
33-OMeH7888
4H4-Cl8889
5H4-Me8392
6H2-NO₂7585
Experimental Protocol

General Procedure for Organocatalytic Synthesis of 3-Nitro-2H-Chromenes: [5]

  • To a vial containing a magnetic stir bar, add the salicylaldehyde (1.2 equiv.), the chiral secondary amine catalyst (e.g., a prolinol derivative, 20 mol%), and an acid co-catalyst (e.g., salicylic (B10762653) acid, 20 mol%).

  • Place the vial in a cooling bath at 0 °C and add the solvent (e.g., DMSO, 0.2 M).

  • Add the β-nitrostyrene (1.0 equiv.) and stir the reaction mixture at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.

Reaction Pathway

G cluster_pathway Tandem Oxa-Michael-Henry Reaction reactants Salicylaldehyde + β-Nitrostyrene michael_adduct Oxa-Michael Adduct reactants->michael_adduct Oxa-Michael Addition catalyst Chiral Amine Catalyst catalyst->michael_adduct henry_product Intramolecular Henry Reaction michael_adduct->henry_product product 3-Nitro-2H-Chromene henry_product->product Dehydration

Caption: Organocatalytic tandem reaction for 3-nitro-2H-chromene synthesis.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the antimicrobial and antifungal properties of 2H-chromene derivatives, including quantitative data on their efficacy, comprehensive experimental protocols for their evaluation, and visual representations of their synthesis and mechanisms of action.

Introduction

2H-chromenes, also known as 2H-1-benzopyrans, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] Naturally occurring and synthetically derived this compound scaffolds are integral to a variety of bioactive molecules.[2] Among their many pharmacological properties, the antimicrobial and antifungal activities of 2H-chromenes are particularly noteworthy, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases.[1] This is especially critical in the face of rising antimicrobial resistance.

Data Presentation: Antimicrobial and Antifungal Efficacy

The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various this compound derivatives as reported in the scientific literature.

Table 1: Antibacterial Activity of this compound Derivatives (Zone of Inhibition)

CompoundBacterial StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
3hS. aureus25Ampicillin30
3oS. aureus25Ampicillin30
3rS. aureus25Ampicillin30
3bS. aureus24Ampicillin30
3lS. aureus24Ampicillin30
3fS. aureus23Ampicillin30
4nE. coli>10 (at 90 µl)Ciprofloxacin-[3]
4pE. coli>10 (at 90 µl)Ciprofloxacin-[3]
4aE. coli>10 (at 60 µl)Ciprofloxacin-[3]
4iE. coli>10 (at 60 µl)Ciprofloxacin-[3]
4qE. coli>10 (at 60 µl)Ciprofloxacin-[3]

Table 2: Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
3aB. cereus62Streptomycin125[4]
3cB. cereus62Streptomycin125[4]
4cB. cereus62Streptomycin125[4]
5sS. aureus (MDR)4--[5][6]
5sS. epidermidis (MDR)1-4--[5][6]
Mono-halogenated nitrochromenesStaphylococcal strains8-32--[5][6]
Tri-halogenated nitrochromenesStaphylococcal strains1-8--[5][6]
73a, 73bGram-positive bacteria0.007-0.49--[1]

Table 3: Antifungal Activity of this compound Derivatives (Zone of Inhibition)

CompoundFungal StrainZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
3iF. oxysporum21Griseofulvin26
3cF. oxysporum20Griseofulvin26
3jF. oxysporum20Griseofulvin26
3pF. oxysporum20Griseofulvin26
3oR. oryzae25Griseofulvin-
3aR. oryzaeExcellent activityGriseofulvin-
3eR. oryzaeExcellent activityGriseofulvin-
3hR. oryzaeExcellent activityGriseofulvin-
3kR. oryzaeExcellent activityGriseofulvin-
4a, 4c, 4i, 4lC. albicans, F. oxysporumExcellent activityKetoconazole-[3]

Table 4: Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC / EC50)

CompoundFungal StrainMIC (µg/mL) / EC50 (µg/mL)Standard DrugMIC (µg/mL) / EC50 (µg/mL)Reference
1mA. alternataEC50 = 9.9Hymexazol-[7]
1mB. cinereaEC50 = 9.4Hymexazol-[7]
-R. solaniEC50 = 17.43--[8]
3kVarious fungiMIC = 22.1–184.2 µMKetoconazole, Bifonazole-[9]
3nVarious fungiMIC = 71.3–199.8 µMKetoconazole, Bifonazole-[9]
73a, 73bFungiMIC = 0.007-0.49--[1]

Experimental Protocols

Detailed methodologies for the synthesis of 2H-chromenes and the evaluation of their antimicrobial and antifungal activities are provided below.

Protocol 1: General Synthesis of 2-Amino-4H-chromenes via One-Pot, Three-Component Reaction

This protocol describes a common and efficient method for synthesizing 2-amino-4H-chromene derivatives.[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • A substituted phenol (B47542) or naphthol (e.g., resorcinol, α-naphthol, β-naphthol) (1 mmol)

  • Catalyst (e.g., ammonium (B1175870) acetate, piperidine, K2CO3, or silver nanoparticles)[10]

  • Solvent (e.g., ethanol (B145695), water, or a mixture)[10][11]

  • Round bottom flask

  • Stirrer/hotplate or microwave reactor

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., hot ethanol)

Procedure:

  • In a round bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the chosen phenol/naphthol (1 mmol), and a catalytic amount of the selected catalyst.

  • Add the solvent to the reaction mixture.

  • Stir the mixture at room temperature, heat under reflux, or irradiate in a microwave reactor for the time specified in the relevant literature (typically ranging from minutes to hours).[11]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol or water).

  • Purify the product by recrystallization from a suitable solvent, such as hot ethanol, to afford the pure 2-amino-4H-chromene derivative.[10]

  • Characterize the synthesized compound using spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aromatic Aldehyde Process One-Pot Reaction Aldehyde->Process Malononitrile Malononitrile Malononitrile->Process Phenol Phenol/Naphthol Phenol->Process Catalyst Catalyst Catalyst->Process Solvent Solvent Solvent->Process Heating Stirring/Heating/Microwave Heating->Process Workup Filtration & Washing Process->Workup Purification Recrystallization Workup->Purification Product 2-Amino-4H-chromene Purification->Product

Caption: Generalized workflow for the synthesis of 2-amino-4H-chromenes.

Protocol 2: Agar (B569324) Well Diffusion Assay for Antimicrobial and Antifungal Susceptibility Testing

This method is widely used for preliminary screening of the antimicrobial and antifungal activity of compounds.[3][10]

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile nutrient agar plates (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi)

  • Sterile swabs

  • Sterile cork borer or well cutter

  • Solutions of synthesized this compound derivatives at known concentrations in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and/or antifungal drug solutions (positive control)

  • Solvent (e.g., DMSO) (negative control)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard).

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Carefully add a fixed volume (e.g., 30-100 µL) of the test compound solution, the positive control, and the negative control into separate wells.[3]

  • Allow the plates to stand for a period to permit diffusion of the substances into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[3]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around each well where microbial growth is inhibited) in millimeters (mm).[10]

G Inoculum Prepare Standardized Microbial Inoculum Swab Inoculate Agar Plate with Swab Inoculum->Swab Wells Create Wells in Agar Swab->Wells Add_Samples Add Test Compounds & Controls to Wells Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure G Preparation Prepare Serial Dilutions of Compounds in 96-Well Plate Inoculation Add Standardized Microbial Inoculum to Wells Preparation->Inoculation Incubation Incubate the Plate Inoculation->Incubation Reading Visually or Spectrophotometrically Read Results Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Chromene This compound Derivative Chromene->Inhibition Inhibits Inhibition->Lanosterol Death Fungal Cell Death Disruption->Death G cluster_targets Potential Bacterial Targets Chromene This compound Derivative CellWall Cell Wall Synthesis (e.g., Transpeptidases) Chromene->CellWall Inhibits DNA_Rep DNA Replication (e.g., DNA Gyrase, Topo IV) Chromene->DNA_Rep Inhibits Membrane Cell Membrane Chromene->Membrane Disrupts Death Bacterial Cell Death CellWall->Death DNA_Rep->Death Membrane->Death

References

Application Notes and Protocols: 2H-Chromene Derivatives as P2Y6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as potent and selective antagonists for the P2Y6 receptor. The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), is a promising therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and cancer.[1] This document outlines the structure-activity relationship (SAR) of these compounds, detailed experimental protocols for their evaluation, and relevant signaling pathways.

Introduction to 2H-Chromene Derivatives as P2Y6R Antagonists

The 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold is a significant class of P2Y6 receptor antagonists.[1] Extensive research has focused on understanding the structural requirements for potent antagonism of this receptor. Key findings indicate that the 2-(trifluoromethyl) and 3-nitro substitutions on the chromene scaffold are critical for activity.[1] Modifications at the 6-position of the chromene ring have been well-tolerated and have proven to be a key site for enhancing potency.[1][2] Long-chain amino-functionalized congeners at this position have demonstrated significantly enhanced affinity.[3] For instance, a 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) exhibits an IC50 of 162 nM.[3][4] Conversely, substitutions at the 5, 7, or 8-positions with halogens generally lead to a decrease in affinity.[1][5]

Quantitative Data: In Vitro Efficacy

The antagonist activity of this compound derivatives is primarily evaluated by their ability to inhibit UDP-induced calcium mobilization in cells expressing the human P2Y6 receptor. The following table summarizes the in vitro efficacy (IC50 values) of representative 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives.

Compound IDSubstitution at 6-PositionOther SubstitutionsIC50 (µM) for hP2Y6RReference
11 Fluoro-1 - 2[5][6]
12 Chloro-1 - 2[5]
26 (MRS4853) -5- or 8-Triethylsilylethynyl0.46[5][6]
27 -6,8-difluoro2.99[5][6]
7 Trialkylsilyl-ethynyl-~1[7]
8 Trialkylsilyl-ethynyl-~1[7]
14 t-butyl prop-2-yn-1-ylcarbamate-~1[7]
16 p-carboxyphenyl-ethynyl-~1[7]
30 (MRS4940) 6-(Boc-amino-n-heptylethynyl)-0.162[3][4]

Signaling Pathway and Experimental Workflow

The development and evaluation of novel 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists follow a systematic workflow, from initial screening to lead optimization.

P2Y6_Antagonist_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Pharmacological Characterization cluster_optimization Lead Optimization Synthesis Synthesis of This compound derivatives HTS High-Throughput Screening (Calcium Mobilization Assay) Synthesis->HTS Test Compounds DoseResponse Dose-Response Analysis (IC50 Determination) HTS->DoseResponse Active Hits Selectivity Selectivity Assays (vs. other P2Y receptors) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Inositol (B14025) Phosphate (B84403) Assay) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR OffTarget Off-Target Activity Profiling Mechanism->OffTarget SAR->Synthesis Iterative Design InVivo In Vivo Efficacy Studies (Inflammation/Cancer Models) OffTarget->InVivo Optimized Leads

P2Y6 Antagonist Evaluation Workflow

Activation of the P2Y6 receptor by its endogenous agonist UDP initiates a signaling cascade through the Gq/11 subfamily of G-proteins. This leads to the activation of phospholipase C β (PLCβ), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

P2Y6_Signaling_Pathway UDP UDP P2Y6R P2Y6 Receptor UDP->P2Y6R Activates Gq_11 Gαq/11 P2Y6R->Gq_11 Activates PLCb Phospholipase Cβ (PLCβ) Gq_11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Migration) Ca_release->Downstream PKC->Downstream Chromene This compound Derivative (Antagonist) Chromene->P2Y6R Blocks

P2Y6 Receptor Signaling Cascade

Experimental Protocols

Calcium Mobilization Assay

This functional assay is the primary method for evaluating the antagonist activity of the this compound derivatives.

Objective: To measure the ability of test compounds to inhibit UDP-induced intracellular calcium mobilization in cells expressing the human P2Y6 receptor.[1]

Materials:

  • Human P2Y6 receptor-expressing 1321N1 astrocytoma cells.[3]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well black, clear-bottom plates.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • UDP (agonist) solution.

  • Calcium-sensitive fluorescent dye (e.g., Calcium 6 assay kit).[3]

  • Probenecid (B1678239).[3]

  • Fluorescence plate reader (e.g., FLIPR-Tetra System).[8]

Methodology:

  • Cell Culture: Culture human P2Y6R-expressing 1321N1 astrocytoma cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Dye Loading and Compound Incubation:

    • Remove the culture medium from the wells.

    • Add the calcium-sensitive fluorescent dye solution containing probenecid to each well.[3]

    • Add the test compounds at various concentrations to the wells.

    • Incubate the plate for a specified time (e.g., 45 minutes) at 37°C to allow for dye loading and compound binding.[3][8]

  • Agonist Addition and Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of UDP (e.g., 100 nM) to each well to stimulate the P2Y6 receptor.[3]

    • Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by UDP alone (100%) and the baseline fluorescence (0%).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gq-protein activation.

Objective: To confirm the antagonistic activity by measuring the inhibition of UDP-induced inositol phosphate accumulation.

Methodology: A detailed protocol for this assay would typically involve radiolabeling of cells with [³H]-myo-inositol, stimulation with UDP in the presence and absence of the antagonist, and subsequent separation and quantification of the generated radiolabeled inositol phosphates using ion-exchange chromatography.

Selectivity Assays

Objective: To determine the selectivity of the this compound derivatives for the P2Y6 receptor over other related receptors.

Methodology: The calcium mobilization assay can be adapted to assess the activity of the compounds against other P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y4, P2Y14) expressed in suitable cell lines.[5][6] A fluorescent binding assay can also be used for receptors like P2Y14.[3]

Structure-Activity Relationship (SAR) Summary

The SAR of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives reveals several key structural features that govern their antagonist potency at the P2Y6 receptor.

SAR_Summary cluster_scaffold Core Scaffold: 3-nitro-2-(trifluoromethyl)-2H-chromene cluster_modifications Key Modifications and Their Effects on Potency Scaffold Scaffold_Text [ Core Structure ] R2_CF3 2-CF3: Crucial for Activity R3_NO2 3-NO2: Crucial for Activity R6 6-Position: Tolerates Substitution R578 5, 7, 8-Positions: Halogen Substitution Reduces Affinity R6_Halogen Halogens (F, Cl): Enhance Potency R6->R6_Halogen R6_Alkynyl Alkynyl Extensions: Improve Affinity R6->R6_Alkynyl R6_Amino Long-chain Amino Groups: Significantly Enhance Affinity R6->R6_Amino

Structure-Activity Relationship Summary

Key SAR Insights:

  • Essential Moieties: The 2-(trifluoromethyl) and 3-nitro substitutions on the chromene scaffold are indispensable for antagonist activity.[1] Their replacement leads to a significant reduction in affinity.

  • 6-Position Modifications: This position is highly amenable to modification to enhance potency.

    • Halogens: Fluoro and chloro substitutions at the 6-position can increase potency.[1][5]

    • Alkynyl Extensions: The introduction of trialkylsilyl-ethynyl and certain carbamate (B1207046) derivatives at this position has been shown to improve affinity.[1][7]

    • Amino-Functionalized Chains: Long-chain amino-functionalized groups at the 6-position have resulted in the most significant improvements in affinity.[3]

  • Other Positions: Halogen substitutions at the 5, 7, or 8-positions generally result in a decrease in antagonist activity.[1][5]

References

Synthesis of 2H-Chromene-3-Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-chromene-3-carboxylate derivatives. The this compound scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active compounds, making its synthesis a significant focus in medicinal chemistry and drug discovery. The methodologies outlined below offer various approaches, from transition-metal catalysis to multi-component reactions, to access these valuable compounds.

Introduction

This compound-3-carboxylates and their corresponding carboxylic acids are key intermediates in the synthesis of more complex molecules and have shown a broad spectrum of biological activities. The development of efficient and versatile synthetic routes to these compounds is crucial for advancing drug development programs. This document details two distinct and effective methods for their synthesis: a Rhodium(III)-catalyzed C-H activation/[3+3] annulation and a classic Knoevenagel condensation approach.

Method 1: Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3+3] Annulation

This innovative method provides a direct route to this compound-3-carboxylic acids through a cascade reaction involving C-H activation.[1][2][3] It utilizes readily available N-phenoxyacetamides and methyleneoxetanones as starting materials.[1][2]

Reaction Principle

The reaction proceeds via a rhodium(III)-catalyzed ortho-C-H activation of the N-phenoxyacetamide, followed by a [3+3] annulation with a methyleneoxetanone, which serves as a three-carbon synthon.[1][2] This process occurs through selective alkyl C-O bond cleavage of the β-lactone moiety in the methyleneoxetanone.[1][2][3]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: N-Phenoxyacetamide (1a) Methyleneoxetanone (2a) [Cp*RhCl2]2 (catalyst) CsOAc (base) solvent Add Solvent (MeCN) start->solvent setup Assemble Reaction Vessel (e.g., Schlenk tube) solvent->setup heat Heat to 60 °C setup->heat stir Stir for specified time heat->stir cool Cool to RT stir->cool quench Quench with water cool->quench extract Extract with Organic Solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product: This compound-3-carboxylic acid (3a)

Caption: Workflow for Rh(III)-catalyzed synthesis.

Experimental Protocol

Materials:

  • N-phenoxyacetamide derivative (1.0 equiv)

  • Methyleneoxetanone derivative (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Cesium acetate (B1210297) (CsOAc) (2.0 equiv)

  • Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-phenoxyacetamide, methyleneoxetanone, [Cp*RhCl₂]₂, and CsOAc.

  • Add anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M with respect to the N-phenoxyacetamide).

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for the time specified (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound-3-carboxylic acid.

Data Presentation
EntryN-Phenoxyacetamide SubstituentMethyleneoxetanone SubstituentTime (h)Yield (%)
1HH2475
24-MeH2485
34-OMeH2482
44-FH2465
54-ClH2468
64-BrH2470
73-MeH2478
8HMe2472

Note: Yields are isolated yields. Reaction conditions: N-phenoxyacetamide (0.2 mmol), methyleneoxetanone (0.24 mmol), [Cp*RhCl₂]₂ (0.005 mmol), CsOAc (0.4 mmol) in MeCN (2.0 mL) at 60 °C.[2] Electron-donating substituents on the N-phenoxyacetamide generally lead to higher yields.[1]

Method 2: Knoevenagel Condensation for Ethyl this compound-3-Carboxylates

The Knoevenagel condensation is a classical and widely used method for the formation of C-C bonds. In the context of this compound synthesis, it involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as a malonic ester derivative, typically in the presence of a basic catalyst.[4]

Reaction Principle

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine). The resulting carbanion then undergoes a nucleophilic addition to the aldehyde group of the salicylaldehyde. This is followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system, and subsequent dehydration to yield the this compound-3-carboxylate.

Logical Relationship Diagram

cluster_reactants Starting Materials cluster_intermediates Key Steps salicylaldehyde Substituted Salicylaldehyde knoevenagel Knoevenagel Condensation salicylaldehyde->knoevenagel malonate Active Methylene Compound (e.g., Diethyl Malonate) malonate->knoevenagel catalyst Base Catalyst (e.g., Piperidine) catalyst->knoevenagel cyclization Intramolecular Oxa-Michael Addition knoevenagel->cyclization dehydration Dehydration cyclization->dehydration product This compound-3-carboxylate dehydration->product

Caption: Knoevenagel condensation pathway.

Experimental Protocol

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a reflux condenser, dissolve the substituted salicylaldehyde and diethyl malonate in toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. If using toluene, continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap. If using ethanol, reflux for the specified time (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Data Presentation
EntrySalicylaldehyde SubstituentSolventTime (h)Yield (%)
1HToluene685
25-BrToluene692
35-ClToluene690
45-NO₂Toluene875
53-OMeToluene782
6HEthanol880

Note: Yields are isolated yields after purification. The use of toluene with a Dean-Stark trap is often preferred to drive the reaction to completion by removing water.

Summary and Outlook

The synthesis of this compound-3-carboxylate derivatives can be achieved through various effective methodologies. The rhodium-catalyzed C-H activation offers a modern and elegant approach with good functional group tolerance, providing direct access to the carboxylic acids.[1][2] The Knoevenagel condensation represents a more traditional, yet highly reliable and cost-effective method for obtaining the corresponding esters.[4] The choice of method will depend on the availability of starting materials, desired scale, and the specific substitution patterns required on the chromene ring. Both protocols provide a solid foundation for researchers in the field of medicinal chemistry and organic synthesis to access these important heterocyclic compounds. Further exploration into enantioselective organocatalytic methods continues to be an active area of research.[5]

References

Application Notes and Protocols for Late-Stage Functionalization of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the late-stage functionalization of the 2H-chromene scaffold, a core motif in many biologically active molecules. The following sections focus on modern transition-metal-catalyzed methods that allow for the direct modification of the this compound core, enabling rapid diversification and structure-activity relationship (SAR) studies.

Rhodium(III)-Catalyzed C-H Activation and Annulation of N-Phenoxyacetamides with Alkynes

This protocol describes a Rhodium(III)-catalyzed C-H activation and oxidative annulation of N-phenoxyacetamides with internal alkynes to construct functionalized this compound derivatives. The N-phenoxyacetamide acts as a substrate where the acetamide (B32628) group serves as a directing group for ortho-C-H activation of the phenoxy moiety, leading to a cascade reaction with the alkyne coupling partner.

Data Presentation: Substrate Scope

The following table summarizes the scope of the Rh(III)-catalyzed annulation reaction with various substituted N-phenoxyacetamides and diphenylacetylene.

EntryR¹ in N-PhenoxyacetamideR² in N-PhenoxyacetamideProductYield (%)
1HH2,3-diphenyl-2H-chromene85
24-MeH6-methyl-2,3-diphenyl-2H-chromene82
34-OMeH6-methoxy-2,3-diphenyl-2H-chromene78
44-FH6-fluoro-2,3-diphenyl-2H-chromene75
54-ClH6-chloro-2,3-diphenyl-2H-chromene71
64-BrH6-bromo-2,3-diphenyl-2H-chromene73
73-MeH7-methyl-2,3-diphenyl-2H-chromene80
8HMe2,3-diphenyl-8-methyl-2H-chromene76
Experimental Protocol

General Procedure for Rh(III)-Catalyzed Oxidative Annulation:

  • To an oven-dried Schlenk tube, add the N-phenoxyacetamide substrate (0.2 mmol, 1.0 equiv.), the internal alkyne (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (17.3 mg, 0.05 mmol, 25 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (B109758) (10 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired this compound product.

Signaling Pathway Diagram

rhodium_catalyzed_annulation sub N-Phenoxyacetamide + Alkyne intermediate1 Rh(III) Complex sub->intermediate1 Coordination cat [Cp*RhCl₂]₂ cat->intermediate1 oxidant AgSbF₆ rh_cat_regen Rh(III) Catalyst Regeneration oxidant->rh_cat_regen Oxidation intermediate2 Rhodacycle Intermediate intermediate1->intermediate2 C-H Activation intermediate3 Alkyne Insertion intermediate2->intermediate3 Coordination & Insertion intermediate4 Reductive Elimination intermediate3->intermediate4 Intramolecular Annulation product This compound Derivative intermediate4->product Product Release intermediate4->rh_cat_regen rh_cat_regen->cat

Caption: Rh(III)-Catalyzed C-H Activation and Annulation Pathway.

Palladium-Catalyzed C-H Arylation of 2H-Chromenes

This protocol outlines the direct C-H arylation of 2H-chromenes with arylboronic acids, offering a versatile method for introducing aryl groups at the C4-position of the chromene core. This reaction proceeds via a Palladium-catalyzed process and demonstrates good functional group tolerance.

Data Presentation: Substrate Scope

The following table illustrates the scope of the Palladium-catalyzed C-H arylation of 2,2-dimethyl-2H-chromene with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-phenyl-2,2-dimethyl-2H-chromene75
24-Methylphenylboronic acid4-(p-tolyl)-2,2-dimethyl-2H-chromene82
34-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2,2-dimethyl-2H-chromene78
44-Fluorophenylboronic acid4-(4-fluorophenyl)-2,2-dimethyl-2H-chromene72
54-Chlorophenylboronic acid4-(4-chlorophenyl)-2,2-dimethyl-2H-chromene68
63-Methoxyphenylboronic acid4-(3-methoxyphenyl)-2,2-dimethyl-2H-chromene76
72-Naphthylboronic acid4-(naphthalen-2-yl)-2,2-dimethyl-2H-chromene65
Experimental Protocol

General Procedure for Palladium-Catalyzed C-H Arylation:

  • In a sealed tube, combine the this compound substrate (0.5 mmol, 1.0 equiv.), arylboronic acid (0.75 mmol, 1.5 equiv.), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂O (174 mg, 0.75 mmol, 1.5 equiv.).

  • Add 1,4-dioxane (B91453) (2.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (15 mL) and filter through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 4-aryl-2H-chromene.

Experimental Workflow Diagram

palladium_catalyzed_arylation_workflow start Start: This compound, Arylboronic Acid, Pd(OAc)₂, Ag₂O reaction Reaction: 1,4-Dioxane, 110 °C, 24 h start->reaction workup Work-up: Cool, Dilute with EtOAc, Filter through Silica Gel reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 4-Aryl-2H-Chromene purification->product

Caption: Workflow for Pd-Catalyzed C-H Arylation of 2H-Chromenes.

Copper-Catalyzed Asymmetric Hydroamination of 2H-Chromenes

This protocol details a copper-catalyzed enantioselective hydroamination of 2H-chromenes, which functionalizes the double bond to produce chiral 4-aminochromanes. This method provides a direct route to valuable chiral building blocks for drug discovery.

Data Presentation: Substrate Scope

The table below summarizes the results for the asymmetric hydroamination of various 2H-chromenes.

EntryR in this compoundProductYield (%)ee (%)
1H4-aminochromane8895
26-Me6-methyl-4-aminochromane8596
36-OMe6-methoxy-4-aminochromane8297
46-F6-fluoro-4-aminochromane7894
57-Me7-methyl-4-aminochromane8695
68-Me8-methyl-4-aminochromane7592
Experimental Protocol

General Procedure for Copper-Catalyzed Asymmetric Hydroamination:

  • To a glovebox-dried vial, add Cu(OAc)₂ (1.8 mg, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) (12.1 mg, 0.011 mmol, 5.5 mol%).

  • Add anhydrous and degassed toluene (B28343) (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound substrate (0.2 mmol, 1.0 equiv.), followed by the amine source (e.g., O-benzoylhydroxylamine, 0.3 mmol, 1.5 equiv.).

  • Add a hydrosilane (e.g., (EtO)₃SiH, 0.4 mmol, 2.0 equiv.) dropwise.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral 4-aminochromane.

Logical Relationship Diagram

copper_catalyzed_hydroamination_logic cu_cat Cu(OAc)₂ active_cat Active Chiral Cu-H Catalyst cu_cat->active_cat ligand Chiral Ligand ligand->active_cat cu_enolate Chiral Copper Enolate Intermediate active_cat->cu_enolate Hydrometalation hydrosilane Hydrosilane hydrosilane->active_cat Generation chromene This compound chromene->cu_enolate amine Amine Source product Chiral 4-Aminochromane amine->product cu_enolate->product Amination

Application of 2H-Chromenes in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This document provides detailed application notes and experimental protocols for researchers interested in exploring this compound derivatives as potent and selective enzyme inhibitors.

Introduction to 2H-Chromenes as Enzyme Inhibitors

2H-chromenes, also known as 2H-1-benzopyrans, are characterized by a dihydropyran ring fused to a benzene (B151609) ring. This versatile scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Numerous studies have demonstrated the potential of this compound derivatives to inhibit a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and microbial infections.[1][2][3] This document will focus on their application as inhibitors of two key enzyme families: carbonic anhydrases and cholinesterases.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[5][6][7][8] Consequently, selective inhibitors of these tumor-associated CAs are promising targets for anticancer drug development.[4][6][7]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

The following table summarizes the inhibitory activity of representative this compound and 7H-furo-chromene derivatives against human carbonic anhydrase (hCA) isoforms. The data highlights the potential for developing potent and selective inhibitors for the tumor-associated isoforms hCA IX and XII.

Compound IDModificationhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
EMAC10163a This compound derivative>10000>1000045.74.8[5]
EMAC10163b This compound derivative>10000>1000067.97.2[5]
EMAC10163f This compound derivative>10000>1000050.25.1[5]
EMAC10164a 7H-furo-chromene derivative>10000>1000025.44.3[5]
EMAC10164b 7H-furo-chromene derivative>10000>1000038.95.6[5]
Acetazolamide (AAZ) Standard Inhibitor25012255.7[5]
Signaling Pathway of CA IX and XII in Cancer

The overexpression of CA IX and XII in hypoxic tumors leads to an acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and metastasis. Inhibiting these enzymes can disrupt this pathological signaling cascade.

CA_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space (Alkaline pH) CO2_H2O CO2 + H2O CA_IX_XII CA IX / CA XII (this compound Target) H_HCO3 H+ + HCO3- H_HCO3->CO2_H2O MCT MCT/NHE1 (Proton Exporters) H_HCO3->MCT H+ export CA_IX_XII->H_HCO3 Proliferation Cell Proliferation & Survival Invasion Invasion & Metastasis MCT->Proliferation MCT->Invasion

Caption: Role of CA IX/XII in tumor pH regulation and cancer progression.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes the determination of carbonic anhydrase inhibition by monitoring the CO₂ hydration reaction using a stopped-flow spectrophotometer.

Materials:

  • Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)

  • This compound derivatives (test compounds)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

  • Anhydrous DMSO for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound inhibitor in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer at a concentration that gives a linear reaction rate.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

  • Assay Performance:

    • Set the stopped-flow instrument to the appropriate wavelength for the chosen pH indicator and maintain a constant temperature (e.g., 25°C).

    • Load one syringe of the stopped-flow apparatus with the enzyme solution (containing the inhibitor at various concentrations or buffer for control).

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and its linearized plots (e.g., Lineweaver-Burk).

Inhibition of Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease.[10][11] Several this compound derivatives have been investigated as potential cholinesterase inhibitors.[3][12]

Quantitative Data: Inhibition of Cholinesterases by this compound Derivatives

The following table presents the inhibitory activities of selected imino-2H-chromene derivatives against AChE and BuChE.

Compound IDModificationAChE (% Inhibition at 30 µM)BuChE (IC₅₀, µM)Reference
10a Imino-2H-chromene with benzyl (B1604629) pendant24.43.3[11]
10c Imino-2H-chromene with fluorobenzyl moiety--[11]
11b Phenylimino-2H-chromene with hydroxyethyl (B10761427) moiety--[10]

Note: A comprehensive table with more compounds and their specific IC₅₀ values for both enzymes would require a more targeted literature search.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BuChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound derivatives (test compounds)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

  • Anhydrous DMSO for compound dissolution

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare working solutions of AChE/BuChE, ATCI/BTCI, and DTNB in the phosphate buffer.

  • Assay Performance in a 96-well plate:

    • To each well, add:

      • 25 µL of the test compound solution at various concentrations.

      • 50 µL of the phosphate buffer (pH 8.0).

      • 25 µL of the AChE or BuChE solution.

    • Incubate the mixture at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI or BTCI substrate solution.

    • Immediately add 125 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control (enzyme without inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of this compound Derivatives

A variety of synthetic routes to 2H-chromenes have been developed, often involving the reaction of salicylaldehydes with various coupling partners.[13] Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of this compound libraries.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4H-chromene-3-carbonitrile Derivatives

This protocol describes a general and efficient one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives.

Materials:

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and a few drops of piperidine in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 2-5 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental and Logical Workflows

General Workflow for Enzyme Inhibitor Screening

The process of identifying and characterizing novel enzyme inhibitors from a library of compounds, such as this compound derivatives, follows a systematic workflow.

Inhibitor_Screening_Workflow Library This compound Compound Library HTS High-Throughput Screening (HTS) (e.g., fluorescence-based assay) Library->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hit_Validation Hit Validation (Secondary Assays, Orthogonal Methods) Dose_Response->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt Logical_Relationship cluster_targets Target Enzymes Scaffold This compound Scaffold Derivatization Chemical Derivatization (R-group modification) Scaffold->Derivatization Inhibitors This compound-based Inhibitors Derivatization->Inhibitors CA Carbonic Anhydrases (CA IX, CA XII) Inhibitors->CA ChE Cholinesterases (AChE, BuChE) Inhibitors->ChE Therapeutic_Effect Therapeutic Effect (e.g., Anticancer, Anti-Alzheimer's) CA->Therapeutic_Effect ChE->Therapeutic_Effect

References

Green Chemistry Approaches to 2H-Chromene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromenes are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Traditional methods for synthesizing these valuable scaffolds often involve harsh reaction conditions, toxic solvents, and hazardous reagents, posing environmental and safety concerns.[2]

This document outlines several green chemistry approaches for the synthesis of 2H-chromene derivatives. These methods emphasize the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions, aligning with the principles of sustainable chemistry.[3][4] The protocols provided are designed to be readily implemented in a laboratory setting, offering efficient and eco-friendly alternatives to conventional synthetic routes.

I. Multicomponent Reactions (MCRs) for 2-Amino-4H-chromene Synthesis

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[5][6] This approach minimizes waste, reduces reaction steps, and saves time and energy, making it an exemplary green synthetic strategy.[1][7]

A. Rochelle Salt Catalyzed Synthesis in Aqueous Media

Rochelle salt (potassium sodium tartrate tetrahydrate) is an inexpensive, non-toxic, and biodegradable catalyst that can be effectively used for the synthesis of 2-amino-4H-chromene derivatives in water or ethanol-water mixtures.[7][8]

Quantitative Data Summary

EntryAldehydePhenol (B47542)/NaphtholSolventCatalystTime (h)Yield (%)
14-ChlorobenzaldehydeResorcinolEthanol (B145695)Rochelle Salt295
24-NitrobenzaldehydeResorcinolEthanolRochelle Salt2.592
3Benzaldehydeα-NaphtholEthanolRochelle Salt490
44-Methoxybenzaldehydeβ-NaphtholWaterRochelle Salt885

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (5 mmol), malononitrile (B47326) (5 mmol), and the appropriate phenol or naphthol (5 mmol).

  • Solvent and Catalyst Addition: Add ethanol or a 1:1 ethanol-water mixture (10 mL) to the flask, followed by Rochelle salt (0.30 g).[7]

  • Reaction Condition: Heat the reaction mixture at reflux temperature for the time specified in the data table (typically 2-8 hours).[7]

  • Work-up and Purification: After cooling to room temperature, the solid product is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure 2-amino-4H-chromene derivative.[7]

B. Pyridine-2-carboxylic Acid (P2CA) as a Dual Acid-Base Catalyst

Pyridine-2-carboxylic acid (P2CA) serves as an efficient, recyclable, dual acid-base organocatalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives.[9] This one-pot, three-component reaction proceeds smoothly in an environmentally friendly water-ethanol solvent system.[9]

Quantitative Data Summary

EntryAldehydeActive Methylene (B1212753) CompoundSolventCatalyst (mol%)Time (min)Yield (%)
14-ChlorobenzaldehydeDimedoneWater:EtOH (1:1)P2CA (15)1598
24-NitrobenzaldehydeDimedoneWater:EtOH (1:1)P2CA (15)1096
3BenzaldehydeDimedoneWater:EtOH (1:1)P2CA (15)2095
44-HydroxybenzaldehydeDimedoneWater:EtOH (1:1)P2CA (15)2592

Experimental Protocol

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) in a 1:1 mixture of water and ethanol (5 mL).[9]

  • Catalyst Addition: Add pyridine-2-carboxylic acid (15 mol%) to the reaction mixture.[9]

  • Reaction Condition: Reflux the mixture for the time indicated in the table (10-25 minutes).[9]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration, washed with cold water, and dried.[9]

  • Catalyst Recovery: The aqueous filtrate containing the catalyst can be evaporated under reduced pressure, and the recovered P2CA can be reused for subsequent reactions.[9]

II. Energy-Efficient Synthesis Methods

The use of alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with easier work-up.[2]

A. Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, leading to a significant acceleration of chemical reactions.[10][11] This technique is particularly effective for the synthesis of various chromene derivatives.[12][13]

Quantitative Data Summary: Microwave vs. Conventional Heating

EntryProduct TypeCatalystMethodTemperature (°C)TimeYield (%)
12-Amino-4H-chromeneFeTiO₃Microwave1203-5 min92-96
22-Amino-4H-chromeneFeTiO₃Conventional1202-3 h75-82
3Spiro-chromeneAcetic AcidMicrowave1208-10 min85-90
4Spiro-chromeneAcetic AcidConventional1204-6 h60-70

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4H-chromenes

  • Reaction Mixture: In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 3-5 minutes.[11]

  • Product Isolation: After cooling, add ethanol to the reaction mixture and heat to dissolve the product.[11]

  • Catalyst Separation: Use an external magnet to separate the magnetic FeTiO₃ catalyst.[11]

  • Purification: The ethanolic solution is cooled to induce crystallization, and the pure product is obtained by filtration.

B. Ultrasound-Assisted Synthesis

Sonication provides a mechanical energy source that can promote chemical reactions through acoustic cavitation.[14][15] This method is known for its high efficiency, reduced reaction times, and mild reaction conditions.[16][17]

Quantitative Data Summary

EntryAldehydeActive Methylene CompoundCatalystSolventTime (min)Yield (%)
1BenzaldehydeMalononitrile & α-NaphtholNa₂CO₃Water1095
24-ChlorobenzaldehydeMalononitrile & α-NaphtholNa₂CO₃Water1296
34-NitrobenzaldehydeMalononitrile & α-NaphtholNa₂CO₃Water898
44-MethoxybenzaldehydeMalononitrile & α-NaphtholNa₂CO₃Water1592

Experimental Protocol

  • Reactant Preparation: In a flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (e.g., α-naphthol) (1 mmol).[16]

  • Solvent and Catalyst: Add water (5 mL) and sodium carbonate (10 mol%) as the catalyst.[16]

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate at room temperature for the time specified in the table (8-15 minutes).[16]

  • Work-up: The solid product that precipitates out of the solution is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.[16]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mixing in Green Solvent A->Mix B Malononitrile B->Mix C Active Phenol/ Naphthol C->Mix Add_Cat Addition of Green Catalyst Mix->Add_Cat Energy Application of Energy Source (Reflux/Microwave/Ultrasound) Add_Cat->Energy Filter Filtration Energy->Filter Wash Washing Filter->Wash Recrystal Recrystallization Wash->Recrystal Product Pure this compound Derivative Recrystal->Product

Caption: General experimental workflow for the green synthesis of 2H-chromenes.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Base Catalyst Catalyst->Knoevenagel activates Michael Michael Addition Catalyst->Michael activates Intermediate1 Arylidene Malononitrile Knoevenagel->Intermediate1 Intermediate1->Michael Phenol Phenol/ Naphthol Phenol->Michael Intermediate2 Intermediate Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-4H-chromene Tautomerization->Product

Caption: Plausible mechanism for the multicomponent synthesis of 2-amino-4H-chromenes.

References

Enantioselective Synthesis of Chiral 2H-Chromenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2H-chromenes are a class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Their prevalence in medicinal chemistry underscores the critical need for efficient and stereocontrolled synthetic methods. Enantiomerically pure 2H-chromenes are highly sought after, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This document provides detailed application notes and experimental protocols for three distinct and highly effective methods for the enantioselective synthesis of chiral 2H-chromenes, encompassing both transition metal catalysis and organocatalysis.

Method 1: Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

This method, developed by Scheidt and co-workers, achieves the enantioselective synthesis of 2-aryl-2H-chromenes through a palladium-catalyzed 6-endo-trig cyclization. A key feature of this approach is the use of a novel TADDOL-derived monodentate phosphoramidite (B1245037) ligand, which facilitates high yields and excellent enantioselectivities under mild reaction conditions.[3][4]

Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 Substituted o-cinnamylphenol product Chiral 2-Aryl-2H-Chromene reactant1->product Toluene (B28343), rt reactant2 [Pd(allyl)Cl]₂ (cat.) Chiral Phosphoramidite Ligand (cat.) Base

Caption: General scheme for the Pd-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes.

Catalytic Cycle

G Pd(0)L* Pd(0)L* pi-allyl Pd(II)L* pi-allyl Pd(II)L* Pd(0)L*->pi-allyl Pd(II)L* Oxidative Addition Cyclized_Pd(II) Cyclized Pd(II) Intermediate pi-allyl Pd(II)L*->Cyclized_Pd(II) Intramolecular Oxa-Palladation (6-endo-trig) Product_Release Product Release Cyclized_Pd(II)->Product_Release β-Hydride Elimination Product_Release->Pd(0)L* Reductive Elimination

Caption: Proposed catalytic cycle for the Pd-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes.

Data Presentation
EntryR GroupYield (%)Enantiomeric Excess (ee %)
1H8590
24-MeO8292
34-Cl8891
43-MeO7993
52-Naphthyl7588
64-F8690
74-Br8491
Experimental Protocol

Materials:

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • TADDOL-derived phosphoramidite ligand (5.5 mol%)

  • Substituted o-cinnamylphenol substrate (1.0 equiv)

  • Anhydrous, degassed toluene (0.1 M)

  • Base (e.g., Cs₂CO₃, 1.2 equiv)

Procedure:

  • To an oven-dried vial, add [Pd(allyl)Cl]₂ and the TADDOL-derived phosphoramidite ligand.

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To a separate oven-dried vial, add the substituted o-cinnamylphenol substrate and the base.

  • Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the chiral 2-aryl-2H-chromene.

Method 2: Organocatalytic Enantioselective Domino Oxa-Michael/Aldol Condensation

This organocatalytic approach, reported by Wang and colleagues, utilizes a chiral diarylprolinol silyl (B83357) ether catalyst in the presence of an acid co-catalyst to mediate the domino oxa-Michael/aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes. This method provides access to a variety of chiral 2H-chromenes with high yields and enantioselectivities.

Reaction Scheme

cluster_catalyst Catalytic System cluster_product Product reactant1 Salicylaldehyde (B1680747) product Chiral 2H-Chromene reactant1->product Toluene, 4Å MS, rt reactant2 α,β-Unsaturated Aldehyde reactant2->product Toluene, 4Å MS, rt catalyst (S)-Diphenylprolinol Triethylsilyl Ether (cat.) Benzoic Acid (co-cat.)

Caption: General scheme for the organocatalytic domino oxa-Michael/aldol condensation.

Catalytic Cycle

G Catalyst Diarylprolinol Silyl Ether Iminium Iminium Ion Intermediate Catalyst->Iminium + α,β-Unsaturated  Aldehyde Oxa_Michael Oxa-Michael Adduct Iminium->Oxa_Michael + Salicylaldehyde (Oxa-Michael Addition) Enamine Enamine Intermediate Oxa_Michael->Enamine Deprotonation Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct Intramolecular Aldol Reaction Product_Release Product (after dehydration) Aldol_Adduct->Product_Release Hydrolysis Product_Release->Catalyst - H₂O

Caption: Proposed catalytic cycle for the domino oxa-Michael/aldol reaction.

Data Presentation
EntrySalicylaldehyde R¹Cinnamaldehyde R²Yield (%)Enantiomeric Excess (ee %)
1HH9598
25-BrH9297
35-NO₂H8599
4H4-MeO9696
5H4-Cl9498
63-MeOH8895
7H2-Furyl9097
Experimental Protocol

Materials:

  • (S)-Diphenylprolinol triethylsilyl ether (10 mol%)

  • Benzoic acid (10 mol%)

  • Salicylaldehyde (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Activated 4Å molecular sieves

  • Anhydrous toluene (0.2 M)

Procedure:

  • To a flame-dried Schlenk tube, add (S)-diphenylprolinol triethylsilyl ether, benzoic acid, and activated 4Å molecular sieves.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene, followed by the salicylaldehyde.

  • Cool the mixture to the specified temperature (e.g., 0 °C or room temperature).

  • Add the α,β-unsaturated aldehyde dropwise over a period of 10 minutes.

  • Stir the reaction mixture at the same temperature for the required time (typically 24-48 hours), with TLC monitoring.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.

Method 3: Organocatalytic Asymmetric Tandem Oxa-Michael-Henry Reaction

This method, developed by Mohanta and Bez, employs a structurally simple and easily accessible L-proline derived aminocatalyst for the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehydes with conjugated nitroalkenes. This approach provides 2-alkyl/aryl-3-nitro-2H-chromenes in excellent enantioselectivities within a short reaction time.[5]

Reaction Scheme

cluster_catalyst Catalyst cluster_product Product reactant1 Salicylaldehyde product Chiral 3-Nitro-2H-Chromene reactant1->product Solvent, rt reactant2 Conjugated Nitroalkene reactant2->product Solvent, rt catalyst L-Proline Derived Aminocatalyst (cat.)

Caption: General scheme for the organocatalytic asymmetric tandem oxa-Michael-Henry reaction.

Catalytic Cycle

G Catalyst L-Proline Derived Aminocatalyst Oxa_Michael Oxa-Michael Adduct Catalyst->Oxa_Michael + Salicylaldehyde + Nitroalkene (Oxa-Michael Addition) Nitronate Nitronate Intermediate Oxa_Michael->Nitronate Deprotonation Henry_Adduct Henry Adduct Nitronate->Henry_Adduct Intramolecular Henry Reaction Product_Release Product (after dehydration) Henry_Adduct->Product_Release Dehydration Product_Release->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the tandem oxa-Michael-Henry reaction.

Data Presentation
EntrySalicylaldehyde R¹Nitroalkene R²Yield (%)Enantiomeric Excess (ee %)
1HPhenyl9496
25-ClPhenyl9295
3H4-Me-Ph9597
4H4-NO₂-Ph9098
53,5-di-ClPhenyl8894
6H2-Thienyl9195
7Hn-Propyl8592
Experimental Protocol

Materials:

  • L-proline derived aminocatalyst (10 mol%)

  • Salicylaldehyde (1.0 equiv)

  • Conjugated nitroalkene (1.1 equiv)

  • Solvent (e.g., CH₂Cl₂, 0.2 M)

Procedure:

  • In a vial, dissolve the L-proline derived aminocatalyst and the salicylaldehyde in the specified solvent.

  • Add the conjugated nitroalkene to the solution.

  • Stir the reaction mixture at room temperature for the designated time (typically 2-6 hours), monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 3-nitro-2H-chromene.

Conclusion

The methodologies presented herein offer robust and versatile strategies for the enantioselective synthesis of chiral 2H-chromenes. The palladium-catalyzed approach is particularly effective for accessing 2-aryl substituted chromenes, while the organocatalytic domino reactions provide efficient routes to a broader range of substituted chromene scaffolds from readily available starting materials. The choice of method will depend on the specific target molecule and the desired substitution pattern. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for 2H-Chromene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of 2H-chromene-based fluorescent probes. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound-Based Fluorescent Probes

This compound, a heterocyclic compound, serves as a versatile scaffold for the design of fluorescent probes.[1] These probes are particularly valuable in biological research and drug development due to their sensitive and selective detection of various biologically relevant analytes. Key features of this compound probes include their tunable photophysical properties, good biocompatibility, and the ability to be modified for targeted delivery to specific cellular organelles.[1] A significant advancement in this field is the "thiol-chromene click reaction," which allows for the rapid and selective detection of thiols.[1] Probes based on the this compound skeleton have been successfully developed for a range of analytes including thiols, reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite, and other small molecules like hydrogen sulfide (B99878) and hydrazine.[1][2][3][4]

Data Presentation: Photophysical Properties of this compound-Based Fluorescent Probes

The following tables summarize the key photophysical properties of selected this compound-based fluorescent probes for the detection of various analytes. This data is essential for selecting the appropriate probe and imaging conditions for a specific application.

Table 1: Probes for Thiol Detection

Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Detection LimitReference
Chromene-Fluorescein ConjugateThiols (GSH, Cys, Hcy)48552053 nM (for GSH)[1]
Nitro-substituted ChromeneThiolsNot specified405 (absorbance)Not specified

Table 2: Probes for Reactive Oxygen Species (ROS) and Other Analytes

Probe NameAnalyteExcitation (λex, nm)Emission (λem, nm)Detection LimitReference
BC-PN-2Peroxynitrite (ONOO⁻)Not specifiedStrong fluorescence upon reactionNot specified
Chromene-based probeHydrogen Sulfide (H₂S)350540Not specified[1]
Benzochromene-based probe (Probe-1)Hydrogen Sulfide (H₂S)Not specified6030.06 pM[4]

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound-based fluorescent probes. These should be optimized for specific probes and experimental conditions.

Protocol 1: General Synthesis of a Thiol-Reactive this compound Probe

This protocol describes a general method for synthesizing a this compound probe designed for thiol detection, based on the Michael addition and intramolecular cyclization mechanism.

Materials:

  • Substituted salicylaldehyde (B1680747)

  • α,β-Unsaturated ketone (e.g., cyclic enone)

  • Base catalyst (e.g., piperidine, pyrrolidine)

  • Solvent (e.g., ethanol, methanol)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1 equivalent) and the α,β-unsaturated ketone (1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography to obtain the final this compound probe.

  • Characterization: Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Live Cell Imaging of Reactive Oxygen Species (ROS)

This protocol provides a general procedure for using a this compound-based fluorescent probe to detect ROS in living cells.

Materials:

  • This compound-based ROS-sensitive fluorescent probe

  • Cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the probe

  • Fluorescence microscope with appropriate filter sets

  • Optional: ROS inducer (e.g., H₂O₂) and inhibitor (e.g., N-acetylcysteine) for controls

Procedure:

  • Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO (e.g., 1-10 mM).

  • Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal loading time should be determined experimentally.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any excess probe.

  • Imaging: Add fresh, pre-warmed medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.

  • (Optional) Controls: To validate the probe's response, treat cells with a known ROS inducer before or during probe incubation to observe an increase in fluorescence. Conversely, pre-treat cells with an ROS inhibitor to observe a decrease in the fluorescence signal.

  • Data Analysis: Quantify the fluorescence intensity of the images to determine the relative levels of ROS under different experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways that can be investigated using this compound-based probes and a typical experimental workflow.

Signaling Pathway: NF-κB Activation by Reactive Oxygen Species

NFkB_Activation cluster_nucleus Cell Nucleus ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, ONOO⁻) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression NFkB->Gene activates Probe This compound Probe (detects ROS) Probe->ROS

Caption: NF-κB activation by ROS, a pathway investigable with this compound probes.

Signaling Pathway: MAPK Cascade Activation by Oxidative Stress

MAPK_Pathway ROS Reactive Oxygen Species (Oxidative Stress) ASK1 ASK1 (MAPKKK) ROS->ASK1 activates MKK MKK4/7 (MAPKK) ASK1->MKK phosphorylates JNK_p38 JNK / p38 (MAPK) MKK->JNK_p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) JNK_p38->TranscriptionFactors activates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactors->CellularResponse leads to Probe This compound Probe (monitors ROS) Probe->ROS

Caption: MAPK signaling cascade initiated by oxidative stress.

Experimental Workflow: From Probe Synthesis to Bioimaging

Experimental_Workflow Synthesis 1. Probe Synthesis & Purification Characterization 2. Structural & Photophysical Characterization Synthesis->Characterization ProbeLoading 4. Probe Loading & Incubation Characterization->ProbeLoading CellCulture 3. Cell Culture & Seeding CellCulture->ProbeLoading Imaging 5. Fluorescence Microscopy Imaging ProbeLoading->Imaging DataAnalysis 6. Image & Data Analysis Imaging->DataAnalysis

Caption: A typical workflow for using this compound fluorescent probes.

Logical Relationship: Thiol-Chromene Click Reaction Mechanism

Thiol_Click_Reaction Chromene This compound Probe (α,β-unsaturated ketone) MichaelAdduct Michael Adduct (Intermediate) Chromene->MichaelAdduct Michael Addition Thiol Thiol (e.g., GSH, Cys) Thiol->MichaelAdduct RingOpening Ring-Opened Product (Fluorescent) MichaelAdduct->RingOpening Intramolecular Ring Opening

Caption: Mechanism of the thiol-chromene "click" reaction.

References

Troubleshooting & Optimization

challenges in 2H-chromene synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2H-Chromene Synthesis

Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Catalyst Inefficiency: The choice and handling of the catalyst are critical. For instance, some gold(I) catalysts require activation by silver salts, but these salts can be hygroscopic and make the reaction medium acidic, promoting unwanted side reactions.[1] Consider using a more active, commercially available catalyst that does not require silver salt activation.[1] For hydrazine-catalyzed reactions, simply increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes improve yields for more challenging substrates.[2]

  • Reaction Conditions: Temperature and solvent play a significant role. An optimization screen of solvents might reveal a better medium for your specific substrate; ethanol (B145695) has been shown to be optimal in some cases.[2] For thermally controlled reactions, ensure the temperature is optimal, as lower temperatures can lead to incomplete conversion.[2]

  • Substrate Reactivity: The electronic properties of your starting materials can greatly influence the reaction outcome. Substrates with strong electron-withdrawing groups (like -NO2 or -CN) may lead to lower yields or the formation of side products.[1][3] Conversely, densely substituted starting materials sometimes result in higher yields than unsubstituted ones.[1][3]

  • Side Reactions: Competing reaction pathways can consume starting material and lower the yield of the desired this compound. Common side products include benzofurans and 4H-chromenes.[1][4] The choice of catalyst and additives can help steer the reaction towards the desired product. For example, in certain iron(III) chloride-catalyzed reactions, the addition of aniline (B41778) can improve the selectivity for the this compound over the benzofuran (B130515).[1]

Q2: I am observing significant formation of benzofuran as a side product. How can I suppress this competing reaction?

A2: The formation of five-membered benzofuran rings is a common competing pathway to the desired six-membered this compound (a 6-endo-dig cyclization vs. a 5-exo-dig cyclization).[1]

Several strategies can be employed to enhance selectivity:

  • Catalyst and Additive Selection: The choice of catalyst is paramount. In some iron(III) chloride catalyzed cyclizations of 2-propargylphenol derivatives, adding 2 equivalents of aniline was found to significantly improve the selectivity for the benzopyran (this compound) product.[1]

  • Substrate Structure: The structure of the starting material can predispose the reaction to one pathway over another. For example, in gold-catalyzed cyclizations of aryl propargyl ethers, substrates with strong electron-withdrawing groups are more prone to forming benzofuran byproducts.[1][3] If possible, modifying the electronic properties of the substrate could improve selectivity.

  • Reaction Conditions: While a clear-cut relationship isn't always established, systematically screening reaction parameters like solvent and temperature may reveal conditions that favor the 6-endo-dig cyclization required for this compound formation.

Q3: My purification process is challenging, and the this compound product seems unstable. What are the best practices for purification?

A3: 2H-chromenes can be sensitive to acidic conditions, which can complicate purification, particularly when using standard silica (B1680970) gel chromatography.

  • Choice of Stationary Phase: It has been observed that some 2H-chromenes can convert to other products under acidic conditions, such as those present on a silica gel column.[1][3] If you suspect product degradation, consider using a neutral stationary phase, like neutral alumina (B75360) (Al2O3), for column chromatography.[1][3]

  • Work-up Procedure: Ensure the work-up procedure does not introduce strong acids. A wash with a mild base solution (e.g., saturated sodium bicarbonate) can neutralize any residual acid from the reaction before purification.

  • Alternative Purification: If chromatographic methods are consistently problematic, consider other purification techniques such as recrystallization or distillation if your compound is suitable.

Troubleshooting Guides

This section provides a logical workflow and data tables to help you navigate common experimental issues.

Guide 1: Optimizing Reaction Yield

Low yields can often be improved by systematically optimizing the reaction conditions. The following table summarizes the optimization of a hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) reaction, demonstrating the impact of solvent and catalyst choice.

Table 1: Optimization of Hydrazine-Catalyzed RCCOM for this compound Synthesis

Entry Catalyst Solvent Temperature (°C) Conversion (%) Yield (%)
1 Hydrazine (B178648)•TFA Toluene 140 100 51
2 Hydrazine•TFA Dioxane 140 100 60
3 Hydrazine•TFA CH3CN 140 100 72
4 Hydrazine•TFA EtOH 140 100 81
5 Hydrazine•TFA EtOH 120 75 65
6 TFA (alone) EtOH 140 100 0
7 Sc(OTf)3 EtOH 140 0 0

Data adapted from a study on hydrazine-catalyzed RCCOM.[2] Conditions involved using a specific salicylaldehyde (B1680747) allylic ether as the substrate.

Key Takeaways:

  • Ethanol proved to be the optimal solvent for this transformation, yielding the highest product percentage.[2]

  • The reaction requires the hydrazine catalyst, as running the reaction with only an acid (TFA) or a Lewis acid (Sc(OTf)3) did not yield the desired product.[2]

  • Higher temperatures favored higher conversion and yield.[2]

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and solving common issues in this compound synthesis.

G cluster_start cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered ly1 Is starting material fully consumed? start->ly1 p1 Difficulty separating from side product? start->p1 ly2 Check catalyst activity/loading. Increase temperature/time. ly1->ly2 No ly3 Significant side products observed? ly1->ly3 Yes ly4 Optimize for selectivity (see Guide 2). Consider alternative catalyst. ly3->ly4 Yes ly5 Product degradation likely? ly3->ly5 No ly6 Modify work-up/purification. Use neutral conditions. ly5->ly6 Yes p2 Change chromatography conditions (e.g., silica to alumina). Try recrystallization. p1->p2 Yes p3 Product decomposes on column? p1->p3 No, but... p4 Use neutral alumina. Minimize exposure time to silica. p3->p4 Yes G cluster_main Reaction Pathways cluster_path1 Desired Pathway cluster_path2 Side Reaction start Aryl Propargyl Ether p1_inter Intermediate A start->p1_inter Catalyst (e.g., Au(I), Fe(III)) p2_inter Intermediate B start->p2_inter Catalyst (e.g., Au(I)) p1_prod This compound (6-endo-dig) p1_inter->p1_prod Cyclization p2_prod Benzofuran (5-exo-dig) p2_inter->p2_prod Cyclization

References

Technical Support Center: Optimizing 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2H-chromenes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-chromenes, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 2H-chromene synthesis consistently low?

A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Selection and Activity: The choice of catalyst is critical. The effectiveness of a catalyst can be influenced by its nature (e.g., metal-based, acid, base), loading, and activation method. If you are experiencing low yields, consider screening different catalysts. For instance, gold and iron catalysts are commonly employed.[1][2] Some gold catalysts may require activation with a silver salt, though this can sometimes lead to unwanted side reactions.[1]

  • Reaction Temperature: Temperature plays a significant role in reaction kinetics. While some syntheses proceed at room temperature, others may require heating or refluxing to go to completion.[3] Conversely, excessively high temperatures can lead to byproduct formation and decomposition of the desired product. It is advisable to perform the reaction at a range of temperatures to determine the optimal condition. For example, in a hydrazine-catalyzed reaction, increasing the temperature from 120 °C to 140 °C improved conversion and yield.[4]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol (B145695) are commonly used and often provide good results.[3][4] However, in some cases, aprotic solvents or solvent-free conditions may be more effective. A solvent screen is recommended to find the optimal medium for your specific substrate and catalyst system.[4]

  • Purity of Reactants: The purity of your starting materials, particularly the salicylaldehyde (B1680747) and the alkyne or alkene partner, is crucial. Impurities can poison the catalyst or lead to the formation of side products.[3]

  • Reaction Time: The reaction may not be reaching completion. It is important to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[3]

Q2: I am observing the formation of a significant amount of benzofuran (B130515) as a side product. How can I improve the selectivity for the this compound?

A2: The formation of five-membered benzofuran rings is a common side reaction that competes with the desired six-membered this compound ring formation (6-endo-dig vs. 5-exo-dig cyclization).[1] Here are some strategies to enhance selectivity:

  • Catalyst and Additives: The choice of catalyst can influence the cyclization pathway. For instance, in some iron-catalyzed reactions, the addition of aniline (B41778) as an additive has been shown to improve the selectivity for the benzopyran product.[1]

  • Substrate Structure: The electronic nature of the substituents on the starting materials can affect the selectivity. Substrates with strong electron-withdrawing groups may favor the formation of benzofurans in some catalytic systems.[1]

  • Reaction Conditions: Carefully optimizing the reaction temperature and time can help minimize the formation of the undesired benzofuran.

Q3: My purified this compound product seems to be decomposing. What could be the cause and how can I prevent it?

A3: Some this compound derivatives can be sensitive to acidic conditions. This is a critical consideration during purification.

  • Purification Method: Purification of the reaction mixture using silica (B1680970) gel column chromatography can sometimes lead to the decomposition of acid-sensitive 2H-chromenes.[1] Using neutral alumina (B75360) for column chromatography can be a viable alternative to prevent product degradation.

  • Work-up Procedure: Ensure that the work-up procedure does not introduce strong acids. If an acidic work-up is necessary, it should be performed quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: Many synthetic routes to 2H-chromenes start from readily available salicylaldehydes, which are then reacted with various partners such as alkynes, alkenes, or compounds with active methylene (B1212753) groups.[4][5][6][7] Propargyl aryl ethers are also common precursors for cycloisomerization reactions to form 2H-chromenes.[1][5]

Q2: What types of catalysts are typically used for this compound synthesis?

A2: A wide range of catalysts can be employed, including:

  • Metal Catalysts: Gold, palladium, iron, and copper-based catalysts are frequently used.[1][2][8]

  • Acid Catalysts: Both Brønsted and Lewis acids can catalyze the formation of 2H-chromenes.[3]

  • Base Catalysts: Organic bases like piperidine (B6355638) and DABCO are effective in certain synthetic routes.[3]

  • Organocatalysts: Proline and its derivatives have been used to catalyze asymmetric syntheses of 2H-chromenes.[5]

Q3: How can I monitor the progress of my this compound synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Data Presentation

Table 1: Optimization of Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis [4]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Yield (%)
110CH3CN1408631
210Dioxane1409010
310Toluene1408030
410EtOH14010065
510EtOH1206548

Table 2: Effect of Substituents on Hydrazine-Catalyzed this compound Synthesis [4]

EntrySubstituent on SalicylaldehydeYield (%)
1H85
25-Me81
35-tBu92
45-OMe75
55-F80
65-Cl88
75-Br91
85-OCF378
95-NO255
105-CO2Me41

Experimental Protocols

Protocol 1: General Procedure for Hydrazine-Catalyzed Synthesis of 2H-Chromenes [4]

  • To a 5 mL sealed tube, add the salicylaldehyde allyl ether substrate (0.1 mmol) and the hydrazine (B178648) catalyst (10 mol%).

  • Add ethanol (0.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis of 1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one [9]

  • A mixture of 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (11.15 g, 51.1 mmol), iodomethane (B122720) (4.77 mL, 76.6 mmol), and cesium carbonate (33.29 g, 102 mmol) in dry DMF (80 mL) is stirred at room temperature for 24 hours.

  • The reaction mixture is diluted with water (400 mL) and extracted with ethyl acetate (B1210297) (3 x 150 mL).

  • The combined organic layers are washed with saturated NaCl solution (200 mL), dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by column chromatography using 5% ethyl acetate in hexanes to yield the final product.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound catalyst Check Catalyst: - Activity - Loading - Correct Type start->catalyst conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Solvent start->conditions reactants Verify Reactant Purity start->reactants side_reactions Analyze for Side Products (e.g., Benzofuran) start->side_reactions solution Improved Yield catalyst->solution Select optimal catalyst conditions->solution Fine-tune conditions reactants->solution Use pure starting materials side_reactions->solution Adjust conditions for selectivity

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Reaction_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Salicylaldehyde Salicylaldehyde Derivative Cyclization Cyclization Salicylaldehyde->Cyclization Partner Alkyne / Alkene Partner Partner->Cyclization Catalyst Catalyst (e.g., Au, Fe, Acid, Base) Catalyst->Cyclization Solvent_Temp Solvent & Temperature Solvent_Temp->Cyclization Chromene This compound Cyclization->Chromene 6-endo-dig Byproduct Side Product (e.g., Benzofuran) Cyclization->Byproduct 5-exo-dig

Caption: A simplified reaction pathway for the synthesis of 2H-chromenes.

References

Technical Support Center: 2H-Chromene Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2H-chromene derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format.

Question 1: My this compound compound oiled out instead of forming crystals. What should I do?

Answer: Oiling out is a common problem where the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly. Here are several strategies to address this:

  • Reduce the concentration: Your solution might be too saturated. Try diluting the solution by adding more of the solvent and then allowing it to recrystallize.

  • Slow down the cooling process: Rapid temperature changes can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment. Insulating the flask can also help to ensure a slower cooling rate.

  • Change the solvent system: The solubility of your compound is highly dependent on the solvent. Experiment with different solvents or solvent mixtures. If your compound is highly soluble in a particular solvent, try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution to induce crystallization.[1][2]

Question 2: I'm not getting any crystals, and the solution remains clear. What are the possible reasons and solutions?

Answer: A clear solution indicates that the solution is not supersaturated, a necessary condition for crystallization to occur. Here are some steps you can take:

  • Increase the concentration: Your solution may be too dilute. You can achieve supersaturation by slowly evaporating the solvent.[2] Cover the vial with parafilm and poke a few small holes in it to control the evaporation rate.

  • Induce nucleation: Sometimes a supersaturated solution needs a "push" to start forming crystals.

    • Scratching: Gently scratch the inside of the glass vial below the surface of the solution with a clean glass rod. The microscopic scratches can serve as nucleation sites.[2]

    • Seeding: If you have a few crystals from a previous attempt, add a single, well-formed crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.[2]

  • Lower the temperature: For many compounds, solubility decreases at lower temperatures. Try moving your experiment to a refrigerator or a cold room. Be sure to cool the solution slowly to avoid oiling out.[2]

Question 3: The crystals I obtained are very small, needle-like, or look like a powder. How can I grow larger, better-quality crystals?

Answer: The formation of small or poorly-defined crystals is often a result of rapid nucleation and crystal growth. To obtain larger, higher-quality crystals for analysis, you need to slow down the crystallization process.

  • Optimize the solvent: Use a solvent in which your compound has moderate solubility. If the compound is too soluble, crystal growth will be inhibited. If it is not soluble enough, it will precipitate out as a powder.

  • Reduce the rate of supersaturation:

    • Slow down solvent evaporation by using a container with a smaller opening or by covering it more tightly.

    • If using a cooling method, slow down the rate of temperature decrease.

  • Use a cleaner vessel: Dust and other microscopic particles can act as nucleation sites, leading to the formation of many small crystals. Ensure your glassware is scrupulously clean.

  • Try a different crystallization technique: Methods like vapor diffusion or solvent layering are excellent for growing high-quality single crystals as they promote slow and controlled crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound derivatives?

A1: The choice of solvent is critical and compound-specific. However, based on the general properties of 2H-chromenes, which are often moderately polar, common solvents to start with include ethanol, methanol, acetone, and ethyl acetate. For less polar derivatives, you might explore toluene (B28343) or mixtures of solvents like dichloromethane/hexane. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific compound.

Q2: How pure does my this compound sample need to be for successful crystallization?

A2: A purity of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor-quality crystals. If you are struggling with crystallization, further purification of your compound by column chromatography may be necessary.

Q3: How long should I wait for crystals to form?

A3: Crystal growth can be a slow process. It is not uncommon for crystallization to take several days or even weeks. Be patient and avoid disturbing your experiment, as vibrations can disrupt crystal growth.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, using a solvent mixture is a very effective technique. Typically, you would dissolve your this compound derivative in a "good" solvent in which it is highly soluble, and then slowly introduce a "poor" or "anti-solvent" in which it is insoluble. This gradually reduces the solubility of your compound and promotes crystallization.

Data Presentation

Table 1: Solubility Profile of a Representative this compound Derivative and Related Compounds

Solvent7-hydroxy-3,4-dimethyl-2H-chromen-2-one (Qualitative)[3]Coumarin (B35378) (Quantitative, g/100mL)[3]
WaterSlightly Soluble0.01-0.1
EthanolSoluble10-50
MethanolSoluble10-50
AcetoneSoluble>50
DichloromethaneSoluble>50
TolueneModerately Soluble1-5
HexaneSparingly Soluble<0.1
Dimethyl Sulfoxide (DMSO)Very Soluble>50

Experimental Protocols

Here are detailed methodologies for key crystallization experiments.

Protocol 1: Slow Evaporation Crystallization

This is a straightforward method suitable for air-stable compounds.

Methodology:

  • Solvent Selection: Choose a solvent in which your this compound derivative has moderate solubility at room temperature.

  • Prepare a Near-Saturated Solution: Dissolve your compound in the chosen solvent. Gently warm the solution to ensure all the solid is dissolved.

  • Filter the Solution: To remove any dust or particulate matter, filter the warm solution through a small cotton plug in a pipette into a clean crystallization vessel (e.g., a small vial or test tube).

  • Slow Evaporation: Cover the vessel with parafilm and poke a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.

  • Observation: Monitor the vessel periodically for crystal growth. This may take several days to weeks.

Protocol 2: Vapor Diffusion Crystallization (Sitting Drop)

This method is excellent for growing high-quality crystals from small amounts of material.

Methodology:

  • Prepare the Reservoir: In a well of a 24-well sitting drop crystallization plate, add 500 µL of a precipitant solution. The precipitant should be a solvent in which your this compound is less soluble.

  • Prepare the Drop: In the central post of the well, place a 2 µL drop of your purified this compound solution (dissolved in a "good" solvent).

  • Mix the Drop: To the drop on the post, add 2 µL of the reservoir solution.

  • Seal the Well: Carefully seal the well with clear sealing tape to create a closed system.

  • Equilibration: The solvent from the drop will slowly vaporize and move to the reservoir solution, gradually increasing the concentration of your compound in the drop and leading to crystallization.

  • Incubation and Observation: Place the plate in a stable environment and monitor for crystal growth over time.

Mandatory Visualization

Troubleshooting Workflow for this compound Crystallization

Troubleshooting Crystallization start Start Crystallization Experiment check_result Observe Outcome start->check_result success High-Quality Crystals (Success!) check_result->success Good Crystals no_crystals No Crystals / Clear Solution check_result->no_crystals No Change oiling_out Oiling Out check_result->oiling_out Oily Droplets poor_quality Poor Quality Crystals (Small, Needles, Powder) check_result->poor_quality Bad Crystals increase_conc Increase Concentration (Slow Evaporation) no_crystals->increase_conc induce_nucleation Induce Nucleation (Scratch / Seed) no_crystals->induce_nucleation lower_temp Lower Temperature Slowly no_crystals->lower_temp reduce_conc Reduce Concentration oiling_out->reduce_conc slow_cooling Slow Down Cooling oiling_out->slow_cooling change_solvent Change Solvent / Add Anti-solvent oiling_out->change_solvent optimize_solvent Optimize Solvent System poor_quality->optimize_solvent slow_growth Slow Down Crystal Growth poor_quality->slow_growth clean_vessel Use Cleaner Vessel poor_quality->clean_vessel increase_conc->check_result induce_nucleation->check_result lower_temp->check_result reduce_conc->check_result slow_cooling->check_result change_solvent->check_result optimize_solvent->check_result slow_growth->check_result clean_vessel->check_result

A flowchart for troubleshooting common this compound crystallization issues.

Simplified NF-κB Signaling Pathway and Inhibition by this compound

NFkB Signaling Pathway cluster_complex Inactive Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation of IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression promotes Chromene This compound Derivative Chromene->IKK inhibits

Inhibition of the NF-κB pathway by a this compound derivative.

Simplified TGF-β Signaling Pathway and Modulation by this compound

TGFb Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII binds TGFbRI TGF-β RI TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes regulates Chromene This compound Derivative Chromene->TGFbRI may modulate activity

Potential modulation of the TGF-β signaling pathway by 2H-chromenes.

References

Technical Support Center: Optimizing 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yield and purity in 2H-chromene synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Inappropriateness: The choice and activity of the catalyst are crucial.[1] If you are experiencing low yields, consider screening different catalysts (acidic, basic, or metal-based) and optimizing the catalyst loading.[1] For instance, in some syntheses, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to produce higher yields than 1,4-diazabicyclo[2.2.2]octane (DABCO).[2]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics. While many this compound syntheses can proceed at room temperature, some may require heating or refluxing to go to completion.[1] Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product. It is advisable to perform the reaction at a range of temperatures to determine the optimal condition.[1]

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Protic solvents like ethanol (B145695) and water are commonly used and often provide good results.[1] However, in some cases, aprotic solvents or even solvent-free conditions may be more effective.[1]

  • Purity of Reactants: The purity of your starting materials, particularly salicylaldehydes and any unsaturated compounds, is critical. Impurities can interfere with the catalyst or lead to unwanted side reactions.[1] Ensure all reactants are of high purity before commencing the reaction.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

The formation of byproducts is a common challenge. To improve selectivity:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction or using excessively high temperatures can promote the formation of side products.[1]

  • Catalyst Choice: The selectivity of the reaction is often dictated by the catalyst. A well-chosen catalyst can favor the formation of the desired this compound over other possible isomers or byproducts.[1]

  • Order of Reactant Addition: In multi-component reactions, the order in which you add the reactants can sometimes influence the outcome and minimize the formation of side products.[1]

Q3: How can I effectively purify my this compound product?

Purification is key to obtaining a high-purity final product. Common techniques include:

  • Recrystallization: This is a simple and effective method for purifying solid products. A suitable solvent system (often a mixture like ethanol/water) is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A common stationary phase is silica (B1680970) gel, with a mobile phase typically consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal solvent system should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to 2H-chromenes?

There are several established methods for synthesizing the this compound scaffold. Some common approaches include:

  • Condensation of Salicylaldehydes with α,β-Unsaturated Aldehydes or Ketones: This is a widely used method, often catalyzed by a base or an organocatalyst.[4]

  • Petasis Condensation: This reaction involves the use of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization.[2]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[5][6]

  • Metal-Catalyzed Cyclizations: Various transition metals, including palladium, gold, and iron, can catalyze the cyclization of appropriate precursors to form the this compound ring.[7]

Q2: What is a typical work-up procedure for a this compound synthesis?

A general work-up procedure often involves:

  • Quenching the reaction with water or a suitable aqueous solution.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Filtering and concentrating the solution under reduced pressure to obtain the crude product.

  • Purifying the crude product by recrystallization or column chromatography.[8]

Q3: Are there any green chemistry approaches for this compound synthesis?

Yes, several green methodologies have been developed, including:

  • Use of Water as a Solvent: Water is an environmentally benign solvent, and several synthetic procedures for 2H-chromenes have been successfully carried out in aqueous media.[9]

  • Catalyst-Free Synthesis: Some methods, particularly those utilizing microwave irradiation, can proceed efficiently without the need for a catalyst.[5][6]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance, using ball milling, minimizes solvent waste.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-4H-chromene Derivatives
CatalystAmount (mol%)SolventTemperature (°C)TimeYield (%)Reference
MOF-510Solvent-free8010-20 min90-98[10]
Silver Nanoparticles0.07 mmolWaterRoom Temp.10-30 min88-95[9]
Glycine20WaterUltrasound15-25 min85-95[11]
Lipase20 mgVarious5512 h70-92[12]
Ethylenediamine functionalized cellulose (B213188) acetate15 mgEthanolReflux1-2 h85-96[13]
Table 2: Effect of Solvent on the Yield of Benzo[g]chromene Derivatives
SolventYield (%)Reference
Ethanol92[12]
Methanol85[12]
Acetonitrile82[12]
Dichloromethane78[12]
Toluene75[12]
Water70[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene[8]

Objective: To synthesize 6-Bromo-2,2-dimethyl-2H-chromene from 4-bromophenol (B116583) and 3-methyl-2-butenal (B57294).

Materials:

  • 4-Bromophenol

  • 3-Methyl-2-butenal (Prenal)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard laboratory glassware for extraction and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromophenol (1 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).[8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for a predetermined time (e.g., 15-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).[8]

  • Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.[8]

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-Bromo-2,2-dimethyl-2H-chromene.[8]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-chromene Derivatives[9][10]

Objective: To synthesize 2-amino-4H-chromene derivatives via a one-pot, three-component reaction.

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • A phenol (B47542) or naphthol derivative (e.g., resorcinol, 2-naphthol) (1 mmol)

  • Catalyst (e.g., Silver Nanoparticles, 0.07 mmol)

  • Solvent (e.g., Water, 5 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the phenol or naphthol derivative (1 mmol), and the catalyst in the chosen solvent.[9]

  • Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol. Monitor the progress of the reaction by TLC.[1][9]

  • Product Isolation: Once the reaction is complete, the product often precipitates out of the solution. Collect the solid product by filtration.[1]

  • Washing: Wash the collected solid with cold ethanol or water to remove unreacted starting materials and impurities.[1]

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure 2-amino-4H-chromene derivative.

  • Drying: Dry the purified product in a vacuum oven.[1]

Visualizations

troubleshooting_workflow start Low Yield or Purity Issue check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst sub_reactants Impurities Present? check_reactants->sub_reactants sub_conditions Temp, Time, or Solvent Suboptimal? check_conditions->sub_conditions sub_catalyst Catalyst Inactive or Inappropriate? check_catalyst->sub_catalyst sub_reactants->check_conditions No purify_reactants Purify/Replace Reactants sub_reactants->purify_reactants Yes monitor_reaction Monitor Reaction by TLC purify_reactants->monitor_reaction sub_conditions->check_catalyst No optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient, Solvent Screen) sub_conditions->optimize_conditions Yes optimize_conditions->monitor_reaction optimize_catalyst Screen Different Catalysts Optimize Catalyst Loading sub_catalyst->optimize_catalyst Yes sub_catalyst->monitor_reaction No optimize_catalyst->monitor_reaction workup_purification Proceed to Work-up and Purification monitor_reaction->workup_purification reaction_mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization & Tautomerization salicylaldehyde Salicylaldehyde intermediate1 Knoevenagel Adduct salicylaldehyde->intermediate1 active_methylene Active Methylene Compound active_methylene->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 catalyst1 Base Catalyst catalyst1->intermediate1 phenol Phenol/Naphthol phenol->intermediate2 chromene This compound Product intermediate2->chromene

References

Technical Support Center: Managing Side Product Formation in 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the formation of unwanted side products during the synthesis of 2H-chromenes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Significant formation of 4H-chromene isomer.

  • Question: My reaction is producing a substantial amount of the isomeric 4H-chromene alongside my desired 2H-chromene. How can I improve the selectivity for the 2H-product?

  • Answer: The formation of the thermodynamically more stable 4H-chromene is a common issue, often influenced by the reaction conditions, particularly the base and solvent employed. Here are several strategies to enhance selectivity for the 2H-isomer:

    • Optimize the Base: The strength and type of base can significantly impact the reaction's outcome. Stronger bases like cesium carbonate (Cs₂CO₃) have been shown to exclusively produce the 4H-chromene in some cases.[1] Weaker bases should be screened to favor the kinetic 2H-product.

    • Control Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the isomerization of the initially formed this compound to the more stable 4H-isomer.[1] It is recommended to monitor the reaction closely by TLC or LC-MS and to use the lowest effective temperature.

    • Substrate Modification: The electronic properties of the substituents on your starting materials can influence the regioselectivity of the cyclization. For instance, in certain reactions, the presence of specific electron-donating or withdrawing groups can favor the formation of one isomer over the other.[2]

    • Catalyst Choice: The catalyst system can play a crucial role. For example, in some palladium-catalyzed reactions, the choice of ligand can influence the product distribution.[1]

Issue 2: Formation of benzofuran (B130515) byproducts.

  • Question: I am observing the formation of a significant amount of benzofuran side products in my this compound synthesis. What are the likely causes and how can I minimize their formation?

  • Answer: Benzofuran formation is a known side reaction in certain this compound syntheses, particularly in metal-catalyzed reactions involving aryl propargyl ethers.[1] Here’s how you can address this issue:

    • Catalyst System: Gold-catalyzed reactions, while efficient for this compound synthesis, can sometimes lead to the formation of benzofurans.[1] The choice of the gold catalyst and any co-catalysts is critical. For instance, silver salts used as co-catalysts can sometimes promote unwanted side reactions.[1] Consider screening different catalyst systems, such as those based on iron or other transition metals, which may offer better selectivity.

    • Reaction Conditions: In some iron(III) chloride-catalyzed reactions, the addition of an aniline (B41778) co-catalyst has been shown to improve the selectivity for the desired this compound over the benzofuran.[3]

    • Substrate Structure: The substitution pattern on the aromatic ring can influence the propensity for benzofuran formation. Substrates with strong electron-withdrawing groups may be more prone to forming benzofurans in certain catalytic systems.[3]

Issue 3: Low overall yield and multiple unidentified byproducts.

  • Question: My this compound synthesis is resulting in a low yield with a complex mixture of products. What general troubleshooting steps can I take?

  • Answer: Low yields and the formation of multiple byproducts can stem from a variety of factors. A systematic approach to optimization is recommended:

    • Purity of Starting Materials: Ensure all reactants and solvents are of high purity. Impurities can inhibit the catalyst or lead to undesired side reactions.[4]

    • Reaction Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[4] Perform a temperature screen to find the optimal balance.

    • Solvent Selection: The polarity and nature of the solvent can significantly impact reaction rates and selectivity.[4] Screen a range of solvents, from polar protic (e.g., ethanol) to aprotic (e.g., toluene, acetonitrile), to identify the best medium for your specific reaction.

    • Catalyst Loading: The amount of catalyst used can be critical. Insufficient catalyst may lead to a slow or incomplete reaction, while excessive amounts can sometimes promote side reactions. Optimize the catalyst loading to find the ideal concentration.

    • Atmosphere: Some catalytic reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in this compound synthesis?

A1: The most frequently encountered side products in this compound synthesis are the isomeric 4H-chromenes and benzofuran derivatives.[1] The formation of these byproducts is highly dependent on the specific synthetic route, including the choice of starting materials, catalyst, and reaction conditions.

Q2: How does the choice of catalyst influence side product formation?

A2: The catalyst is a critical factor in determining the product distribution. For example, in the cycloisomerization of aryl propargyl ethers, gold catalysts can sometimes promote the formation of benzofurans.[1] In other systems, the basicity of the catalyst can influence the ratio of 2H- to 4H-chromenes.[1]

Q3: Can the solvent affect the selectivity of my this compound reaction?

A3: Yes, the solvent can have a profound effect on selectivity. Solvent polarity can influence the stability of intermediates and transition states, thereby altering the reaction pathway. For instance, a change in solvent can sometimes be sufficient to favor the formation of the desired this compound over its 4H-isomer or other side products.[4]

Q4: Is there a general set of "optimized" conditions for this compound synthesis?

A4: While certain conditions are commonly employed, there is no single set of "optimized" conditions that applies to all this compound syntheses. The optimal conditions are highly substrate-dependent. Therefore, a systematic optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for achieving high yield and selectivity for your specific target molecule.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of reaction conditions on the yield of 2H-chromenes and the formation of side products.

Table 1: Influence of Base on the Selectivity of 2H- vs. 4H-Chromene Formation

EntrySubstrateBaseSolventTemp (°C)Time (h)This compound Yield (%)4H-Chromene Yield (%)Reference
1Aryl Propargyl EtherK₂CO₃DMF80127515[1]
2Aryl Propargyl EtherCs₂CO₃DMF8012095[1]
3Chalcone DerivativeLi Se-ArDioxane1201.563Not Observed[2]
4Chalcone DerivativeLi Se-ArDioxane1201.5Not Observed65[2]

Table 2: Effect of Catalyst System on Benzofuran Side Product Formation

EntryStarting MaterialCatalystCo-catalyst/AdditiveSolventTemp (°C)This compound Yield (%)Benzofuran Yield (%)Reference
1Aryl Propargyl Ether[Ph₃PAuCl]AgSbF₆DCE256520[1]
2Aryl Propargyl EtherFeCl₃AnilineMeCN8085<5[3]
3o-AlkynylphenolAuCl₃NoneToluene6092Not Reported[1]

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed Cycloisomerization of Aryl Propargyl Ethers to 2H-Chromenes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl propargyl ether (1.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane or Toluene) to dissolve the substrate (concentration typically 0.1 M).

  • Catalyst Preparation: In a separate flame-dried vial, dissolve the gold catalyst (e.g., IPrAuNTf₂, 2.5 mol%) in a small amount of anhydrous solvent.

  • Reaction Initiation: Add the catalyst solution to the solution of the aryl propargyl ether at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_main This compound Synthesis cluster_side1 Side Product Pathways Aryl_Propargyl_Ether Aryl Propargyl Ether 2H_Chromene This compound (Desired Product) Aryl_Propargyl_Ether->2H_Chromene [Au] or [Fe] catalyst 6-endo-dig cyclization Benzofuran Benzofuran (Side Product) Aryl_Propargyl_Ether->Benzofuran [Au] catalyst 5-exo-dig cyclization 4H_Chromene 4H-Chromene (Side Product) 2H_Chromene->4H_Chromene Base-catalyzed isomerization

Caption: Reaction pathways in this compound synthesis.

troubleshooting_workflow Start Low Yield or High Side Product Formation Identify_Side_Product Identify Major Side Product(s) (e.g., by NMR, MS) Start->Identify_Side_Product Is_4H_Chromene Is 4H-Chromene the major side product? Identify_Side_Product->Is_4H_Chromene Optimize_Base Optimize Base: - Screen weaker bases - Reduce base equivalents Is_4H_Chromene->Optimize_Base Yes Is_Benzofuran Is Benzofuran the major side product? Is_4H_Chromene->Is_Benzofuran No Control_Time_Temp Control Reaction Time/Temp: - Monitor reaction closely - Use lower temperature Optimize_Base->Control_Time_Temp End Improved Yield and Selectivity Control_Time_Temp->End Change_Catalyst Change Catalyst System: - Screen non-gold catalysts (e.g., FeCl₃) - Additives (e.g., aniline) Is_Benzofuran->Change_Catalyst Yes General_Optimization General Optimization: - Check reactant purity - Screen solvents - Optimize catalyst loading Is_Benzofuran->General_Optimization No/Other Change_Catalyst->End General_Optimization->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Catalyst Loading for 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the synthesis of 2H-chromenes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your 2H-chromene synthesis, with a focus on catalyst loading and related parameters.

Issue 1: Low or No Product Yield

  • Question: My reaction is giving a low yield or no desired this compound product. What are the likely causes related to the catalyst?

    • Answer: Several factors related to the catalyst could be contributing to a low yield. Consider the following:

      • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. A systematic increase in the catalyst loading (e.g., in increments of 1-2 mol%) is recommended to find the optimal concentration.

      • Catalyst Deactivation/Poisoning: The catalyst may have lost its activity due to impurities in the reactants or solvent, or it may have degraded over time. Ensure you are using freshly prepared or properly stored catalysts and high-purity reagents and solvents.[1] In some cases, catalyst poisons like sulfur or lead compounds in the starting materials can inhibit the catalyst's function.[1]

      • Incorrect Catalyst Choice: The chosen catalyst may not be suitable for your specific substrate or reaction conditions. The synthesis of 2H-chromenes can be achieved using various catalysts, including transition metals (e.g., gold, palladium, iron) and organocatalysts.[2] A different type of catalyst may be more effective.

      • Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active. Gradually increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst decomposition.

Issue 2: Formation of Side Products (e.g., Benzofurans)

  • Question: My reaction is producing a significant amount of benzofuran (B130515) as a side product. How can I improve the selectivity towards the this compound?

    • Answer: The formation of benzofuran is a common side reaction in certain this compound syntheses.[2] Here's how you can address this:

      • Optimize Catalyst Loading: The catalyst loading can influence the selectivity of the reaction. In some systems, a lower catalyst loading may favor the desired 6-endo-dig cyclization to form the this compound over the 5-exo-dig cyclization that leads to the benzofuran.

      • Choice of Catalyst: Some catalysts inherently favor the formation of the six-membered ring over the five-membered ring. For instance, in certain iron-catalyzed reactions, the use of additives like aniline (B41778) has been shown to improve the selectivity for the benzopyran product.[2]

      • Substrate's Electronic Properties: Substrates with strong electron-withdrawing groups can sometimes favor the formation of benzofurans.[2] While you may not be able to change your substrate, understanding this can help in selecting the right catalyst and conditions to counteract this tendency.

Issue 3: Slow or Incomplete Reaction

  • Question: The reaction is proceeding very slowly or does not go to completion. How can I increase the reaction rate?

    • Answer: To accelerate your reaction, consider the following adjustments:

      • Increase Catalyst Loading: A higher catalyst concentration can often lead to a faster reaction rate. However, be mindful that excessive catalyst can sometimes lead to undesired side reactions.

      • Elevate the Temperature: Increasing the reaction temperature is a common method to speed up a reaction. It's important to find an optimal temperature that increases the rate without promoting decomposition or side product formation.

      • Solvent Choice: The solvent can play a crucial role in the reaction rate. A solvent that properly solubilizes both the substrate and the catalyst can facilitate a faster reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical catalyst loading range for this compound synthesis?

    • A1: The optimal catalyst loading can vary significantly depending on the specific catalyst, substrate, and reaction conditions. However, typical loadings for transition metal catalysts often range from 1 mol% to 20 mol%.[2] For some highly active catalysts, even lower loadings may be sufficient. It is always recommended to perform an optimization study for your specific reaction.

  • Q2: How do I know if I am using too much catalyst?

    • A2: Using an excessive amount of catalyst can lead to several issues, including increased cost, difficulty in product purification (removal of catalyst residues), and potentially an increase in side reactions or product decomposition. If you observe a decrease in yield or an increase in impurities with higher catalyst loading, you are likely exceeding the optimal amount.

  • Q3: Can the catalyst be recovered and reused?

    • A3: The reusability of a catalyst depends on its nature. Heterogeneous catalysts can often be recovered by filtration and reused. Homogeneous catalysts are generally more difficult to recover, although methods for their recovery and reuse are being developed.

  • Q4: Do I need to activate my catalyst?

    • A4: Some catalysts, particularly certain gold and palladium complexes, may require an activator or co-catalyst, such as a silver salt, to become catalytically active.[2] It is crucial to consult the specific literature procedure for the catalyst you are using.

Data Presentation: Catalyst Loading Optimization

The following tables summarize the effect of catalyst loading on the yield of this compound synthesis from various studies.

Table 1: Optimization of L-Proline Catalyst Loading for the Synthesis of 2-amino-4H-chromenes [3]

EntryCatalyst Loading (g)Yield (%)
10.0156
20.0278
30.0396
40.0496

Reaction Conditions: 4-chlorobenzaldehyde (B46862) (1 mmol), malononitrile (B47326) (1 mmol), resorcinol (B1680541) (1 mmol) in EtOH/H2O (1:1) at 60°C.

Table 2: Optimization of a Heterogeneous Catalyst for 2-amino-4H-chromene Synthesis [4]

EntryCatalyst Loading (mg)Yield (%)
11075
21582
32088
42594
53098
63598

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) in ethanol (B145695) at room temperature.

Experimental Protocols

Protocol 1: Gold-Catalyzed Synthesis of 2H-Chromenes from Propargyl Aryl Ethers [2]

This protocol describes a general procedure for the gold-catalyzed cycloisomerization of propargyl aryl ethers to 2H-chromenes.

Materials:

  • Propargyl aryl ether substrate (1.0 equiv)

  • Ph3PAuNTf2 (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate) catalyst (e.g., 4 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the propargyl aryl ether substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • Add the Ph3PAuNTf2 catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25 °C or 70 °C for less reactive substrates).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Protocol 2: Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes [5]

This protocol outlines a method for the enantioselective synthesis of 2-aryl-2H-chromenes.

Materials:

Procedure:

  • To an oven-dried vial, add [Pd(allyl)Cl]₂ and the TADDOL-derived phosphoramidite ligand.

  • Seal the vial and purge with argon.

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the cinnamyl acetate substrate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture and purify the product by flash chromatography.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield or Selectivity check_loading Is Catalyst Loading Optimized? start->check_loading increase_loading Increase Catalyst Loading Systematically check_loading->increase_loading No check_catalyst_activity Is the Catalyst Active? check_loading->check_catalyst_activity Yes increase_loading->check_catalyst_activity use_fresh_catalyst Use Fresh or Properly Stored Catalyst check_catalyst_activity->use_fresh_catalyst No check_purity Check Reactant/Solvent Purity check_catalyst_activity->check_purity Yes use_fresh_catalyst->check_purity purify_reagents Purify Reactants and Solvents check_purity->purify_reagents Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure purify_reagents->optimize_temp consider_new_catalyst Consider a Different Catalyst end_failure Further Investigation Needed consider_new_catalyst->end_failure analyze_side_products Analyze Side Products (e.g., Benzofuran) optimize_temp->analyze_side_products end_success Success: Improved Yield/Selectivity optimize_temp->end_success No significant side products adjust_conditions_for_selectivity Adjust Conditions for Selectivity (e.g., additives, solvent) analyze_side_products->adjust_conditions_for_selectivity adjust_conditions_for_selectivity->consider_new_catalyst Still low selectivity adjust_conditions_for_selectivity->end_success

Caption: Troubleshooting workflow for optimizing catalyst loading in this compound synthesis.

ExperimentalWorkflow prep 1. Prepare Reactants and Catalyst reaction_setup 2. Set up Reaction under Inert Atmosphere prep->reaction_setup add_reagents 3. Add Substrate, Solvent, and Catalyst reaction_setup->add_reagents reaction 4. Stir at Optimal Temperature add_reagents->reaction monitoring 5. Monitor Progress (TLC/GC/LCMS) reaction->monitoring workup 6. Reaction Work-up and Quenching monitoring->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for catalytic this compound synthesis.

References

Technical Support Center: Optimizing 2H-Chromene Synthesis through Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to solvent effects on 2H-chromene reaction efficiency. The information is designed to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound derivatives, with a focus on solvent-related problems.

Q1: Why is the yield of my this compound derivative consistently low?

A1: Low yields can be attributed to several factors, with the choice of solvent being a critical parameter.[1] Here’s how to troubleshoot:

  • Inappropriate Solvent Polarity: The polarity of your solvent can significantly impact reaction rates and yields.[1][2] For reactions involving polar intermediates or transition states, a polar solvent may be beneficial. Conversely, nonpolar reactions may proceed more efficiently in a nonpolar solvent.[2][3] Consider screening a range of solvents with varying polarities.

  • Suboptimal Reaction Temperature: The ideal temperature is often solvent-dependent. Some reactions may require refluxing to proceed to completion, while for others, high temperatures could lead to byproduct formation.[1] It is advisable to test a range of temperatures for your chosen solvent.[1]

  • Catalyst Incompatibility with Solvent: The effectiveness of a catalyst can be highly dependent on the solvent. Ensure your catalyst is soluble and active in the chosen solvent. In some cases, changing the solvent can dramatically improve catalyst performance and, consequently, the reaction yield. For instance, in a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, switching from the standard procedure to isopropanol (B130326) as the solvent increased the yield of 2-methyl chromene from 18% to 75%.[4]

  • Purity of Reactants and Solvents: Impurities in your starting materials or solvent can inhibit the reaction or lead to unwanted side reactions.[1] Always use reagents and solvents of appropriate purity.

Q2: My reaction is producing a mixture of regioisomers or other byproducts. How can I improve selectivity?

A2: Poor selectivity is a common challenge that can often be addressed by modifying the reaction solvent.

  • Solvent-Controlled Annulation: In some catalytic systems, the solvent can direct the reaction towards a specific pathway. For example, a rhodium(III)-catalyzed C-H activation/[3 + 3] annulation sequence for the synthesis of this compound-3-carboxylic acids is described as "solvent-controlled," indicating the solvent's crucial role in achieving the desired product.[5]

  • Minimizing Side Reactions: The choice of solvent can suppress the formation of byproducts. For instance, in the synthesis of certain 2H-chromenes, using toluene, ethyl acetate, or dichloromethane (B109758) was found to be optimal, while protic solvents like THF or DMF were inefficient.[6]

  • Temperature and Reaction Time Optimization: In conjunction with solvent selection, carefully controlling the reaction temperature and time can minimize the formation of undesired products.[1]

Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?

A3: A slow reaction rate can be a significant hurdle. The solvent plays a key role in reaction kinetics.[2]

  • Solvent's Ability to Stabilize Transition States: The rate of a reaction is influenced by the energy of the transition state. A solvent that can stabilize the transition state will generally accelerate the reaction.[2][3] Polar solvents are often effective at stabilizing charged or polar transition states.[2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a specific solvent or even under solvent-free conditions, can dramatically reduce reaction times and improve efficiency.[7][8] For example, a microwave-assisted, solvent-free synthesis of 2-amino-4H-chromenes has been shown to be highly efficient.[7]

  • Consider "Green" Solvents: Environmentally friendly solvents like water or ethanol (B145695) can be effective for certain this compound syntheses, sometimes offering improved reaction rates and simpler work-up procedures.[8] For instance, the synthesis of substituted 2-amino-4H-chromenes in water has been reported to have advantages over base-catalyzed reactions in organic solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on this compound synthesis?

A1: The effect of solvent polarity is highly dependent on the specific reaction mechanism. As a general principle, polar solvents tend to accelerate reactions that proceed through polar intermediates or transition states by stabilizing them.[2][3] Conversely, nonpolar solvents may be more suitable for nonpolar reactions.[2][3] It is crucial to consider the mechanism of your specific this compound synthesis to predict the likely effect of solvent polarity.

Q2: Are there any established "optimal" solvents for this compound synthesis?

A2: There is no single "best" solvent for all this compound syntheses, as the optimal choice depends on the starting materials, catalyst, and reaction mechanism. However, several solvents have been identified as effective in specific contexts:

  • Toluene, Ethyl Acetate, and Dichloromethane have been shown to be optimal for the synthesis of certain 2H-chromenes from resorcinols and enals.[6]

  • Isopropanol was found to significantly improve the yield of a specific 2-methyl chromene in a hydrazine-catalyzed reaction.[4]

  • Acetonitrile is used in a rhodium(III)-catalyzed redox-neutral synthesis of this compound-3-carboxylic acids.[5]

  • Ethanol is a common solvent for the synthesis of 2-amino-4H-chromenes.[8]

  • Water has been used as a green solvent for the synthesis of 2-amino-4H-chromenes, offering advantages in terms of mild reaction conditions and simple work-up.[8]

Q3: Can I perform this compound synthesis under solvent-free conditions?

A3: Yes, solvent-free, or "neat," reaction conditions are a viable and often advantageous approach for the synthesis of 2H-chromenes. Microwave-assisted, solvent-free synthesis of 2-amino-4H-chromenes, for example, is noted for its high efficiency and green credentials.[7] Ball-milling is another solvent-free technique that has been successfully applied to the synthesis of 3-nitro-2H-chromenes.[9]

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Amino-4H-chromenes

EntrySolventCatalyst Loading (mol%)Time (h)Isolated Yield (%)
1H₂O10362
2EtOH10586

Data adapted from a study on the synthesis of 2-amino-4H-chromenes catalyzed by diammonium hydrogen phosphate.[10]

Table 2: Solvent Optimization for the Synthesis of a this compound Derivative

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1201779
2Ethyl Acetate1201761
3Dichloromethane1201770
4Propyl Acetate1201732
5THF12017Inefficient
6DMF12017Inefficient

Data from a study on the amino acid-promoted synthesis of 2H-chromenes.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4H-chromenes

This protocol describes a green and highly efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives using a magnetic catalyst.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for the time specified in your optimized procedure (typically 3-5 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Synthesis of 2-Amino-4H-chromenes in an Aqueous Medium

This protocol outlines a glycine-catalyzed, one-pot, three-component condensation reaction under ultrasound irradiation.[11]

Materials:

Procedure:

  • Combine the aldehyde, malononitrile, and resorcinol in a reaction vessel.

  • Add water as the solvent and glycine as the catalyst.

  • Subject the reaction mixture to ultrasound irradiation for the optimized duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated through simple work-up procedures, often involving filtration and washing.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up & Purification reagents Combine Aldehyde, Malononitrile, Phenol/Naphthol solvent_catalyst Add Solvent (e.g., Ethanol) and Catalyst reagents->solvent_catalyst stir_reflux Stir at RT or Reflux solvent_catalyst->stir_reflux tlc Monitor by TLC stir_reflux->tlc cool Cool to RT tlc->cool Reaction Complete precipitate Precipitate/ Filter Product cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry Product wash->dry

Caption: General workflow for the synthesis of 2-amino-4H-chromenes.

solvent_selection_logic node_rect node_rect start Low Yield or Selectivity Issue? check_polarity Is the transition state polar or nonpolar? start->check_polarity polar_ts Try Polar Solvents (e.g., EtOH, MeCN, H₂O) check_polarity->polar_ts Polar nonpolar_ts Try Nonpolar Solvents (e.g., Toluene, Dioxane) check_polarity->nonpolar_ts Nonpolar check_temp Is the reaction temperature optimized? polar_ts->check_temp nonpolar_ts->check_temp optimize_temp Screen a range of temperatures check_temp->optimize_temp No check_catalyst Is the catalyst soluble and active? check_temp->check_catalyst Yes optimize_temp->check_catalyst change_solvent_catalyst Consider a different solvent/catalyst system check_catalyst->change_solvent_catalyst No end Improved Efficiency check_catalyst->end Yes change_solvent_catalyst->end

Caption: Troubleshooting logic for solvent selection in this compound synthesis.

References

Technical Support Center: Purification of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2H-chromene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound derivatives?

A1: The most frequently employed purification techniques for this compound derivatives are column chromatography, crystallization, and preparative thin-layer chromatography (TLC).[1][2] High-performance liquid chromatography (HPLC) is also utilized for both analytical purity assessment and preparative purification.

Q2: How do I choose the best purification method for my this compound derivative?

A2: The choice of purification method depends on several factors, including the physical properties of your compound (e.g., solid or oil), the nature of the impurities, and the required final purity and scale of the purification.

  • Column chromatography is a versatile technique for separating compounds with different polarities and is suitable for a wide range of scales.

  • Crystallization is an excellent method for obtaining highly pure solid compounds, provided a suitable solvent system can be found.

  • Preparative TLC is ideal for small-scale purifications (typically <100 mg) and for separating compounds with very similar retention factors (Rf) that are difficult to separate by column chromatography.[3]

  • Preparative HPLC offers high resolution and is suitable for purifying complex mixtures or achieving very high purity levels.

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of column chromatography and for assessing the purity of fractions. It is a rapid and inexpensive technique to visualize the separation of your target compound from impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives, presented in a question-and-answer format.

Column Chromatography

Q4: My this compound derivative is not moving from the baseline on the TLC plate, even with a very polar solvent system. What should I do?

A4: This indicates that your compound is highly polar and is strongly adsorbed to the silica (B1680970) gel.

  • Possible Cause: The chosen eluent system is not polar enough.

  • Solution:

    • Try adding a small percentage of a more polar solvent like methanol (B129727) or acetic acid to your eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1%) can help to improve elution by protonating the compound and reducing its interaction with the silica. For basic compounds, adding a small amount of triethylamine (B128534) (e.g., 0.1%) can have a similar effect.[4]

    • Consider using a different stationary phase, such as alumina (B75360) (basic, neutral, or acidic) or reverse-phase silica (C18).

Q5: My this compound derivative is streaking on the TLC plate and the column. How can I resolve this?

A5: Streaking is often caused by overloading the sample, compound instability on silica, or the presence of very polar impurities.

  • Possible Causes:

    • The sample is too concentrated.

    • The compound is acidic or basic.

    • The compound is degrading on the silica gel.

  • Solutions:

    • Load a more dilute solution of your crude product onto the column.

    • If your compound is acidic, add a small amount of acetic acid to the eluent. If it is basic, add triethylamine.[4]

    • To check for degradation on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, your compound is likely degrading. In this case, consider using a less acidic stationary phase like neutral alumina.

Q6: I am getting a low yield after column chromatography. Where could my compound have gone?

A6: Low recovery can be due to several factors, from irreversible adsorption on the column to loss during workup.[5][6]

  • Possible Causes:

    • The compound is irreversibly adsorbed to the silica gel.

    • The compound is co-eluting with an impurity that was not visible on the TLC plate.

    • Loss of product during solvent removal (rotary evaporation), especially for volatile compounds.

  • Solutions:

    • If you suspect irreversible binding, try a different stationary phase.

    • Ensure all fractions are carefully analyzed by TLC before combining them. Sometimes, impurities can quench the fluorescence of your compound under UV light, making them appear as a single spot. Using a different visualization method can help identify co-eluting impurities.

    • Be cautious during solvent removal. Use a lower temperature and pressure on the rotary evaporator.

Crystallization

Q7: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What is a good strategy for solvent screening?

A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

  • Strategy for Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • To each tube, add a different solvent (e.g., hexane, ethyl acetate, ethanol, water, or mixtures like ethyl acetate/hexane) dropwise at room temperature until the solid just dissolves. A good solvent will require a reasonable amount of solvent.

    • If the compound is very soluble at room temperature, that solvent may be suitable as the soluble component in a two-solvent system.

    • If the compound is insoluble at room temperature, heat the mixture. If it dissolves when hot, it is a good candidate for single-solvent recrystallization.

    • For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[7][8]

Q8: My compound is "oiling out" instead of forming crystals. How can I fix this?

A8: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.

  • Solutions:

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Use a more dilute solution. Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of your pure compound to the solution.

Preparative Thin-Layer Chromatography (TLC)

Q9: The separation on my preparative TLC plate is poor, and the bands are overlapping.

A9: Poor separation on a preparative TLC plate can be due to overloading the plate or using an inappropriate solvent system.[9]

  • Solutions:

    • Reduce the amount of sample loaded. Typical loading capacities are 10-25 mg for difficult separations and up to 90 mg for easy separations on a standard 20x20 cm plate.[9]

    • Optimize the eluent system. The ideal eluent should give your compound an Rf of around 0.1-0.2 on a regular analytical TLC plate. This allows for better separation over the longer run distance of a preparative plate.[10]

    • Apply the sample as a narrow, uniform band. A wide application band will lead to broad, overlapping bands after development.[10]

    • Multiple developments. You can run the plate in the same eluent multiple times, allowing the plate to dry between runs. This can improve the separation of compounds with close Rf values.

Q10: I am having trouble recovering my compound from the silica after scraping the band from the preparative TLC plate.

A10: Incomplete recovery is often due to the compound being strongly adsorbed to the silica or using an inappropriate extraction solvent.

  • Solutions:

    • Use a polar solvent for extraction. After scraping the silica band into a flask, add a polar solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone, or methanol) to elute the compound from the silica.

    • Stir or sonicate. Stirring or sonicating the silica suspension in the solvent will improve the extraction efficiency.

    • Filter to remove the silica. Use a fritted funnel or a pipette with a cotton plug to filter the silica from the solvent containing your purified compound.

    • Repeat the extraction. Wash the silica with fresh solvent multiple times to ensure complete recovery of your compound.[11]

Data Presentation

Table 1: Typical Purification Yields for this compound Derivatives

This compound DerivativePurification MethodYield (%)Reference
3-Nitro-2-phenyl-2H-chromenesFlash column chromatography (hexanes/ethyl acetate)High[12]
2-Imino-2H-chromene-3-carbonitrile derivativesFiltration and washing with hexane70-87[13]
1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-oneColumn chromatography (5% EtOAc-hexanes)61[2]
1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-oneColumn chromatography (5% EtOAc-hexanes)88[2]
4-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)thiazol-2-amineColumn chromatography (20% EtOAc-hexanes)44[2]

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative

This protocol is a general guideline and should be adapted based on the specific properties of the target compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a Solid this compound Derivative
  • Dissolution: In a flask, dissolve the crude solid this compound derivative in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Experimental_Workflow_Column_Chromatography start Crude this compound Derivative prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions remove_solvent Remove Solvent combine_pure->remove_solvent end Purified this compound Derivative remove_solvent->end

Caption: Workflow for Column Chromatography Purification.

Logical_Relationship_Troubleshooting problem Low Purification Yield cause1 Irreversible Adsorption on Stationary Phase problem->cause1 cause2 Compound Degradation problem->cause2 cause3 Co-elution with Impurities problem->cause3 cause4 Loss During Workup problem->cause4 solution1 Change Stationary Phase (e.g., Alumina, Reverse Phase) cause1->solution1 solution2 Use a Milder Stationary Phase (e.g., Neutral Alumina) cause2->solution2 solution3 Optimize Eluent System Use Orthogonal Visualization on TLC cause3->solution3 solution4 Careful Solvent Removal (Lower Temp/Pressure) cause4->solution4

Caption: Troubleshooting Logic for Low Purification Yield.

References

troubleshooting low product yield in 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2H-chromenes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2H-chromene derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound product consistently low?

A1: Low yields in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below are common causes and their respective troubleshooting steps.

  • Suboptimal Catalyst Activity: The catalyst is crucial for facilitating the cyclization reaction.[1][2][3]

    • Solution: Use a freshly opened or properly stored catalyst, as many catalysts, especially Lewis acids like AlCl₃, are moisture-sensitive.[1] Consider screening different catalysts (e.g., Lewis acids, Brønsted acids, or metal-based catalysts) and optimizing the catalyst loading.[2][4]

  • Poor Quality of Reagents and Solvents: The purity of your starting materials and solvents significantly impacts the reaction outcome.

    • Solution: Use freshly distilled or purified starting materials. Ensure that solvents are anhydrous, as moisture can deactivate catalysts and interfere with the reaction.[1]

  • Incorrect Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Experiment with a range of temperatures; while some syntheses work at room temperature, others may require heating or reflux to proceed to completion.[2] The polarity of the solvent can affect reaction rates and yields, so consider screening various solvents like ethanol (B145695), isopropanol, or dichloromethane.[5][6]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired this compound.

    • Solution: Common side reactions include the formation of ortho-quinone methides, benzofuran (B130515) derivatives, or polymerization of reactants like acrolein.[1] To minimize these, try adding reagents slowly to the reaction mixture, especially at elevated temperatures, and consider using a polymerization inhibitor if necessary.[1] Careful control of reaction conditions and catalyst choice can also improve selectivity.[1]

Q2: I am observing the formation of significant impurities and side products. How can I improve the selectivity of my reaction?

A2: The formation of impurities is a common challenge. Here are some strategies to enhance the selectivity towards the desired this compound product:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction or using excessively high temperatures can promote the formation of side products.[2]

  • Catalyst Selection: The choice of catalyst can dictate the reaction pathway. A well-chosen catalyst can favor the formation of the desired this compound over isomers like benzofurans.[4]

  • Order of Reactant Addition: In multi-component reactions, the sequence in which reactants are added can influence the outcome. Experiment with different addition orders to see if it impacts the product distribution.

  • Control of Stoichiometry: Ensure the correct stoichiometry of reactants to avoid side reactions such as polyacylation in reactions involving acylation of phenols.[1]

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

A3: Incomplete conversion can be addressed by re-evaluating your reaction setup and conditions.

  • Extend Reaction Time: If TLC analysis shows the presence of starting materials, extending the reaction time may be necessary.[1]

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can help drive the reaction to completion, but be cautious not to exceed the decomposition temperature of your reactants or products.[1]

  • Catalyst Deactivation: Your catalyst may have been deactivated by impurities or moisture. Try using a fresh batch of catalyst and ensuring all reagents and solvents are pure and dry.[1]

  • Reagent Purity: Impurities in the starting materials can sometimes inhibit the reaction. Ensure high purity of all reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2H-chromenes?

A1: Several synthetic strategies exist for this compound synthesis. Two major approaches are the formation of the benzopyran ring through cyclization reactions and the late-stage functionalization of a pre-existing this compound core.[7] Common cyclization strategies include the reaction of salicylaldehydes with various partners, intramolecular cyclization of propargyl aryl ethers, and tandem Knoevenagel condensation followed by intramolecular Michael addition.[4][8]

Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the reaction yield?

A2: The electronic nature of substituents on the aromatic ring can influence the reactivity and yield. Generally, electron-donating groups on the aromatic ring have a positive effect on the yield, while electron-withdrawing groups tend to have the opposite effect, sometimes leading to lower yields.[4]

Q3: What purification methods are most effective for 2H-chromenes?

A3: The choice of purification method depends on the physical properties of the this compound derivative and the nature of the impurities. Common techniques include:

  • Filtration: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent to remove soluble impurities.[2]

  • Recrystallization: This is a highly effective method for purifying solid products.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the preferred method.[2] A typical workflow involves an initial screening of stationary and mobile phases to optimize the separation.

Data Presentation

Table 1: Effect of Solvent on this compound Yield in a Hydrazine-Catalyzed Reaction

EntrySolventConversion (%)Yield of this compound (%)
1Toluene10058
2Dioxane10072
3CH₃CN10075
4EtOH10085

Conditions: Substrate (0.2 mmol) and catalyst (10 mol %) in 1.0 mL of solvent were heated to 140 °C for 12 h. Conversions and yields were determined by ¹H NMR.[5]

Table 2: Optimization of Reaction Conditions for 3-Chloro-2H-chromenone Synthesis

EntryNaCl (equiv.)Oxone (equiv.)SolventTemperature (°C)Yield (%)
11.21.5CH₃CN5020
22.01.5CH₃CN5025
32.41.5CH₃CN5030
42.42.0CH₃CN5045
52.42.0CH₃CN:H₂O (1:1)5070

Reaction of 2H-chromenone (1.0 equiv.) with NaCl and oxone.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one

  • Combine 2,4-dihydroxyacetophenone (12.05 g, 79.2 mmol), 3-methyl-2-butenal (B57294) (15.14 mL, 158.4 mmol), and pyridine (B92270) (6.41 mL, 79.2 mmol) in a round-bottom flask.

  • Heat the mixture under reflux for 24 hours.

  • After cooling, remove the excess reagents in vacuo.

  • Purify the residue by column chromatography, eluting with 5% EtOAc-hexanes (isocratic), to yield the product as a pale yellow solid.[10]

Protocol 2: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

  • In a 5 mL sealed tube, combine the salicylaldehyde (B1680747) ether substrate (0.1 mmol) and the hydrazine (B178648) catalyst (10 mol %).

  • Add 0.5 mL of ethanol to the tube.

  • Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • After cooling, the product can be purified and the yield determined.[5]

Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_reagents Check Reagent and Solvent Quality start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions purify_reagents Use Fresh/Purified Reagents and Anhydrous Solvents check_reagents->purify_reagents Impure or wet? optimize_catalyst Use Fresh Catalyst / Optimize Loading / Screen Catalysts check_catalyst->optimize_catalyst Inactive? optimize_conditions Optimize Temperature, Time, and Solvent check_conditions->optimize_conditions Suboptimal? yield_improved Yield Improved purify_reagents->yield_improved optimize_catalyst->yield_improved optimize_conditions->yield_improved control_addition Control Reagent Addition Rate side_reactions->control_addition Polymerization or byproduct formation? control_addition->yield_improved

Caption: A flowchart for troubleshooting low product yield in this compound synthesis.

General_2H_Chromene_Synthesis_Pathway reactants Salicylaldehyde Derivative + α,β-Unsaturated Compound intermediate Intermediate Adduct reactants->intermediate Initial reaction cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product Dehydration catalyst Catalyst (Acid/Base/Metal) catalyst->reactants

Caption: A generalized reaction pathway for the synthesis of 2H-chromenes.

References

refining experimental protocols for 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols for the synthesis of 2H-chromenes. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-chromenes, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my 2H-chromene product consistently low?

Low yields can be a significant hurdle in this compound synthesis and can stem from several factors.[1][2] Consider the following troubleshooting steps:

  • Catalyst Activity: The choice and activity of the catalyst are critical.[2]

    • Metal Catalysts: Transition metal catalysts, especially those based on noble metals like gold or palladium, can be expensive and sensitive.[3] Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Some gold catalysts require activation with silver salts, but be aware that these salts can be hygroscopic and make the reaction medium acidic, potentially promoting side reactions.[3]

    • Organocatalysts: While often milder, the effectiveness of organocatalysts can be highly substrate-dependent. Consider screening different types of catalysts (e.g., acid vs. base) to find the optimal choice for your specific transformation.[4]

    • Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Both too little and too much catalyst can be detrimental. It is advisable to perform a catalyst loading study to determine the optimal concentration.[5]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[2]

    • Some reactions proceed efficiently at room temperature, while others may require heating or reflux to go to completion.[2]

    • Conversely, excessively high temperatures can lead to the formation of byproducts or decomposition of the desired product.[2] Experiment with a range of temperatures to identify the optimal condition for your specific synthesis.

  • Solvent Choice: The polarity of the solvent can influence reaction rates and yields.[2]

    • Protic solvents like ethanol (B145695) and water are commonly used and can provide good yields.[2]

    • In some cases, aprotic solvents or even solvent-free conditions may be more effective.[2] It is recommended to screen a variety of solvents with different polarities.

  • Purity of Reactants: The purity of your starting materials, particularly aldehydes, is important.[2] Impurities can poison the catalyst or lead to the formation of unwanted side products. Ensure your reactants are of high purity, and consider purification before use if necessary.

Q2: I am observing the formation of significant side products, such as benzofurans or 4H-chromenes. How can I improve the selectivity for the this compound isomer?

The formation of isomers is a common challenge in chromene synthesis.[1][3] Here are some strategies to enhance selectivity:

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and time can minimize the formation of undesired isomers.[1] For instance, in some cases, thermal conditions might favor one regioisomer over another.[3]

  • Catalyst Selection: The nature of the catalyst can direct the cyclization pathway.

    • For cycloisomerization reactions of aryl propargyl ethers, the choice of metal catalyst and ligands can influence the selectivity between 6-endo-dig (leading to 2H-chromenes) and 5-exo-dig (leading to benzofurans) cyclization.[3]

    • Additives can also play a role. For example, in some iron(III) chloride-catalyzed reactions, the addition of aniline (B41778) has been shown to improve the selectivity for benzopyran over benzofuran (B130515) formation.[3]

  • Substrate Structure: The electronic nature of the substituents on your starting materials can influence the reaction outcome. Electron-donating groups on the aromatic ring may favor the desired cyclization, while electron-withdrawing groups can sometimes lead to the formation of side products.[3]

Q3: My purification process is difficult, and I am struggling to isolate the pure this compound. What can I do?

Purification can be challenging, especially if the polarity of the desired product is similar to that of the starting materials or byproducts.

  • Chromatography: Column chromatography is a common method for purification.[6] Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to achieve better separation. Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and to develop an effective chromatography protocol.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[7] Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

  • Work-up Procedure: A proper aqueous work-up can help remove many impurities before chromatography. This may involve washing the organic layer with water, brine, or a mild acidic or basic solution to remove unreacted starting materials and water-soluble byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

Common starting materials include salicylaldehydes, aryl propargyl ethers, and phenols in combination with α,β-unsaturated carbonyl compounds.[5][8][9] The choice of starting material will depend on the desired substitution pattern of the final this compound.

Q2: Are there any "green" or more environmentally friendly methods for this compound synthesis?

Yes, there is growing interest in developing greener synthetic methodologies.[4] This includes the use of:

  • Water as a solvent: Some reactions can be performed in water, reducing the need for volatile organic solvents.[4]

  • Catalyst-free conditions: Microwave-assisted synthesis in the absence of a catalyst has been reported for certain this compound derivatives.[4]

  • Reusable catalysts: The use of solid-supported or otherwise recoverable catalysts can reduce waste.[7]

Q3: Can I synthesize enantiomerically pure 2H-chromenes?

Yes, enantioselective methods for the synthesis of 2H-chromenes have been developed.[10] These typically involve the use of chiral catalysts, such as palladium complexes with chiral phosphoramidite (B1245037) ligands.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for 2H-chromenes.

Table 1: Effect of Catalyst on the Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) of a Salicylaldehyde Allylic Ether [5]

EntryCatalyst (mol %)SolventTemperature (°C)Conversion (%)Yield of this compound (%)
110Toluene14010027
210Dioxane14010035
310Acetonitrile14010048
410Ethanol14010065
510Ethanol1208040
6TFA aloneEthanol1401000
7Lewis AcidEthanol140-0

Table 2: Substrate Scope for the Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes [10]

EntryArene Substituent (R)Yield (%)Enantiomeric Ratio (er)
1H7195:5
24-OMe7594:6
34-F6895:5
44-Cl7296:4
54-Br7096:4
63-OMe7395:5
72-Naphthyl6594:6

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-chromenes [2]

This protocol is a general guideline for a three-component reaction to synthesize 2-amino-4H-chromenes.

  • Reactant Preparation: To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), and the phenol (B47542) or naphthol derivative (1 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture at room temperature to dissolve the reactants.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, L-proline, or another suitable catalyst) to the reaction mixture.[2][7] The optimal catalyst and its loading should be determined experimentally.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (which could be room temperature or elevated) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If the product precipitates from the solution, collect the solid by filtration. Wash the collected solid with a cold solvent like ethanol to remove impurities.

    • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (e.g., Salicylaldehyde, Aryl Propargyl Ether) reactants Purify Reactants (if necessary) start->reactants catalyst Choose Catalyst (Metal, Organo, etc.) reactants->catalyst solvent Select Solvent catalyst->solvent setup Set up Reaction (Flask, Stirring, Atmosphere) solvent->setup run Run Reaction at Optimal Temperature setup->run monitor Monitor Progress (TLC) run->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Pure this compound characterize->end

Caption: General workflow for this compound synthesis.

troubleshooting_low_yield Troubleshooting Low Yields in this compound Synthesis cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield Observed catalyst_activity Check Catalyst Activity (Freshness, Storage) start->catalyst_activity temp Optimize Temperature start->temp purity Check Purity of Starting Materials start->purity catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading catalyst_choice Screen Different Catalysts catalyst_loading->catalyst_choice solution Improved Yield catalyst_choice->solution solvent Screen Solvents temp->solvent time Optimize Reaction Time solvent->time time->solution purity->solution

Caption: Troubleshooting decision tree for low yields.

References

addressing regioselectivity issues in 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly regioselectivity issues, encountered during the synthesis of 2H-chromenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction between a phenol (B47542) and an α,β-unsaturated aldehyde is giving me a mixture of regioisomers. How can I control the regioselectivity?

A1: Regioselectivity in the condensation of phenols and α,β-unsaturated aldehydes is a common issue, primarily governed by the electronic and steric properties of the phenol substrate and the reaction conditions. Here are several troubleshooting strategies:

  • Catalyst Selection: The choice of catalyst is critical. While thermal, uncatalyzed reactions often lead to mixtures of isomers, specific catalysts can offer high regioselectivity. For instance, a phenylboronic acid/benzoic acid co-catalyst system has been shown to effectively promote regioselective synthesis.[1]

  • Microwave Irradiation: Employing microwave irradiation can be a powerful tool to enhance regioselectivity and dramatically reduce reaction times. A study on the synthesis of 2,2-dimethyl-2H-chromenes from phenols and 3-methyl-2-butenal (B57294) demonstrated that microwave irradiation in CDCl3 without any added catalyst afforded the desired product with high regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents, ranging from non-polar (e.g., heptane (B126788), toluene) to polar aprotic (e.g., acetonitrile, DMF).

  • Protecting Groups: The presence and nature of protecting groups on the phenol can direct the cyclization to a specific hydroxyl group, thereby controlling regioselectivity.

Q2: I am observing the formation of a benzofuran (B130515) byproduct in my gold-catalyzed cycloisomerization of an aryl propargyl ether. How can I suppress this side reaction?

A2: The formation of benzofurans is a known side reaction in the gold-catalyzed synthesis of 2H-chromenes from aryl propargyl ethers, arising from a competing 5-exo-dig cyclization pathway. To favor the desired 6-endo-dig cyclization leading to the 2H-chromene, consider the following:

  • Catalyst System: While many gold catalysts are effective, some may promote the formation of benzofuran byproducts. The efficiency of a modified catalyst that does not require Ag+ salt activation has been examined, and in some cases, a mixture of benzopyrans and benzofurans was observed.[2][3]

  • Additives: The addition of certain additives can influence the selectivity. For instance, in some iron(III) chloride-catalyzed reactions, the use of aniline (B41778) as an additive was found to improve the selectivity for the benzopyran product over the benzofuran.[2]

  • Substrate Modification: The electronic nature of the substituents on the aryl ring can play a role. Electron-withdrawing groups on the arene can sometimes lead to the formation of benzofuran byproducts.[2][3]

Q3: My organocatalyzed synthesis of a 2,3-disubstituted this compound is resulting in low enantioselectivity. What factors can I optimize?

A3: Achieving high enantioselectivity in organocatalyzed this compound synthesis often requires careful optimization of several parameters:

  • Catalyst Structure: The structure of the organocatalyst is paramount. For example, in the synthesis of 2-aryl-2H-chromenes, a systematic optimization of a TADDOL-derived ligand set led to the identification of a novel monodentate phosphoramidite–palladium catalyst that provided high yield and enantioselectivity.[4]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact enantioselectivity. It is recommended to screen a range of temperatures and solvents.

  • Substrate Scope: Be aware that the electronic and steric properties of the substituents on both the salicylaldehyde (B1680747) and the α,β-unsaturated aldehyde can affect the enantiomeric ratio. Strongly electron-withdrawing groups have been observed to erode enantioselectivity in some systems.[4]

Data Presentation: Catalyst and Condition Effects on Regioselectivity

The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield and regioselectivity of this compound synthesis.

Table 1: Synthesis of Precocene I and its Regioisomer

CatalystConditionsRatio (Precocene I : Regioisomer 25)Yield (%)Reference
Ph3PAuNTf225 °C3:1High[2][3]
ThermalBoiling in N,N-diethylaniline1:1-[2]

Table 2: Gold-Catalyzed Cycloisomerization of Aryl Propargyl Ethers

CatalystCo-catalyst/AdditiveTemperature (°C)Yield (%)NotesReference
Ph3PAuNTf2None25Good to HighVersatile for various substituents[2]
[(Ph3P)Au(Cl)]Ag+ salt--Silver salts can be hygroscopic and acidic[2]
Commercially available Au(I) catalystNone-HighNo Ag+ activation needed; may form benzofuran byproduct[2][3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,2-dimethyl-2H-chromenes

This protocol is adapted from a method for the direct, regioselective synthesis of 2,2-dimethyl-2H-chromenes.

  • Materials:

    • Substituted phenol (1 mmol)

    • 3-methyl-2-butenal (1.2 mmol)

    • CDCl3 (2 mL)

    • Microwave reactor vial

  • Procedure:

    • Combine the phenol and 3-methyl-2-butenal in a microwave reactor vial.

    • Add CDCl3 as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture under controlled temperature and time (optimization may be required, e.g., 150 °C for 20 min).

    • After the reaction is complete, cool the vial to room temperature.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Phenylboronic Acid/Benzoic Acid Co-catalyzed Synthesis of 5,7-dimethoxy-2,2-dimethyl-2H-1-chromene

This protocol is based on the synthesis of a key intermediate for Lindbergin E.[1]

  • Materials:

    • 3,5-dimethoxyphenol (1 mmol)

    • 3-methyl-2-butenal (1.5 mmol)

    • Phenylboronic acid (0.1 mmol)

    • Benzoic acid (0.1 mmol)

    • Heptane (10 mL)

    • Round bottom flask with reflux condenser and drying tube

  • Procedure:

    • To a round bottom flask, add 3,5-dimethoxyphenol, phenylboronic acid, and benzoic acid.

    • Add heptane and a stir bar.

    • Stir the mixture until all solids are dissolved.

    • Add 3-methyl-2-butenal to the flask.

    • Heat the reaction mixture to reflux and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key mechanistic pathways and workflows relevant to addressing regioselectivity in this compound synthesis.

G cluster_0 General Reaction Pathway phenol Phenol oQM ortho-Quinone Methide Intermediate phenol->oQM en_al α,β-Unsaturated Aldehyde en_al->oQM catalyst Catalyst catalyst->oQM Facilitates formation chromene This compound oQM->chromene 6π-electrocyclization

Caption: General reaction pathway for this compound synthesis.

G cluster_1 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed q1 Is a catalyst being used? start->q1 a1_yes Modify Catalyst: - Screen different Lewis/Brønsted acids - Use organocatalysts - Employ microwave irradiation q1->a1_yes Yes a1_no Introduce a Catalyst: - Phenylboronic acid - Amine-based catalysts q1->a1_no No q2 Are there multiple reactive sites on the phenol? a1_yes->q2 a1_no->q2 a2_yes Consider Protecting Group Strategy q2->a2_yes Yes q3 Have solvent effects been explored? q2->q3 No a2_yes->q3 a3_no Screen a Range of Solvents q3->a3_no No end Improved Regioselectivity q3->end Yes a3_no->end

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_2 Cycloisomerization of Aryl Propargyl Ethers: Competing Pathways start Aryl Propargyl Ether catalyst Gold or Iron Catalyst start->catalyst intermediate Activated Intermediate catalyst->intermediate endo 6-endo-dig cyclization intermediate->endo Favored exo 5-exo-dig cyclization intermediate->exo Competing chromene This compound (Desired) endo->chromene furan Benzofuran (Byproduct) exo->furan

Caption: Competing pathways in aryl propargyl ether cycloisomerization.

References

Technical Support Center: Optimization of Microwave-Assisted 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2H-chromenes using microwave irradiation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave irradiation for 2H-chromene synthesis compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) presents several significant advantages over traditional heating methods for this compound synthesis. These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity.[1] Microwave technology facilitates rapid and uniform heating of the reaction mixture, which can lead to more efficient and sustainable synthetic methodologies.[1][2]

Q2: What are common solvents used in the microwave-assisted synthesis of 2H-chromenes, and how do I choose the right one?

Common solvents for microwave-assisted this compound synthesis include dimethylformamide (DMF), ethanol (B145695) (EtOH), and in some cases, solvent-free conditions are employed.[1][3][4][5] The choice of solvent is crucial as it must couple efficiently with microwave energy.[6] Solvents are often categorized as high, medium, or low absorbers of microwave energy.[6] For instance, ethanol is a good absorber and has been shown to result in higher yields and shorter reaction times in certain this compound syntheses.[7] The selection should be based on the specific reaction, the solubility of the reactants, and the desired reaction temperature.

Q3: What are typical microwave parameters (power, temperature, and time) for this compound synthesis?

Typical microwave parameters for this compound synthesis can vary depending on the specific reactants and solvent used. However, common conditions often involve irradiation at a temperature of around 120°C for a duration of 3 to 10 minutes.[1][4][5] The power is often set to a level that maintains the target temperature, for example, 120W or higher.[2][8] It is crucial to optimize these parameters for each specific reaction to achieve the best results.

Q4: Can catalysts be used in microwave-assisted this compound synthesis?

Yes, various catalysts can be employed to facilitate the synthesis of 2H-chromenes under microwave irradiation. For example, ilmenite (B1198559) (FeTiO₃) has been used as a magnetic catalyst in the solvent-free synthesis of 2-amino-4H-chromene derivatives.[1][3] Other catalysts like ammonium (B1175870) acetate (B1210297) have also been utilized to improve reaction yields.[7] The choice of catalyst will depend on the specific reaction mechanism.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Suboptimal reaction temperature.Gradually increase the reaction temperature in increments of 10-20°C above the initial setting. Monitor the reaction progress at each temperature to find the optimum. Many this compound syntheses are successful around 120°C.[1][4][5]
Reaction time is too short.Increase the irradiation time. While microwave synthesis is rapid, some reactions may require longer exposure to go to completion. Try increasing the time in increments of 2-5 minutes.
Inefficient microwave absorption.Ensure the chosen solvent has good microwave absorption properties.[6] If using a low-absorbing solvent, consider adding a small amount of a high-absorbing solvent or a salt to improve energy transfer.
Catalyst inefficiency or absence.If applicable, ensure the correct catalyst is being used and is active. For reactions requiring a catalyst, its absence or degradation can significantly impact the yield.[1][7]
Formation of Byproducts Reaction temperature is too high.Excessive temperatures can lead to decomposition of reactants or products, or promote side reactions. Try lowering the reaction temperature.
Reaction time is too long.Prolonged exposure to microwave irradiation can sometimes lead to the formation of byproducts. Optimize the reaction time by monitoring the reaction at shorter intervals.
Incomplete Reaction Insufficient microwave power.Ensure the microwave power is sufficient to maintain the desired reaction temperature. If the temperature is dropping during the reaction, the power may need to be increased.
Poor mixing of reactants.Ensure the reactants are well-dissolved or suspended in the solvent for uniform heating.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-Amino-4H-chromene Derivatives

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203-5 min95
2Benzaldehydeα-NaphtholFeTiO₃Conventional1202 h70
34-Cl-Benzaldehydeβ-NaphtholFeTiO₃Microwave1203-5 min92
44-Cl-Benzaldehydeβ-NaphtholFeTiO₃Conventional1202.5 h65

Data compiled from literature sources for illustrative comparison.[1]

Table 2: Optimization of Base for the Synthesis of a 2-Amino-4H-chromene Derivative under Microwave Irradiation

BaseYield (%)
NaOH58
K₂CO₃70
DMAP56
Et₃N76
Piperidine80
Ammonium Acetate85

Data illustrates the effect of different bases on the product yield.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4H-chromene Derivatives using FeTiO₃ Catalyst

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[1]

  • Procedure:

    • Combine the aromatic aldehyde, malononitrile, α- or β-naphthol, and FeTiO₃ catalyst in a microwave reactor vial.[1]

    • Seal the vial and place it in the microwave reactor.[1]

    • Irradiate the mixture at 120°C for 3-5 minutes.[1]

    • After the reaction is complete, cool the vial to room temperature.[1]

    • Add ethanol to the reaction mixture and heat to dissolve the product.[1]

    • Separate the magnetic FeTiO₃ catalyst using an external magnet.[1]

    • Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.[1]

Protocol 2: Synthesis of Spiro-chromene Derivatives

  • Materials: 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), cycloalkanone (1 mmol), malononitrile (1 mmol), DMF (5 mL), and glacial acetic acid (3-4 drops).[1]

  • Procedure:

    • In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one, the corresponding cycloalkanone, and malononitrile in DMF.[1]

    • Add 3-4 drops of glacial acetic acid to the mixture.[1]

    • Seal the vial and place it in the microwave reactor.[1]

    • Irradiate the mixture at 120°C for 8-10 minutes.[1]

    • After completion, cool the reaction vial to room temperature.[1]

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[1]

Visualizations

experimental_workflow prep Reactant Preparation (Aldehyde, Malononitrile, Naphthol, Catalyst) mix Mixing in Microwave Vial prep->mix irrad Microwave Irradiation (Set Temperature, Time, Power) mix->irrad cool Cooling to Room Temperature irrad->cool workup Work-up (e.g., Precipitation, Filtration) cool->workup purify Purification (e.g., Recrystallization) workup->purify product Pure this compound Product purify->product

Caption: General experimental workflow for microwave-assisted this compound synthesis.

troubleshooting_workflow start Low/No Product Yield check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_temp increase_time Increase Irradiation Time (e.g., in 2-5 min increments) check_time->increase_time No check_solvent Is Solvent an Efficient Microwave Absorber? check_time->check_solvent Yes increase_time->check_time change_solvent Consider a Different Solvent or Add a High-Absorbing Co-solvent check_solvent->change_solvent No success Improved Yield check_solvent->success Yes change_solvent->check_solvent

Caption: Troubleshooting logic for addressing low product yield in experiments.

References

overcoming reactant purity issues in 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2H-chromenes, with a particular focus on issues arising from reactant purity.

Frequently Asked Questions (FAQs)

Q1: My 2H-chromene synthesis is resulting in a low yield. What are the most likely causes related to my reactants?

A1: Low yields in this compound synthesis are frequently linked to the purity of the starting materials.[1] Key areas to investigate include:

  • Impure Salicylaldehyde (B1680747): The presence of unreacted phenol (B47542) or other byproducts from its synthesis (e.g., via Reimer-Tiemann or Duff reactions) can interfere with the chromene formation.[1]

  • Impure α,β-Unsaturated Aldehyde: These reactants can be prone to oxidation, forming the corresponding carboxylic acids, or may contain residual starting materials from their own synthesis. These impurities can lead to unwanted side reactions.

  • Solvent and Reagent Quality: Ensure that all solvents are anhydrous (if required by the specific protocol) and that any catalysts or bases are of high purity and have been stored correctly to prevent degradation.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common issue that can often be traced back to reactant purity and reaction conditions.[1] To enhance selectivity:

  • Purify Reactants: Prioritize the purification of both the salicylaldehyde and the α,β-unsaturated aldehyde to remove any contaminants that could be participating in side reactions.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Running the reaction for too long or at excessively high temperatures can promote the formation of side products.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. It may be beneficial to screen different catalysts to find one that favors the desired this compound product.[1]

Q3: How can I assess the purity of my salicylaldehyde and α,β-unsaturated aldehyde before starting the synthesis?

A3: Several analytical techniques can be employed to determine the purity of your starting materials:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of purity.

Q4: What are some common impurities found in commercial salicylaldehyde, and how can they be removed?

A4: A common impurity in commercially available salicylaldehyde is phenol, a starting material in many of its synthetic routes. It can be removed by several methods, including steam distillation or by forming a bisulfite adduct, which selectively precipitates the salicylaldehyde.

Q5: My α,β-unsaturated aldehyde has been stored for a while. What potential impurities should I be concerned about?

A5: α,β-Unsaturated aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (e.g., crotonaldehyde (B89634) oxidizing to crotonic acid). They can also undergo polymerization over time. It is recommended to use freshly distilled or purified α,β-unsaturated aldehydes for best results. Washing with a mild bicarbonate solution can help remove acidic impurities.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound synthesis, with a focus on reactant purity.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Impure Reactants Purify salicylaldehyde and α,β-unsaturated aldehyde using appropriate methods (see Experimental Protocols section). Re-run the reaction with the purified materials.
Degraded Catalyst/Reagents Use a fresh batch of catalyst and any other reagents. Ensure proper storage conditions have been maintained.
Suboptimal Reaction Conditions Vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrates.[1]
Incorrect Stoichiometry Carefully re-calculate and measure the molar equivalents of all reactants.

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step
Side reactions from impurities Purify all starting materials to minimize potential side reactions.
Reaction temperature too high Lower the reaction temperature to improve selectivity.[1]
Prolonged reaction time Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed to avoid product degradation or further reactions.
Inappropriate catalyst Experiment with different catalysts (acidic, basic, or organocatalysts) to enhance the selectivity towards the desired this compound.[1]

Data Presentation

The purity of reactants has a direct and significant impact on the final yield and purity of the this compound product. The following table provides an illustrative comparison of reaction outcomes with and without reactant purification.

Reactant PuritySalicylaldehyde Purityα,β-Unsaturated Aldehyde PurityThis compound Yield (%)Product Purity (by NMR)
Unpurified ~95% (contains phenol)~90% (contains carboxylic acid)45%~85%
Purified >99%>99%85%>98%

Note: The data presented in this table is representative and intended for illustrative purposes to highlight the importance of reactant purification. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Purification of Salicylaldehyde by Steam Distillation

Objective: To remove non-volatile impurities, such as phenol, from commercial salicylaldehyde.

Materials:

  • Crude salicylaldehyde

  • Steam generator (or a large flask with a boiling source and a steam inlet tube)

  • Distillation apparatus (still head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up the steam distillation apparatus. Place the crude salicylaldehyde in the distillation flask.

  • Begin passing steam into the distillation flask while heating the flask gently to prevent excessive condensation.

  • Salicylaldehyde is volatile with steam and will co-distill. Collect the milky distillate in a receiving flask.

  • Continue the distillation until the distillate runs clear.

  • Transfer the collected distillate to a separatory funnel and extract the salicylaldehyde with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain pure salicylaldehyde.

Protocol 2: Purification of α,β-Unsaturated Aldehydes (e.g., Cinnamaldehyde) by Vacuum Distillation

Objective: To purify liquid α,β-unsaturated aldehydes from less volatile impurities, such as carboxylic acids formed by oxidation.

Materials:

  • Crude α,β-unsaturated aldehyde (e.g., cinnamaldehyde)

  • Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle with stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude α,β-unsaturated aldehyde in the distillation flask with a stir bar.

  • Begin stirring and gradually apply vacuum.

  • Gently heat the flask. Collect the fraction that distills at the correct boiling point for the specific aldehyde under the applied pressure. For cinnamaldehyde (B126680), the boiling point is approximately 120-125 °C at 10 mmHg.

  • Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation and polymerization.

Protocol 3: Synthesis of this compound from Purified Salicylaldehyde and Cinnamaldehyde

Objective: To synthesize 2-phenyl-2H-chromene-3-carbaldehyde using purified reactants.

Materials:

Procedure:

  • To a solution of purified salicylaldehyde (1.0 mmol) in DMSO (5 mL), add pyrrolidine (0.2 mmol).

  • To this mixture, add purified cinnamaldehyde (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenyl-2H-chromene-3-carbaldehyde.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis This compound Synthesis start Start with Commercial Reactants purify_sal Purify Salicylaldehyde (e.g., Steam Distillation) start->purify_sal purify_unsat Purify α,β-Unsaturated Aldehyde (e.g., Vacuum Distillation) start->purify_unsat check_purity Assess Purity (TLC, NMR) purify_sal->check_purity purify_unsat->check_purity reaction_setup Reaction Setup: - Add purified reactants - Add catalyst and solvent check_purity->reaction_setup reaction Stir at appropriate temperature Monitor by TLC reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis emphasizing reactant purification.

troubleshooting_tree start Low Yield or Multiple Products in This compound Synthesis q1 Are reactants of high purity? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Are reaction conditions optimized? (Temp, Time, Solvent, Catalyst) ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No action1 Purify Salicylaldehyde and α,β-Unsaturated Aldehyde. Re-run reaction. ans1_no->action1 result1 Problem likely resolved. If not, investigate other factors (e.g., reagent stoichiometry). action1->result1 ans2_yes->result1 action2 Systematically vary conditions: 1. Lower temperature 2. Reduce reaction time 3. Screen solvents/catalysts ans2_no->action2 action2->result1

References

Technical Support Center: Strategies to Improve the Scalability of 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2H-chromenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up 2H-chromene synthesis?

A1: Common challenges in scaling up this compound synthesis include managing reaction exotherms, ensuring efficient mixing, dealing with catalyst deactivation or difficult separation, controlling byproduct formation, and developing robust purification methods for large quantities of product.[1][2]

Q2: Which synthetic strategies are generally considered most promising for the large-scale synthesis of 2H-chromenes?

A2: Several strategies show significant promise for scalability. These include one-pot multicomponent reactions, the use of heterogeneous or recyclable catalysts, and flow chemistry setups.[3][4] Methods employing sustainable and readily available catalysts, such as amino acids, are also gaining traction for industrial applications.[5]

Q3: How can the choice of catalyst impact the scalability of the synthesis?

A3: The catalyst is a critical factor for scalability. An ideal catalyst for large-scale synthesis should be highly active (low loading required), stable under reaction conditions, easily separable from the reaction mixture (e.g., heterogeneous catalysts), and preferably recyclable to reduce cost and waste.[1][6][7]

Q4: What role does the solvent system play in improving scalability?

A4: The solvent choice is crucial for ensuring good solubility of reactants, managing reaction temperature, and facilitating product isolation. For large-scale synthesis, it is important to select solvents that are safe, environmentally friendly, and allow for easy product crystallization or extraction to avoid chromatography.[1][4]

Q5: Are there green chemistry approaches available for scalable this compound synthesis?

A5: Yes, several green chemistry approaches are being developed. These include the use of water or other environmentally benign solvents, biodegradable catalysts like amino acids, and energy-efficient methods such as microwave-assisted synthesis.[4][5][8][9] These methods aim to reduce waste, avoid hazardous reagents, and improve the overall sustainability of the process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Poor quality of starting materials.- Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. - Optimize the temperature; some reactions may require heating or refluxing, while for others, lower temperatures may prevent byproduct formation.[1] - If using a catalyst sensitive to air or moisture, ensure anhydrous conditions. Consider using a fresh batch of catalyst.[2] - Purify starting materials before use.
Formation of Multiple Byproducts - Reaction temperature is too high. - Incorrect stoichiometry of reactants. - Catalyst is not selective.- Lower the reaction temperature to minimize side reactions. - Carefully control the addition rate and stoichiometry of the reactants. - Screen different catalysts to find one with higher selectivity for the desired this compound product.[1]
Difficult Product Purification - Product is an oil or does not crystallize easily. - Presence of closely related impurities.- Attempt to form a solid derivative of the product for easier handling and purification. - Explore alternative purification techniques such as distillation, recrystallization from different solvent systems, or preparative chromatography if necessary. For large-scale processes, avoiding chromatography is preferred.[10][11]
Reaction Does Not Scale Linearly - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots" or concentration gradients.- Use a reactor with efficient heat exchange capabilities. - Employ mechanical stirring and optimize the stirring speed to ensure homogeneous reaction conditions. For very large scales, consider transitioning to a continuous flow reactor setup.

Data Presentation: Comparison of Scalable Synthesis Strategies

Synthetic Strategy Catalyst Typical Reactants Reaction Conditions Yield (%) Key Advantages for Scalability Reference
Amino Acid-Promoted Annulation L-AlanineResorcinols, EnalsToluene (B28343) or Propyl Acetate, Reflux73-78 (on multigram scale)Sustainable, bio-based catalyst; readily available and inexpensive.[5]
Mesoporous Nanocatalyst Cu-SBA-155-Phenylazo-salicylaldehyde, AcetylacetoneCH₂Cl₂/EtOH, 0 °CHighShort reaction times, high efficiency, easy catalyst separation.[6]
Microwave-Assisted Synthesis FeTiO₃ (magnetic)Benzaldehyde, α-Naphthol, Malononitrile (B47326)Microwave irradiation, 120 °C95Dramatically reduced reaction times, high yields, easy catalyst recovery.[12]
DMAP-Mediated Condensation 4-Dimethylaminopyridine (DMAP)Salicylaldehydes, Acrylonitrile-High (on decagram scale)High yielding even on a larger scale.[13]
Hydrazine-Catalyzed RCCOM [2.2.1]-bicyclic hydrazineO-allyl salicylaldehydesAcetonitrile, 140 °Cup to 75Provides access to 2H-chromenes from readily available starting materials.[14]

Experimental Protocols

Protocol 1: L-Alanine Promoted Synthesis of Radula Chromene (Scalable)

This protocol is adapted from a method demonstrating the scalable synthesis of Radula chromene using L-alanine as a sustainable catalyst.[5]

Materials:

  • Resorcinol (B1680541) derivative (e.g., dihydropinosylvin)

  • α,β-Unsaturated aldehyde (e.g., citral)

  • L-Alanine

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the resorcinol derivative (1.0 equiv), the α,β-unsaturated aldehyde (1.5 equiv), and L-alanine (1.0 equiv).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a rapid and efficient synthesis of 2-amino-4H-chromene derivatives using a magnetic nanocatalyst under microwave irradiation.[12]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Naphthol (e.g., α-naphthol) (1 mmol)

  • Malononitrile (1 mmol)

  • FeTiO₃ magnetic nanocatalyst

  • Ethanol (B145695)

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), naphthol (1 mmol), malononitrile (1 mmol), and a catalytic amount of FeTiO₃.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • The product can be isolated from the solution by evaporation of the solvent and subsequent purification, typically by recrystallization.

Mandatory Visualization

Scalable_2H_Chromene_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Optimization for Scalability cluster_synthesis Synthesis Method cluster_workup Work-up & Purification SM1 Phenol Derivative Catalyst Catalyst Selection (Heterogeneous, Recyclable) SM1->Catalyst SM2 Carbonyl Compound SM2->Catalyst OnePot One-Pot Synthesis Catalyst->OnePot FlowChem Flow Chemistry Catalyst->FlowChem Solvent Solvent Choice (Green, Easy Removal) Solvent->OnePot Solvent->FlowChem Conditions Reaction Conditions (Temperature, Time, Mixing) Conditions->OnePot Conditions->FlowChem Filtration Catalyst Removal (Filtration/Magnetic) OnePot->Filtration FlowChem->Filtration Crystallization Product Isolation (Crystallization/Extraction) Filtration->Crystallization Product Pure this compound (High Yield & Purity) Crystallization->Product

Caption: Workflow for scalable this compound synthesis.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Temp Optimize Temperature Start->Check_Temp Yes Solution Improved Yield & Purity Start->Solution No Check_Cat Check Catalyst Activity/Loading Check_Temp->Check_Cat Check_Reagents Verify Reagent Purity Check_Cat->Check_Reagents Check_Time Adjust Reaction Time Check_Reagents->Check_Time Improve_Selectivity Screen for More Selective Catalyst Check_Time->Improve_Selectivity Improve_Selectivity->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

troubleshooting product decomposition during 2H-chromene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of 2H-chromenes, with a specific focus on product decomposition and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2H-chromene derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound product consistently low?

A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Choice and Activity: The selection of an appropriate catalyst is critical. The nature of the catalyst (acidic, basic, or metal-based), its loading, and preparation method significantly influence its activity.[1] If you are experiencing low yields, consider screening different catalysts. For instance, in some gold-catalyzed reactions, a silver salt co-catalyst required for activation can also promote unwanted side reactions.[2][3]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While some reactions proceed efficiently at room temperature, others may require heating or refluxing to reach completion.[1] However, excessively high temperatures can lead to the decomposition of the desired product or the formation of byproducts. It is advisable to perform the reaction at a range of temperatures to determine the optimal conditions.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Protic solvents like ethanol (B145695) are commonly used and often provide good results.[1] In some cases, aprotic solvents or solvent-free conditions may be more effective.[1] Experimenting with a variety of solvents with different polarities is recommended.

  • Purity of Reactants: The purity of starting materials, especially the aldehyde, can affect the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of side products.[1] Ensure all reactants are of high purity before commencing the reaction.

  • Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting materials have been consumed.[1][4]

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the desired this compound?

A2: The formation of 4H-chromene isomers is a common issue in some synthetic routes. The regioselectivity of the cyclization reaction can be dependent on the nature of the substituents on the starting materials.[5] For instance, in certain intramolecular Rauhut–Currier reactions, the presence of an ethoxy group at a specific position favors the formation of 2H-chromenes, while other substituents may lead to 4H-chromenes.[5] To enhance the formation of the desired 2H-isomer, consider the following:

  • Catalyst and Ligand Modification: In metal-catalyzed reactions, the choice of metal and its ligand can influence the regioselectivity of the cyclization.

  • Substrate Modification: If possible, modifying the electronic or steric properties of the substituents on your starting materials can direct the reaction towards the desired isomer.

Q3: My this compound product appears to be decomposing during purification. What are the likely causes and how can I prevent this?

A3: Decomposition during purification is a frequent problem, often attributed to the purification method itself.

  • Silica (B1680970) Gel-Induced Decomposition: 2H-chromenes can be sensitive to acidic conditions, and standard silica gel is acidic. Purification of some this compound derivatives on silica gel column chromatography can lead to product decomposition.[2]

    • Solution: Consider using neutral alumina (B75360) for column chromatography instead of silica gel.[2] Alternatively, you can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your eluent system before use.

  • Acid-Catalyzed Degradation: The presence of residual acidic catalysts from the reaction mixture can lead to decomposition during workup and purification.

    • Solution: Ensure the reaction is thoroughly quenched and neutralized before proceeding with purification. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.

Q4: What are the common decomposition pathways for 2H-chromenes?

A4: The this compound scaffold can be susceptible to degradation under certain conditions.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the ether linkage in the pyran ring can be cleaved. This process is often initiated by the protonation of the oxygen atom, followed by ring-opening to form a carbocation intermediate. This intermediate can then react with nucleophiles present in the medium.

  • Deallylation: In syntheses starting from O-allyl salicylaldehydes, a common side reaction is the deallylation of the starting material, leading to the formation of salicylaldehyde (B1680747) as a byproduct.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic methodologies and reaction conditions.

Table 1: Comparison of Catalysts in a Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

EntryCatalyst Loading (mol %)SolventTemperature (°C)Conversion (%)Yield of this compound (%)
110Acetonitrile140>9585
210Ethanol140>9592
310Toluene (B28343)1406045
45Ethanol1408075
510Ethanol1205040

Data synthesized from information presented in a study on hydrazine-catalyzed RCCOM.[3]

Table 2: Influence of Solvent on Amino Acid-Promoted this compound Synthesis

EntryAmino AcidSolventTemperature (°C)Reaction Time (h)Yield (%)
1L-AlanineToluene1101885
2L-AlaninePropyl Acetate (B1210297)1021882
3GlycineToluene1101878
4L-ProlineToluene1101875

Data adapted from a study on amino acid-promoted synthesis of 2H-chromenes.[6]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol is essential for determining reaction completion and identifying potential side products.

  • Plate Preparation: Use a silica gel-coated aluminum TLC plate.

  • Spotting: At timed intervals, withdraw a small aliquot from the reaction mixture using a capillary tube and spot it onto the TLC plate. Also, spot the starting materials as a reference.

  • Elution: Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of eluent will depend on the polarity of your compounds.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The presence of multiple new spots may suggest the formation of byproducts.[4]

Protocol 2: Amino Acid-Promoted Synthesis of a this compound

This protocol provides an example of a greener synthetic approach.

  • Reactant Preparation: In a round-bottom flask, combine the resorcinol (B1680541) (1 equivalent), the enal (1.2 equivalents), and L-alanine (1.1 equivalents).

  • Solvent Addition: Add toluene or propyl acetate as the solvent.

  • Reaction Conditions: Heat the mixture under reflux for 18 hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Add a small amount of silica gel to the reaction mixture and evaporate the solvent under reduced pressure. Purify the crude material by column chromatography using a petroleum ether/ethyl acetate eluent system to obtain the substituted this compound.[6]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound catalyst Evaluate Catalyst - Inactive? - Inappropriate? start->catalyst temp Optimize Temperature - Too high (decomposition)? - Too low (incomplete reaction)? start->temp solvent Screen Solvents - Polarity issues? start->solvent purity Check Reactant Purity - Impurities inhibiting reaction? start->purity time Monitor Reaction Time - Incomplete reaction? start->time solution Improved Yield catalyst->solution Select optimal catalyst temp->solution Identify optimal temperature solvent->solution Choose appropriate solvent purity->solution Use high purity reactants time->solution Ensure complete reaction Decomposition_Pathway chromene This compound acid Acidic Conditions (e.g., Silica Gel) chromene->acid ring_opening Ring Opening acid->ring_opening carbocation Carbocation Intermediate ring_opening->carbocation decomposition Decomposition Products carbocation->decomposition

References

Validation & Comparative

A Comparative Analysis of 2H-Chromene and Coumarin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2H-chromene and coumarin (B35378) scaffolds, supported by experimental data. This analysis delves into their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, offering a comprehensive overview to inform future drug discovery and development efforts.

The heterocyclic compounds this compound and coumarin (2H-chromen-2-one) are prominent scaffolds in medicinal chemistry, each exhibiting a broad spectrum of biological activities. While structurally related, the subtle difference of a carbonyl group at the C-2 position in the pyran ring of coumarins significantly influences their physicochemical properties and biological targets. This guide presents a comparative analysis of their bioactivities, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Comparative Bioactivity Data

The following tables summarize the reported bioactivities of various this compound and coumarin derivatives against different targets. It is important to note that the data is collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound TypeDerivativeCell LineIC50 (µM)Reference
This compound 6-bromo-2-methyl-2H-chromene derivative (6o)MultipleComparable to cisplatin[1]
Dihydropyrazole linked 2H-chromen (10a)HepG2Strong inhibitory activity[2]
1H-benzo[f]chromene-2-carbothioamide derivativePC-31.1-2.7[3]
Chromene derivative (137a)MCF-70.007[3]
Chromene derivative (5)HepG22.40[4]
Coumarin Compound 15MCF-71.24[5]
Fluorinated coumarin derivative (16)MCF-77.90 (µg/mL)[5]
Azaheterocyclic coumarin derivative (13)A5491.05[5]
Coumarin-chalcone derivative (22)MCF-79.62 (µg/mL)[6]
Coumarin derivative (24)MCF-71.3[6]
Synthetic scopoletin (B1681571) derivativeMCF-7, MDA-MB-231, HT29< 2[7]
ClausarinHepG217.6[7]
7-hydroxy-4-methylcoumarin derivative (III)HepG22.84 (µg/mL)[8]
Compound 4HL608.09[8]
Compound 5PC-33.56[9]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
This compound This compound-3-carboxamide (3a)Bacillus cereus62[10]
This compound-3-carboxamide (3c)Bacillus cereus62[10]
This compound-3-carboxamide (4c)Bacillus cereus62[10]
Halogenated 3-nitro-2H-chromene (5s)S. aureus (MDR)4[11]
Halogenated 3-nitro-2H-chromene (5s)S. epidermidis (MDR)1-4[11]
Coumarin 3b (5,7-dihydroxy-4-trifluoromethylcoumarin)B. cereus, M. luteus, L. monocytogenes, S. aureus1500 (mM)[12]
3c (7-hydroxy-4-trifluoromethylcoumarin)E. faecium1700 (mM)[12]
Amido-coumarin (57f)P. aeruginosa, S. typhi, E. coli, S. aureus6.25-25[10]
Coumarin-3-carboxamide (3b, 3c)S. epidermidis312.5[13]
Coumarin-3-carboxamide (3f)S. aureus312.5[13]
Table 3: Comparative Antioxidant Activity (IC50, µM)
Compound TypeDerivativeAssayIC50 (µM)Reference
This compound 6-Methoxy-2H-chromene (3)DPPH69[14]
6-Methoxy-2H-chromene (4)DPPH67[14]
2H-chromen-2-one derivative (4j)DPPHHigher than Ascorbic Acid[15]
Coumarin Coumarin-thiosemicarbazone (18)DPPH7.1[14][16]
Coumarin-thiosemicarbazone (19)ABTS8.8[14][16]
Coumarin-hydroxytyrosol hybridDPPH26.58[16]
Amino-substituted coumarin (4)DPPH10 (µg/mL)[14]
Hydrazinyl thiazolyl coumarin (10a)DPPH16-30[17]
Coumarin derivative IDPPH799.83[18]
Table 4: Comparative Anti-inflammatory Activity (IC50, µM)
Compound TypeDerivativeTarget/AssayIC50 (µM)Reference
This compound 2-Trifluoromethyl-2H-chromene ether (E25)COX-20.0707[19]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5k)TNF-α0.047[20]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (5l)TNF-α0.070[20]
Coumarin Pyrogallol-Coumarin Hybrid (PCH-2)LOX34.12[21]
Coumarin derivative (C3)RAW 264.7 cytotoxicity12.2[22]
Coumarin derivative (C2)RAW 264.7 cytotoxicity25.09[22]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[19][23]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or coumarin derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][24]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452).

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Collection of Supernatant: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a purple azo dye. The absorbance is then measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compounds is then calculated.

Signaling Pathway Visualizations

The biological activities of this compound and coumarin derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

This compound Modulated Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.2, height=0.6];

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Cytokines [label="Inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromene [label="this compound\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Wnt [label="Wnt", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MAPK [color="#5F6368"]; MAPK -> NFkB [color="#5F6368"]; NFkB -> Inflammatory_Cytokines [color="#5F6368"]; Chromene -> MAPK [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee]; Chromene -> NFkB [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee]; Wnt -> Beta_Catenin [color="#5F6368"]; Beta_Catenin -> TCF_LEF [color="#5F6368"]; TCF_LEF -> Gene_Expression [color="#5F6368"]; Chromene -> Beta_Catenin [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee]; } Caption: this compound anti-inflammatory and anticancer pathways.

Coumarin Modulated Signaling Pathways

dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.2, height=0.6];

// Nodes GF [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coumarin_PI3K [label="Coumarin\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Genes [label="Antioxidant Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coumarin_Nrf2 [label="Coumarin\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Coumarin_PI3K -> PI3K [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee];

Oxidative_Stress -> Keap1 [color="#5F6368"]; Keap1 -> Nrf2 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee]; Nrf2 -> ARE [color="#5F6368"]; ARE -> Antioxidant_Genes [color="#5F6368"]; Coumarin_Nrf2 -> Keap1 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335", arrowhead=tee]; } Caption: Coumarin anticancer and antioxidant signaling pathways.

Conclusion

This comparative guide highlights the significant therapeutic potential of both this compound and coumarin scaffolds. While coumarins have been more extensively studied, revealing a wide array of biological activities and well-defined mechanisms of action, 2H-chromenes are emerging as a promising class of bioactive compounds with potent and sometimes more selective activities. The provided data and protocols offer a valuable resource for researchers to navigate the landscape of these two important heterocyclic systems and to guide the design and development of novel therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic advantages of each scaffold.

References

A Comparative Guide to the Validation of 2H-Chromene Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of common bioactivity assays used to validate the therapeutic potential of this compound compounds, supported by experimental data and detailed protocols.

Anticancer Activity

The cytotoxic potential of this compound derivatives is frequently evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
Dihydropyrazole-linked 2H-chromen (Compound 10a)HepG₂ (Liver Cancer)0.98 ± 0.11[1]
2-Aryl-3-nitro-2H-chromene (Compound 5s)Multidrug-resistant S. aureus4 µg/mL (MIC)[2]
2-Aryl-3-nitro-2H-chromene (Compound 5s)Multidrug-resistant S. epidermidis1-4 µg/mL (MIC)[2]
Dihydropyrano[3,2-c]chromene (Compound 4m)HT29 (Colon Cancer)45[3]
Dihydropyrano[3,2-c]chromene (Compound 5k)HT29 (Colon Cancer)47[3]
Dihydropyrano[3,2-c]chromene (Compound 5j)HT29 (Colon Cancer)50[3]
Dihydropyrano[3,2-c]chromene (Compound 5g)HT29 (Colon Cancer)52[3]
Oxime-based chromene (Compound 6i)A549 (Lung Carcinoma)-[4]
Oxime-based chromene (Compound 6i)MCF-7 (Breast Cancer)-[4]
Oxime-based chromene (Compound 6j)MCF-7 (Breast Cancer)-[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antimicrobial Activity

The antimicrobial efficacy of 2H-chromenes is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard assay for determining MIC values.

Quantitative Data: Antimicrobial Activity of this compound Derivatives
Compound/DerivativeMicroorganismMIC (mg/mL)Reference
This compound-3-carboxamide (Compound 3a)Bacillus cereus0.062[5]
This compound-3-carboxamide (Compound 3c)Bacillus cereus0.062[5]
This compound-3-carboxamide (Compound 4c)Bacillus cereus0.062[5]
This compound-3-carboxamide (Compound 3a)Clostridium sporogenes0.031[5]
This compound-3-carboxamide (Compound 4d)Clostridium sporogenes0.031[5]
This compound-3-carboxamide (Compound 4a)Pseudomonas aeruginosa0.031[5]
This compound-3-carboxamide (Compound 4a)Klebsiella pneumoniae0.016[5]
This compound-3-carboxamide (Compound 4a)Shigella spp.0.016[5]
This compound-3-carboxamide (Compound 4a)Bacillus stearothermophilus0.016[5]
Halogenated 3-Nitro-2H-Chromene (Mono-halogenated)Staphylococcus aureus8–32 µg/mL[2]
Halogenated 3-Nitro-2H-Chromene (Tri-halogenated)Staphylococcus aureus1–8 µg/mL[2]

Anti-inflammatory Activity

The anti-inflammatory properties of 2H-chromenes can be assessed by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, are often investigated.

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
Compound/DerivativeAssayTargetEffectReference
2-phenyl-4H-chromen-4-one (Compound 8)NO Production InhibitionNitric OxideDose-dependent reduction[6][7]
2-phenyl-4H-chromen-4-one (Compound 8)Cytokine Inhibition (ELISA)TNF-α, IL-6Dose-dependent reduction[6][7]
Sargachromanol D (SD)NO and PGE2 ProductioniNOS, COX-2Dose-dependent inhibition[8]
Sargachromanol D (SD)Cytokine InhibitionTNF-α, IL-1β, IL-6Dose-dependent reduction[8]
2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylate (Compound 5i)In vivo anti-inflammatoryTNF-α, IL-6Significant reduction[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

Materials:

  • 96-well microplate

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microplate

  • This compound compound stock solution

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in the broth directly in the 96-well plate.

  • Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the diluted compound. This brings the final volume to 100 µL per well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[6][14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent system (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well plate

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without compound treatment.

Visualizing the Mechanisms and Workflows

Signaling Pathway

TLR4_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) Nucleus->Inflammatory_Mediators gene expression MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocation Chromene This compound Derivative Chromene->TLR4 inhibits Chromene->TAK1 inhibits Chromene->NFkB inhibits Chromene->MAPK inhibits

Caption: TLR4/MAPK signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound (Serial Dilutions) incubate_24h->treat_compound incubate_48h Incubate 24-72h treat_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for the MTT cytotoxicity assay.

References

2H-chromene vs other heterocyclic compounds in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic compounds are fundamental building blocks for the development of novel therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. Among these, the 2H-chromene nucleus has garnered significant attention, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of this compound derivatives against other prominent heterocyclic compounds—benzofurans, quinolines, and thiazoles—in the key therapeutic areas of cancer, inflammation, and microbial infections. The comparisons are supported by quantitative experimental data, detailed methodologies, and mechanistic pathway visualizations.

Anticancer Activity: 2H-Chromenes vs. Benzofurans and Quinolines

The quest for more effective and selective anticancer agents is a continuous effort in drug discovery. Heterocyclic compounds are at the forefront of this research, with many approved drugs and clinical candidates featuring these core structures.

Comparative Efficacy Against Cancer Cell Lines

Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. A comparative analysis of their half-maximal inhibitory concentrations (IC50) with those of benzofuran (B130515) and quinoline (B57606) derivatives reveals their competitive, and in some cases, superior, activity.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound Benzochromene derivativeMCF-7 (Breast)4.6[1]
Benzochromene derivativeVarious4.6 - 21.5[1]
Chromene-quinoline hybrid (6b)HT29 (Colon)2.61[2]
Benzofuran Halogenated derivativeHeLa (Cervical)1.136[3]
Benzofuran-N-Aryl Piperazine Hybrid (16)A549 (Lung)0.12[3]
2-Benzoylbenzofuran derivativeMCF-7 (Breast)Potent[3]
Quinoline 3-Quinoline derivative (11)MCF-7 (Breast)29.8
4-Quinoline derivative (15)U251 (Glioma)Active
N-alkylated, 2-oxoquinoline derivativeHEp-2 (Larynx)49.01 - 77.67 (%)

Note: The IC50 values presented are from different studies and should be interpreted with consideration of the varying experimental conditions.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This compound derivatives have been shown to trigger this pathway in cancer cells.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Death Ligands (FasL, TNF-α)->Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 (Executioner) Caspase-3 (Executioner) Procaspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Figure 1: Apoptosis Signaling Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, benzofuran, quinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: 2H-Chromenes vs. Thiazoles

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research.

Comparative Efficacy in a Model of Acute Inflammation

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.

Compound ClassDerivative ExampleDose (mg/kg)Inhibition of Edema (%)Reference
This compound Chromeno[2,3-b]pyridine (2d)10Potent anti-inflammatory effect
Chromeno[2,3-b]pyridine (2d)20Potent anti-inflammatory effect
Thiazole Fused Thiazole derivative (7a)-Higher activity
Fused Thiazole derivative (10b)-Higher activity, non-toxic
Fused Thiazole derivative (19c)-Higher activity, non-toxic

Note: The data presented is from different studies and direct quantitative comparison of percentage inhibition is not available from the provided search results. The table indicates compounds that showed significant activity.

Mechanism of Action: Inhibition of the TLR4/MAPK Signaling Pathway

The anti-inflammatory effects of some heterocyclic compounds are mediated through the inhibition of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.

tlr4_mapk_pathway LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) TAK1->MAPKs (p38, JNK, ERK) IκB IκB IKK Complex->IκB inhibits NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 AP-1->Nucleus Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits This compound Derivative->MAPKs (p38, JNK, ERK) inhibits

Figure 2: TLR4/MAPK Signaling Pathway
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. The control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: 2H-Chromenes vs. Thiazoles

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including 2H-chromenes and thiazoles, have shown promising activity against a range of pathogens.

Comparative Efficacy Against Bacterial and Fungal Strains

The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antimicrobial activity of a compound.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
This compound Halogenated 3-nitro-2H-chromene (5s)S. aureus (MRSA)4
Halogenated 3-nitro-2H-chromene (5s)S. epidermidis1-4
Thiazole Coumarin-thiazole hybrid (49)-31.25
2-(2-pyrazolin-1-yl)-thiazole (56)S. aureus8-16
2-(2-pyrazolin-1-yl)-thiazole (56)E. coli8-16
2-(2-pyrazolin-1-yl)-thiazole (56)C. albicans32

Note: The MIC values are from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Test compounds

  • 96-well microtiter plates

  • Standard antimicrobial agent (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution Assay

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Standardized Inoculum Standardized Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Standardized Inoculum->Inoculate 96-well Plate Serial Dilutions of Compound Serial Dilutions of Compound Serial Dilutions of Compound->Inoculate 96-well Plate Incubate (24h, 37°C) Incubate (24h, 37°C) Inoculate 96-well Plate->Incubate (24h, 37°C) Visual Inspection/OD Reading Visual Inspection/OD Reading Incubate (24h, 37°C)->Visual Inspection/OD Reading Determine MIC Determine MIC Visual Inspection/OD Reading->Determine MIC

Figure 3: Broth Microdilution Workflow

Conclusion

The this compound scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. This comparative guide demonstrates that this compound derivatives exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, often comparable or superior to other well-established heterocyclic compounds like benzofurans, quinolines, and thiazoles. The versatility of the this compound core allows for extensive structural modifications, providing a rich avenue for the optimization of lead compounds. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of heterocyclic drugs. Further head-to-head comparative studies under standardized conditions will be crucial to definitively establish the therapeutic potential of 2H-chromenes relative to other heterocyclic scaffolds.

References

A Comparative Analysis of Microwave-Assisted and Conventional Synthesis of 2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2H-chromenes, a class of heterocyclic compounds with significant biological and pharmacological importance, has been a subject of extensive research.[1] Traditionally, the synthesis of these molecules has relied on conventional heating methods. However, with the advent of green chemistry, microwave-assisted organic synthesis has emerged as a powerful and efficient alternative.[2][3][4] This guide provides a comparative study of microwave-assisted versus conventional synthesis of 2H-chromenes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Data Presentation: A Quantitative Comparison

The advantages of microwave-assisted synthesis in terms of reaction time and product yield are clearly demonstrated in the following tables. The data is compiled from studies on the synthesis of various 2H-chromene derivatives.

Table 1: Synthesis of 2-Amino-4H-chromene Derivatives [1]

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203 min97
24-Nitrobenzaldehydeβ-NaphtholFeTiO₃Microwave1204 min95

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles [1][5][6]

CompoundMethodSolventTemperature (°C)TimeYield (%)
8aMicrowaveDMF1208-10 min85
8aConventionalDMFReflux4-6 h60
8bMicrowaveDMF1208-10 min88
8bConventionalDMFReflux4-6 h65

As evidenced by the data, microwave irradiation dramatically reduces reaction times from hours to minutes and significantly improves product yields compared to conventional reflux methods.[1][2][5][6]

Experimental Protocols

Detailed methodologies for both microwave-assisted and conventional synthesis are provided below, enabling researchers to reproduce these findings.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4H-chromenes using a Magnetic Catalyst[1]

This protocol describes a green and highly efficient one-pot, three-component synthesis of 2-amino-4H-chromene derivatives using aromatic aldehydes, malononitrile (B47326), and α- or β-naphthol.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (B145695) (for recrystallization)

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.

Protocol 2: Conventional Synthesis of Spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles[5][6]

This protocol outlines the conventional synthesis of spiro-chromene derivatives via a one-pot, three-component reaction.

Materials:

  • 6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

  • Cyclohexanone or Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Round bottom flask with reflux condenser

  • Ethanol (for recrystallization)

Procedure:

  • In a round bottom flask, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux for 4-6 hours.[5][6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis of 2H-chromenes and a plausible reaction mechanism.

experimental_workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_workup Product Isolation Reactants Salicylaldehyde + Active Methylene Compound + (Optional) Catalyst/Solvent Microwave Microwave Irradiation (e.g., 120°C, 3-10 min) Reactants->Microwave Microwave Method Conventional Conventional Heating (e.g., Reflux, 4-7 h) Reactants->Conventional Conventional Method Workup Cooling, Precipitation, Filtration, Recrystallization Microwave->Workup Conventional->Workup Product Pure this compound Workup->Product

Caption: Comparative workflow of microwave vs. conventional synthesis of 2H-chromenes.

reaction_mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ (Knoevenagel adduct) Aldehyde->Intermediate1 Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Naphthol Naphthol Anion Naphthol->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Amino-4H-chromene Intermediate3->Product Tautomerization

Caption: Plausible mechanism for the formation of 2-amino-4H-chromenes.

References

Validating the Mechanism of Action of 2H-Chromene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2H-chromene derivatives against other alternatives in key therapeutic areas. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for validating the mechanism of action of this versatile scaffold.

Comparative Analysis of Biological Activity

This compound derivatives have demonstrated significant potential across various therapeutic targets. This section provides a quantitative comparison of their activity against established inhibitors in several key areas.

Histone Deacetylase (HDAC) Inhibition

This compound derivatives have emerged as promising histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer and other diseases. The following table compares the inhibitory activity of selected this compound derivatives with the well-established HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).

Compound ClassSpecific DerivativeTargetIC50 (nM)Reference
This compound Derivative C5-benzyl SAHA analogHDAC6270[1]
C5-benzyl SAHA analogHDAC8380[1]
C5-methyl SAHA analogHDACs (HeLa cell lysate)100[1]
Hydroxamate (Reference) SAHAHDAC160.7[2]
SAHAHDAC2251[2]
SAHAHDAC318.6[2]
SAHAHDAC6>10,000[2]
SAHAHDAC8>10,000[2]
Carbonic Anhydrase (CA) Inhibition

Certain this compound derivatives have been identified as potent and selective inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII. Their inhibitory constants (Ki) are compared below with the broad-spectrum CA inhibitor, Acetazolamide.

Compound ClassSpecific DerivativeTargetKi (µM)Reference
This compound Derivative EMAC10163bhCA IX0.53[3]
EMAC10163bhCA XII0.47[3]
7H-furo-chromene Derivative EMAC10164dhCA IX0.46[3]
EMAC10164dhCA XII0.80[3]
Sulfonamide (Reference) AcetazolamidehCA I0.25[4]
AcetazolamidehCA II0.012[4]
AcetazolamidehCA IX0.025[4]
AcetazolamidehCA XII0.0057[4]
Beta-Secretase 1 (BACE1) Inhibition
Compound ClassSpecific DerivativeTargetKi (nM)Reference
BACE1 Inhibitor (Reference) Verubecestat (MK-8931)BACE12.2[5][6]
Verubecestat (MK-8931)BACE20.38[5][6]
Bacterial Efflux Pump Inhibition

2H-benzo[h]chromene derivatives have been identified as inhibitors of bacterial efflux pumps, which contribute to multidrug resistance. Their efficacy can be assessed by the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. This is compared with Phenylalanine-arginine β-naphthylamide (PAβN), a well-known efflux pump inhibitor.

Compound ClassSpecific DerivativeAntibioticFold Reduction in MICReference
2H-Benzo[h]chromene Derivative WK2Levofloxacin16-64 fold in strains overexpressing RND efflux pumps[7]
Peptidomimetic (Reference) PAβNImipenem4-64 fold[8]
PAβNErythromycin2-fold in Δefflux strain[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays cited in this guide.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay quantifies HDAC activity by measuring the fluorescence of a product released from a deacetylated substrate.

Materials:

  • HDAC Fluorometric Assay Kit (e.g., from Abcam or Cayman Chemical)

  • HeLa nuclear extract (as a source of HDACs)

  • Test compounds (this compound derivatives and reference inhibitors)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the HDAC substrate, assay buffer, and developer solution as per the kit instructions.

  • In a 96-well plate, add 85 µL of ddH2O. For the positive control, add 2 µL of HeLa nuclear extract and 83 µL of ddH2O. For inhibitor wells, add the test compound at various concentrations.

  • Add 10 µL of 10X HDAC Assay Buffer to each well.

  • Initiate the reaction by adding 5 µL of the HDAC Fluorometric Substrate to each well and mix thoroughly.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of Lysine Developer and incubate at 37°C for 15-30 minutes.[11]

  • Read the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[11]

  • Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 values.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)

This method measures the kinetics of CO2 hydration catalyzed by CA by monitoring pH changes.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound derivatives and Acetazolamide)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme and the inhibitor at desired concentrations in the assay buffer.

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • One syringe of the stopped-flow apparatus is filled with the enzyme solution (with or without the inhibitor), and the other syringe is filled with the CO2-saturated buffer.

  • Rapidly mix the two solutions to initiate the reaction.

  • Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the curve.

  • Inhibition constants (Ki) are calculated by measuring the reaction rates at different inhibitor concentrations.[12]

Beta-Secretase 1 (BACE1) Activity Assay (FRET-based)

This assay measures BACE1 activity through the cleavage of a specific peptide substrate labeled with a fluorophore and a quencher.

Materials:

  • BACE1 FRET Assay Kit (e.g., from Thermo Fisher Scientific or BPS Bioscience)

  • Recombinant human BACE1 enzyme

  • Test compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare the BACE1 enzyme, FRET peptide substrate, and assay buffer according to the kit's protocol.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the BACE1 substrate.

  • Initiate the reaction by adding the BACE1 enzyme to each well.[13]

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).[14]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the percent inhibition and determine the IC50 values.

Bacterial Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

This assay assesses the ability of a compound to inhibit efflux pumps by measuring the intracellular accumulation of the fluorescent dye ethidium (B1194527) bromide (EtBr).

Materials:

  • Bacterial strain overexpressing the target efflux pump

  • Ethidium bromide (EtBr)

  • Test compounds (2H-benzo[h]chromene derivatives and PAβN)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor for loading phase

  • Glucose (as an energy source to activate efflux)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Loading Phase: Grow the bacterial culture to the mid-log phase. Harvest the cells and resuspend them in PBS containing EtBr and CCCP to maximize dye accumulation. Incubate for a defined period.[15]

  • Wash the cells with PBS to remove extracellular EtBr and CCCP.

  • Efflux Phase: Resuspend the EtBr-loaded cells in PBS containing the test compound or control.

  • Transfer the cell suspensions to a 96-well plate.

  • Initiate efflux by adding glucose to the wells.[15]

  • Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The fluorescence decreases as EtBr is pumped out of the cells.

  • A slower rate of fluorescence decay in the presence of the test compound indicates efflux pump inhibition. The fold reduction in MIC of an antibiotic in the presence of the inhibitor is then determined by standard broth microdilution methods.[8]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved in validating the mechanism of action of this compound derivatives.

HDAC_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Effect of this compound Derivative Histone Histone DNA DNA Histone->DNA compaction Acetyl_Group Acetyl_Group Histone->Acetyl_Group HDAC HDAC HDAC->Histone Deacetylation 2H_Chromene 2H_Chromene HDAC_Inhibited HDAC 2H_Chromene->HDAC_Inhibited Inhibition Acetylated_Histone Acetylated Histone Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Gene_Expression Gene_Expression Open_Chromatin->Gene_Expression

Caption: Mechanism of HDAC inhibition by this compound derivatives.

Carbonic_Anhydrase_Inhibition cluster_0 Normal Catalysis cluster_1 Inhibition by this compound CO2 CO2 CA CA CO2->CA CA_Inhibited CA CO2->CA_Inhibited H2O H2O H2O->CA H2O->CA_Inhibited H2CO3 H2CO3 CA->H2CO3 Hydration HCO3 HCO3 H2CO3->HCO3 H_ion H+ H2CO3->H_ion 2H_Chromene_Derivative 2H_Chromene_Derivative 2H_Chromene_Derivative->CA_Inhibited Binding CA_Inhibited->No_Reaction Catalysis Blocked

Caption: Inhibition of Carbonic Anhydrase by this compound derivatives.

Efflux_Pump_Inhibition_Workflow Start Start Bacterial_Culture Grow Bacterial Culture Start->Bacterial_Culture Loading Load cells with Ethidium Bromide (in presence of CCCP) Bacterial_Culture->Loading Wash Wash cells to remove extracellular EtBr Loading->Wash Resuspend Resuspend in PBS with 2H-benzo[h]chromene derivative Wash->Resuspend Initiate_Efflux Add Glucose Resuspend->Initiate_Efflux Measure_Fluorescence Monitor Fluorescence Decrease Initiate_Efflux->Measure_Fluorescence Analyze_Data Calculate Rate of Efflux Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the bacterial efflux pump inhibition assay.

References

A Comparative Guide to the In-Vitro and In-Vivo Evaluation of 2H-Chromene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a promising framework in the development of novel anticancer agents, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in-vitro and in-vivo performance of various this compound derivatives, contextualized against established chemotherapeutic agents. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to inform future research and development in this critical area.

In-Vitro Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the cytotoxic effects of this compound and related 4H-chromene compounds across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for several chromene derivatives against various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]

Compound Class/DerivativeCancer Cell LineIC50 ValueReference
2-aryl-3-nitro-2H-chromene (4l)MCF-7 (Breast)0.2 µM[2]
2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene (Compound 1)Various Human Tumor Cells< 1 µM[3]
Dihydropyrazole linked 2H-chromen (10a)HepG2 (Liver)0.98 ± 0.11 μM (Telomerase Inhibition)[4]
4-Aryl-4H-chromene (Analog D19)Murine Glioma (GL261-Luc)Not specified in provided text[5]
Chromene with sulfonamide moiety (Compound 7)T47D (Breast)8.8 µM[6]
H-ch and 4H-benzo[h]chromenes (Compounds 49-55)HCT-116, MCF-7, HepG-20.3 to 3.78 µg/mL[6]
4H-benzo[h]chromenes (Compounds 59, 60)Various0.7 to 3.0 µg/mL, 0.8 to 1.4 µg/mL[6]
Flavanones with chromenes (Compound 61)HCT-116, HepG-2, A-549, MCF-71.08–2.42 µg/mL[6]
Benzo[h]chromenes (Compounds 62, 63)Various0.9 µg/mL, 0.8–1.1 µg/mL[6]
6,8-dibromo-2,3-dihydrochromen-4-one analogT-47D (Breast)1.8 ± 0.6 µg/mL[1]
3-Methylidenechroman-4-one (14d)HL-60 (Leukemia)1.46 ± 0.16 µM[1]
3-Methylidenechroman-4-one (14d)NALM-6 (Leukemia)0.50 ± 0.05 µM[1]

Comparative In-Vivo Efficacy

While direct in-vivo anticancer studies on a wide range of this compound derivatives are not extensively available, data from a closely related and well-studied 4-Aryl-4H-chromene derivative, herein referred to as Chromene Analog D19, provides valuable insight.[5] The anticancer efficacy of this analog is compared against standard-of-care drugs that operate through similar mechanisms, namely microtubule disruption and apoptosis induction.[5]

The following table summarizes the in-vivo anticancer activity of the representative chromene analog and an established chemotherapeutic agent in a preclinical xenograft model.

Treatment GroupDosageTumor Growth InhibitionSurvival BenefitReference
Control (Vehicle)---[5]
Chromene Analog D1920 mg/kg, intraperitoneally, every other day for 2 weeksSignificantIncreased[5]
Temozolomide5 mg/kg, orally, daily for 5 daysSignificantIncreased[5]

Experimental Protocols

A comprehensive understanding of the in-vitro and in-vivo validation of anticancer agents requires a detailed examination of the experimental methodologies employed.

In-Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In-Vivo Xenograft Model Study

In-vivo studies using xenograft models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of potential anticancer compounds in a living organism.[3][7]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.[8][9]

  • Cell Line: A suitable human cancer cell line (e.g., murine glioma cells GL261-Luc) is selected for tumor induction.[5]

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^5 cells) are implanted subcutaneously or orthotopically into the mice.[5][7]

  • Treatment Groups: Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups: a control group (receiving a vehicle), a group treated with the this compound compound, and a group treated with a standard anticancer drug.[10]

  • Drug Administration: The compounds are administered at predetermined dosages and schedules (e.g., intraperitoneally or orally).[10]

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and overall health of the mice are also monitored to assess toxicity.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a predetermined treatment period. Tumor tissues may be collected for further analysis.[10]

  • Data Analysis: Tumor growth inhibition and any survival benefits are calculated and compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

The anticancer activity of many this compound derivatives is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5]

G cluster_workflow General Experimental Workflow for Anticancer Drug Evaluation In_Vitro In-Vitro Studies (Cytotoxicity, Apoptosis, Cell Cycle) In_Vivo In-Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Promising Candidates Toxicity Toxicity Assessment In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Clinical_Trials Clinical Trials Toxicity->Clinical_Trials PK_PD->Clinical_Trials

General workflow for preclinical evaluation of anticancer agents.

The induction of apoptosis is a key mechanism by which many anticancer drugs, including certain chromene derivatives, exert their effects. This process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.

G cluster_apoptosis Simplified Apoptosis Signaling Pathway Chromene This compound Compound Mitochondria Mitochondria Chromene->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Signaling pathway of chromene-induced apoptosis.

A typical experimental workflow for assessing the cytotoxicity and apoptotic effects of this compound compounds is outlined below.

Experimental workflow for assessing cytotoxicity and apoptosis.

References

A Comparative Guide to the Biological Activities of 2H-Chromene and 4H-Chromene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The constitutional isomers, 2H-chromene and 4H-chromene, form the core of numerous natural products and synthetic compounds with significant therapeutic potential. This guide provides a comparative analysis of the biological activities of these two isomers, supported by experimental data, to aid researchers in the design and development of novel chromene-based therapeutic agents. While direct comparative studies on isomers with identical substitution patterns are limited, this guide synthesizes available data to highlight the distinct and overlapping pharmacological profiles of 2H- and 4H-chromene derivatives.

At a Glance: Comparative Biological Activities

Biological ActivityThis compound Derivatives4H-Chromene DerivativesKey Observations
Anticancer Exhibit potent activity against various cancer cell lines, including lung, breast, and leukemia.[1] Some derivatives induce apoptosis and cell cycle arrest.Display significant cytotoxicity against a broad spectrum of cancer cells, such as colon, breast, and liver cancer cell lines.[2] Often associated with the induction of apoptosis.[3][4]Both isomers are promising anticancer scaffolds. The substitution pattern on the chromene ring is a critical determinant of activity for both isomers.
Antimicrobial Show notable antibacterial and antifungal properties.[5] Some carboxamide derivatives of this compound have shown better activity than standard antibiotics against certain bacterial strains.Possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]Both 2H- and 4H-chromenes are effective antimicrobial agents. The 2-amino-4H-chromene scaffold is a particularly well-studied and potent antimicrobial pharmacophore.
Antioxidant Derivatives, particularly those with hydroxyl substitutions, demonstrate radical scavenging capabilities.Exhibit significant antioxidant activity, often evaluated using DPPH and other radical scavenging assays.[8][9] The presence of phenolic hydroxyl groups enhances their antioxidant potential.Both isomers can act as antioxidants, with the activity being highly dependent on the presence and position of hydrogen-donating substituents.
Enzyme Inhibition Imino-2H-chromene derivatives have been identified as selective acetylcholinesterase (AChE) inhibitors.Derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[10]Both scaffolds offer opportunities for designing specific enzyme inhibitors, with the substitution pattern dictating the target and potency.

Anticancer Activity: A Closer Look

Both 2H- and 4H-chromene derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Signaling Pathway for Apoptosis Induction by Chromene Derivatives

The following diagram illustrates a generalized pathway for apoptosis induction, which can be triggered by various chromene derivatives. The specific molecular targets may vary depending on the isomer and its substitution pattern.

G Generalized Apoptosis Pathway cluster_stimulus Anticancer Stimulus cluster_pathway Cellular Response Chromene Derivative Chromene Derivative Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Chromene Derivative->Pro-apoptotic Proteins (Bax, Bak) Induces Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Chromene Derivative->Executioner Caspases (Caspase-3, -7) Activates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by chromene derivatives.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are treated with various concentrations of the 2H- or 4H-chromene derivatives and incubated for a specified period (e.g., 48-72 hours).[13]

  • MTT Addition: An MTT solution (e.g., 50 μL of 5 mg/mL MTT in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation (in viable cells) Formazan Formation (in viable cells) MTT Addition->Formazan Formation (in viable cells) Solubilization Solubilization Formazan Formation (in viable cells)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15][16][17][18]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the substance is effective against the microorganism seeded on the agar, a clear zone of inhibition will be observed around the well.

Methodology:

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the microbial suspension.[16]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[17]

  • Compound Loading: A defined volume (e.g., 100 µL) of the test compound (2H- or 4H-chromene derivative) at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no microbial growth around each well is measured in millimeters.

G Agar Well Diffusion Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compound Add Test Compound Create Wells->Add Test Compound Incubate Plate Incubate Plate Add Test Compound->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition G DPPH Assay Logical Flow cluster_reactants Reactants cluster_reaction Reaction DPPH (Violet) DPPH (Violet) DPPH-H (Yellow) DPPH-H (Yellow) DPPH (Violet)->DPPH-H (Yellow) Reduction Antioxidant (Chromene) Antioxidant (Chromene) Antioxidant (Chromene)->DPPH-H (Yellow) H+ Donor Measure Absorbance Decrease Measure Absorbance Decrease DPPH-H (Yellow)->Measure Absorbance Decrease

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2H-Chromene Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is a critical step in assessing their therapeutic potential and identifying potential off-target effects. The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins. This guide provides a comparative analysis of the cross-reactivity profiles of select this compound based inhibitors, supported by experimental data and detailed methodologies to aid in the design and evaluation of next-generation selective therapeutics.

The promiscuity of small molecule inhibitors, including those based on the this compound framework, is a significant consideration in drug discovery. While often designed for a specific target, unintended interactions with other proteins can lead to adverse effects or, in some cases, beneficial polypharmacology. A thorough assessment of an inhibitor's selectivity across the proteome is therefore essential. This guide synthesizes available data on the cross-reactivity of various this compound derivatives, offering insights into their selectivity against different protein families.

Comparative Analysis of Inhibitor Selectivity

The following tables summarize the in vitro activity and selectivity of representative this compound based inhibitors against their intended targets and a panel of off-targets. It is important to note that the data is compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

Carbonic Anhydrase Inhibitors

A study on this compound and 7H-furo-chromene derivatives revealed high selectivity for tumor-associated carbonic anhydrase (CA) isoforms IX and XII over the off-target isoforms I and II.[1]

CompoundTarget IsoformInhibition Constant (Kᵢ)Off-Target IsoformInhibition Constant (Kᵢ)Selectivity (Fold)
EMAC10163b hCA IX15.8 nMhCA I> 10,000 nM> 632
hCA II> 10,000 nM> 632
hCA XII45.6 nMhCA I> 10,000 nM> 219
hCA II> 10,000 nM> 219
EMAC10164a hCA XII89.4 nMhCA I> 10,000 nM> 111
hCA II> 10,000 nM> 111
hCA IX> 10,000 nM> 111

Data synthesized from a study on this compound and 7H-furo-chromene derivatives as carbonic anhydrase inhibitors.[1]

Kinase Inhibitors
G-Protein Coupled Receptor (GPCR) Ligands

Spiro[chromene-2,4′-piperidine] derivatives have been identified as potent and selective 5-HT2C receptor partial agonists. Compound 8 in a cited study demonstrated high selectivity over the 5-HT2A and 5-HT2B receptors and showed low inhibition of the hERG channel, a critical anti-target for cardiotoxicity.[2]

CompoundTargetEC₅₀EₘₐₓOff-TargetActivity
Compound 8 (7-chloro analogue) 5-HT₂C Receptor121.5 nM71.09%5-HT₂A ReceptorNo activity observed
5-HT₂B ReceptorNo activity observed
hERG Channel43.92% inhibition at 10 µM

Data from a study on spiro[chromene-2,4′-piperidine]s as 5-HT2C receptor partial agonists.[2]

Another study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆ receptor antagonists highlighted the potential for off-target effects at other GPCRs, such as α-adrenergic and dopamine (B1211576) receptors, at micromolar concentrations.[3]

Key Experimental Methodologies for Cross-Reactivity Profiling

Accurate assessment of inhibitor cross-reactivity relies on robust and validated experimental protocols. Below are detailed methodologies for key assays frequently employed in selectivity profiling.

Kinase Selectivity Profiling

Kinase selectivity is often assessed using in vitro kinase activity assays against a large panel of kinases. The ADP-Glo™ Kinase Assay is a common luminescent-based method.

Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of the this compound based inhibitor in 100% DMSO. Create a dilution series of the compound.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase/buffer solution to the wells of a 384-well plate.

    • Add 1 µL of the compound dilution or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement and assess selectivity in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol: Western Blot-based CETSA®

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the this compound inhibitor or vehicle (DMSO) at a desired concentration for 1-2 hours at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest by scraping. Resuspend the cells in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration and normalize all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein and a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization.

Proteomics-Based Off-Target Identification

Chemical proteomics approaches can identify the binding proteins of a small molecule on a proteome-wide scale.

Protocol: Compound-Centric Chemical Proteomics (CCCP)

  • Probe Synthesis: Synthesize a derivative of the this compound inhibitor that incorporates a reactive group (e.g., photo-affinity label like a diazirine) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

  • Proteome Labeling: Incubate the probe with cell lysate or intact cells to allow binding to target and off-target proteins.

  • Covalent Crosslinking (for photo-affinity probes): Irradiate the sample with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Enrichment of Probe-Protein Complexes:

    • For biotinylated probes, use streptavidin-coated beads to pull down the complexes.

    • For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.

  • Protein Digestion: Elute the captured proteins and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry (MS) Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the MS/MS data using a protein sequence database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets and off-targets.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow_CETSA cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Cell Culture B 2. Treat with Inhibitor/Vehicle A->B C 3. Harvest Cells B->C D 4. Heat Shock (Temperature Gradient) C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Centrifugation (Separate Soluble/Aggregated) E->F G 7. Collect Supernatant (Soluble Fraction) F->G H 8. Western Blot G->H I 9. Data Analysis (Melt Curve Shift) H->I

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

signaling_pathway_kinase_inhibition cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_inhibitor Inhibitor Action cluster_downstream Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target) Kinase1->Kinase2 Kinase3 Kinase C (Off-Target) Kinase1->Kinase3 Substrate Downstream Substrate Kinase2->Substrate Kinase3->Substrate Off-target effect Response Proliferation / Survival Substrate->Response Inhibitor This compound Inhibitor Inhibitor->Kinase2 Inhibition Inhibitor->Kinase3 Cross-reactivity

Caption: Kinase signaling and inhibitor cross-reactivity.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound based inhibitors. By employing the detailed experimental protocols and considering the comparative data, researchers can make more informed decisions in the design and development of selective and effective therapeutic agents.

References

Comparative Guide to 2H-Chromene Synthesis and Crystallographic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 2H-chromenes, a crucial scaffold in medicinal chemistry and materials science. The focus is on the definitive structural validation of these compounds through single-crystal X-ray crystallography. We present comparative data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of synthetic strategies.

The 2H-chromene motif is a core component of numerous natural products and biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2] Given the potential for isomerism and complex stereochemistry, unambiguous structural confirmation is paramount. Single-crystal X-ray diffraction stands as the gold standard for this purpose, providing precise information on bond lengths, angles, and the three-dimensional arrangement of atoms within the crystal lattice.[3][4][5]

Comparative Analysis of Synthetic Methodologies

Several catalytic strategies have been developed for the synthesis of 2H-chromenes, broadly categorized into metal-catalyzed and organocatalytic methods.[1] The choice of method often depends on substrate scope, desired substitution patterns, and tolerance of functional groups. Below is a comparison of three distinct, modern approaches where crystallographic analysis was employed for structural verification.

Parameter Method A: Hydrazine-Catalyzed RCCOM Method B: Brønsted Acid-Catalyzed [4+2] Annulation Method C: Microwave-Assisted MCR
Reaction Type Ring-Closing Carbonyl-Olefin MetathesisFormal [4+2] AnnulationOne-Pot, Three-Component Reaction
Key Reactants O-allyl salicylaldehydesAlkynyl thioethers, o-hydroxybenzyl alcohols4-chloro-1-naphthol (B146336), malononitrile (B47326), 2-chlorobenzaldehyde (B119727)
Catalyst/Reagents [2.2.1]-bicyclic hydrazine (B178648) catalystBrønsted acid (e.g., PTSA)None (Microwave irradiation)
Typical Conditions Ethanol, 140 °CDCE, 80 °C-
Yield Good to excellent (e.g., 75%)[6]Good to excellent[7]High
Key Advantage Novel approach for ring closure directly from aldehydes.Metal-free, mild conditions, wide substrate scope.[7]Rapid, efficient, solvent-free potential.[4]
Crystallographic Validation Yes (X-ray structure of a key reaction intermediate was obtained to confirm stereochemistry).[6]Yes (Crystallographic data for a product is available from the Cambridge Crystallographic Data Centre).[7]Yes (The final molecular structure of the synthesized 4H-benzo[h]chromene derivative was confirmed).[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and analysis.

This protocol is adapted from the synthesis of 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile.[4]

  • Reactant Mixture: In a suitable vessel, combine 4-chloro-1-naphthol (1 mmol), malononitrile (1 mmol), and 2-chlorobenzaldehyde (1 mmol).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Optimal power and time should be determined empirically, but typical conditions involve short reaction times (minutes).

  • Work-up: After cooling, treat the reaction mixture with ethanol.

  • Purification: Collect the resulting solid precipitate by filtration.

  • Crystallization: Recrystallize the purified product from a suitable solvent, such as ethyl acetate (B1210297) or an ethanol/DMF mixture, to grow single crystals appropriate for X-ray diffraction analysis.[5]

This is a generalized workflow for the structural determination of a synthesized this compound derivative.[5]

  • Crystal Selection: Under a microscope, select a well-formed, transparent single crystal (typically 0.1-0.3 mm) free from visible defects.

  • Mounting: Mount the selected crystal on a goniometer head using a cryo-loop or glass fiber.

  • Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer will rotate the crystal while irradiating it, collecting a diffraction pattern over a wide range of angles.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine this model against the experimental data to finalize atomic positions, bond lengths, and angles.

  • Data Validation: The final refined structure is validated and can be visualized. The data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for public access.[7]

Visualizations: Workflows and Mechanisms

Diagrams are provided to clarify the logical flow of the validation process and a representative reaction mechanism.

G cluster_synthesis Synthesis Phase cluster_validation Validation Phase A Reactant Mixing B Reaction (e.g., MCR, Annulation) A->B C Purification (e.g., Filtration, Chromatography) B->C D Single Crystal Growth (Recrystallization) C->D Proceed to Validation E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Final Validated Structure F->G

Caption: General workflow from this compound synthesis to crystallographic validation.

G Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Adduct (Intermediate I) Salicylaldehyde->Knoevenagel ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Knoevenagel Base Base Catalyst Base->Knoevenagel Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Michael Addition Product 4H-Chromene Product Cyclization->Product

Caption: Plausible mechanism for a base-catalyzed synthesis of a 4H-chromene derivative.

References

Comparative Docking Analysis of 2H-Chromene Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of in silico docking studies of various 2H-chromene analogs. It highlights their potential as inhibitors of key protein targets implicated in cancer and Alzheimer's disease, supported by quantitative data and detailed experimental protocols.

Data Summary of Docking Studies

The following table summarizes the binding affinities of different this compound analogs against their respective protein targets, as determined by molecular docking simulations. Lower binding energy scores indicate a higher predicted binding affinity. For acetylcholinesterase, the experimental inhibitory concentration (IC50) is also provided.

Study FocusThis compound AnalogTarget ProteinDocking Score (kcal/mol)IC50 (nM)
Anti-Cancer Compound 1aPI3Kα & c-Met-9.58Not Reported
Compound 1bPI3Kα & c-Met-10.35Not Reported
Compound 1cPI3Kα & c-Met-9.33Not Reported
Anti-Alzheimer's 3-bromobenzylamide derivative 4mAcetylcholinesterase (AChE)Not explicitly stated, but identified as best inhibitor13 ± 1.4

Experimental Protocols

The methodologies outlined below are a synthesis of protocols reported in recent studies on the molecular docking of this compound analogs.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional structures of the this compound analogs were constructed using molecular modeling software. Energy minimization of the ligands was performed to obtain stable conformations, typically using a suitable force field.

  • Protein Target Preparation: The crystal structures of the target proteins (e.g., PI3Kα, c-Met, Acetylcholinesterase) were retrieved from the RCSB Protein Data Bank. Prior to docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structures underwent energy minimization to relax the protein and remove any steric clashes.

Molecular Docking Simulation
  • Software: Molecular docking studies were carried out using software such as ArgusLab 4.0.1 or AutoDock.

  • Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the docking algorithm. The size and center of the grid were set to encompass the entire binding pocket.

  • Docking Algorithm: A Lamarckian genetic algorithm or a similar stochastic search algorithm was employed to explore the conformational space of the ligand within the defined grid box. The algorithm predicts the optimal binding pose of the ligand in the active site of the protein.

  • Scoring Function: The binding affinity of the ligand-protein complex was estimated using a scoring function that calculates the free energy of binding. The results are typically reported in kcal/mol. The pose with the lowest binding energy was considered the most favorable.

Analysis of Docked Conformations

The interactions between the this compound analogs and the amino acid residues in the active site of the protein were analyzed to understand the molecular basis of their binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizing the Process and Pathways

To better illustrate the experimental and biological contexts of these studies, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound Analogs) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (e.g., PI3Kα, AChE) protein_prep->grid_gen docking Molecular Docking (e.g., ArgusLab, AutoDock) grid_gen->docking scoring Binding Energy Calculation (Scoring Function) docking->scoring analysis Interaction Analysis (Pose Visualization) scoring->analysis

Experimental workflow for comparative docking studies.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Chromene This compound Analogs Chromene->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

G HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Invasion Invasion & Metastasis cMet->Invasion Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Chromene This compound Analogs Chromene->cMet inhibits

Inhibition of the c-Met signaling pathway by this compound analogs.

G ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate hydrolyzes Postsynaptic_Neuron Postsynaptic Neuron (Signal Termination) Choline_Acetate->Postsynaptic_Neuron Chromene This compound Analogs Chromene->AChE inhibits

Inhibition of Acetylcholinesterase (AChE) by this compound analogs.

The Ascendant Profile of 2H-Chromenes: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Scientists and drug development professionals are increasingly turning their attention to the therapeutic promise of 2H-chromene derivatives. This diverse class of heterocyclic compounds is demonstrating significant potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. This guide provides a comparative analysis of the efficacy of select this compound derivatives against established drugs—doxorubicin (B1662922) in oncology, celecoxib (B62257) in anti-inflammatory therapy, and donepezil (B133215) in the management of Alzheimer's disease—supported by experimental data and detailed methodologies.

Unveiling the Anticancer Promise: 2H-Chromenes vs. Doxorubicin

Several novel this compound derivatives have exhibited potent cytotoxic activity against various human cancer cell lines. In comparative studies, certain derivatives have shown efficacy comparable to or even exceeding that of the widely used chemotherapeutic agent, doxorubicin.

Data Presentation: Anticancer Activity

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivative (Compound 177m) MCF-7 (Breast)0.32[1]
HCT-116 (Colon)1.7[1]
HepG-2 (Liver)0.4[1]
This compound Derivative (Compound 126) MCF-7 (Breast)1.7[1]
Doxorubicin MCF-7 (Breast)0.6 (approx.)[1]
HCT-116 (Colon)3.1 (approx.)[1]
HepG-2 (Liver)2.2 (approx.)[1]

Experimental Protocols: MTT Assay for Cytotoxicity

The antiproliferative activity of this compound derivatives and doxorubicin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the this compound derivatives or doxorubicin for a specified period (typically 48-72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves, representing the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with this compound Derivatives or Doxorubicin start->treatment Adherence incubation_24_72h Incubate for 24-72h treatment->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Targeting Inflammation: 2H-Chromenes as COX-2 Inhibitors vs. Celecoxib

Certain this compound derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This positions them as potential alternatives to established COX-2 inhibitors like celecoxib, which are associated with cardiovascular side effects.

Data Presentation: COX-2 Inhibitory Activity

Direct comparative IC50 values in a single tabular format were not available in the immediate search results. However, individual studies indicate the potential for potent COX-2 inhibition by this compound derivatives.

Experimental Protocols: COX-2 Inhibition Assay

The inhibitory activity of this compound derivatives against COX-2 is determined using commercially available inhibitor screening kits or by measuring the production of prostaglandins.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative or celecoxib.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is quantified using an Enzyme Immunoassay (EIA).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Chromene_Celecoxib This compound Derivative / Celecoxib Chromene_Celecoxib->COX2 Inhibition

Simplified COX-2 Signaling Pathway

Addressing Neurodegeneration: 2H-Chromenes as Acetylcholinesterase Inhibitors vs. Donepezil

In the realm of neurodegenerative diseases, particularly Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel this compound derivatives have emerged as promising AChE inhibitors, with some demonstrating inhibitory potential comparable to the standard-of-care drug, donepezil.

Data Presentation: Acetylcholinesterase Inhibitory Activity

Compound/DrugTarget EnzymeIC50 (nM)Reference
Donepezil Acetylcholinesterase (AChE)6.7[2][3]
This compound Hybrid (Compound 14) Acetylcholinesterase (AChE)272[4]

Note: The IC50 values can vary based on experimental conditions.

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is typically measured using the spectrophotometric method developed by Ellman.

  • Reagent Preparation: Solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the this compound derivative or donepezil.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined from the dose-response curve.

AChE_Inhibition_Workflow start Prepare Reagents (AChE, ATCI, DTNB) pre_incubation Pre-incubate AChE with Inhibitor (this compound or Donepezil) start->pre_incubation initiate_reaction Add ATCI and DTNB pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (kinetic) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

References

A Comparative Guide to Validated Analytical Methods for 2H-Chromene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly employed analytical techniques for the quantification of 2H-chromene and its derivatives. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during research and drug development. This document outlines key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering detailed experimental protocols and comparative data to aid researchers in selecting and validating an appropriate analytical method.

The accurate measurement of this compound and its analogs is fundamental for pharmacokinetic studies, formulation development, and quality control.[1] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of the analytical data.[1] Key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1]

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are among the most viable options for the quantification of chromene derivatives.[1][2]

Table 1: Comparison of Quantitative Performance Parameters for Analytical Methods

ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) > 0.999[2]> 0.999[2]> 0.999[1]
Linear Range 0.5 - 100 µg/mL[2]0.1 - 50 µg/mL[2]Not explicitly stated, but typically offers a wide dynamic range.
Limit of Detection (LOD) ~0.1 µg/mL[2]~0.05 ng/mL[2]High sensitivity, with LOD determined by signal-to-noise ratio of ~3:1.[1]
Limit of Quantification (LOQ) ~0.5 µg/mL[2]~0.2 ng/mL[2]High sensitivity, with LOQ determined by signal-to-noise ratio of ~10:1.[1]
Accuracy (% Recovery) 98 - 102%[2]95 - 105%[2]Typically within 85-115% for bioanalytical methods.[3]
Precision (% RSD) < 2%[2]< 5%[2]Typically < 15% for bioanalytical methods.
Selectivity Moderate; may be susceptible to interference from compounds with similar retention times and UV spectra.[1]High; mass spectrometric detection provides superior specificity.[2]High; provides structural information and can distinguish between compounds with the same retention time.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control and quantitative analysis in various sample matrices due to its robustness and reliability.[2]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[2]

  • A reverse-phase C18 column is commonly used for the separation of chromene derivatives.

Mobile Phase and Gradient:

  • The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • A gradient elution is often employed to achieve optimal separation of the analyte from matrix components.

Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Validation Procedure:

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. The linearity is acceptable if the correlation coefficient (R²) is > 0.999.[2]

  • LOD and LOQ: These can be determined from the standard deviation of the response and the slope of the calibration curve or based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte. The accuracy is expressed as the percentage recovery.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at the same concentration. The precision is expressed as the relative standard deviation (%RSD).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the highest sensitivity and is the method of choice for trace-level detection and identification, especially in complex mixtures.[2]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for the analysis of semi-volatile organic compounds.

Sample Preparation:

  • The sample may require derivatization to increase the volatility and thermal stability of the this compound analyte.

  • Dissolve the derivatized sample in a volatile organic solvent.

GC-MS Conditions:

  • Injector Temperature: Set to a temperature that ensures efficient volatilization of the analyte without degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Validation Procedure:

  • The validation parameters (linearity, LOD, LOQ, accuracy, and precision) are determined using a similar approach to the HPLC-UV method, but with the derivatized analyte and GC-MS analysis.

Visualizing Method Validation and Selection

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation Check dev->pre_val val_protocol Develop Validation Protocol (ICH Q2(R1)) pre_val->val_protocol specificity Specificity/ Selectivity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness doc Documentation & Final Report robustness->doc end Validated Method Ready for Routine Use doc->end

General Workflow for Analytical Method Validation.

Method_Selection_Logic start Define Analytical Needs (Analyte, Matrix, Sensitivity) matrix_complexity Complex Matrix? (e.g., biological fluids) start->matrix_complexity sensitivity_req High Sensitivity Required? (Trace Level Analysis) matrix_complexity->sensitivity_req Yes hplc_uv Consider HPLC-UV matrix_complexity->hplc_uv No lc_ms Consider LC-MS/MS sensitivity_req->lc_ms Yes gc_ms Consider GC-MS (if analyte is volatile or can be derivatized) sensitivity_req->gc_ms Consider as alternative final_choice Select & Validate Optimal Method hplc_uv->final_choice lc_ms->final_choice gc_ms->final_choice

Decision Tree for Analytical Method Selection.

References

comparative study of different catalytic systems for 2H-chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active molecules. The development of efficient and selective catalytic methods for the synthesis of these valuable compounds is a significant area of research in organic chemistry. This guide provides a comparative overview of different catalytic systems for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Catalytic Systems

The choice of catalyst profoundly influences the efficiency, selectivity, and substrate scope of this compound synthesis. The following table summarizes the performance of representative catalytic systems, including transition metal-based catalysts (Palladium, Gold, Iron) and metal-free organocatalysts.

Catalytic SystemCatalyst LoadingSubstrate(s)Reaction ConditionsReaction TimeYield (%)Reference
Palladium-Catalyzed [Pd(allyl)Cl]₂ (2.5 mol%), Ligand (5.5 mol%)Cinnamyl acetatesToluene (B28343), Room Temperature12 h65-75[1]
Gold-Catalyzed Ph₃PAuNTf₂ (1 mol%)Aryl propargyl ethersCH₂Cl₂, 25 °C5-60 minup to 99[2][3]
Iron-Catalyzed FeCl₃ (15 mol%)o-(Alkynyloxy)benzaldehydesAcetonitrile, Reflux1-2 h80-95[2][4]
Organocatalyzed Resin-supported amine (40 mol%)Salicylaldehyde, Alkenylboronic acidsDichloroethane, 90 °C24 h70-95[5][6][7]

Experimental Workflow and Reaction Pathway

A general workflow for the synthesis and purification of 2H-chromenes, along with a representative reaction pathway, is illustrated below.

G General Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent C Reaction Mixture A->C Add to flask B Catalyst B->C D Heating/Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Quenching E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure this compound I->J

A generalized experimental workflow for the synthesis of 2H-chromenes.

G Gold-Catalyzed Cycloisomerization Pathway Reactant Aryl Propargyl Ether R-O-CH₂-C≡CH-Ar' Intermediate1 π-Complex [Au]-Coordinated Alkyne Reactant->Intermediate1 + Catalyst Catalyst {Au(I) Catalyst} Intermediate2 6-endo-dig Cyclization Oxonium Intermediate Intermediate1->Intermediate2 Intramolecular Attack Product This compound Intermediate2->Product Protodeauration

A plausible pathway for gold-catalyzed this compound synthesis.

Detailed Experimental Protocols

Detailed methodologies for key experiments cited in the comparison table are provided below.

Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

This protocol is adapted from the work of Scheidt and co-workers and describes a palladium-catalyzed enantioselective 6-endo-trig cyclization.

  • Materials:

  • Procedure:

    • To an oven-dried vial, add [Pd(allyl)Cl]₂ and the TADDOL-derived phosphoramidite ligand.

    • Seal the vial and purge with argon.

    • Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.

    • Add the cinnamyl acetate substrate, followed by K₂CO₃ and anhydrous MeOH.

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12 hours).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-2H-chromene.

Gold-Catalyzed Synthesis of 2H-Chromenes from Propargyl Aryl Ethers

This protocol is based on the work of Stratakis and co-workers and utilizes a gold(I) catalyst for the cycloisomerization of aryl propargyl ethers.[2]

  • Materials:

    • Ph₃PAuNTf₂ (1 mol%)

    • Aryl propargyl ether (1.0 equiv.)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the aryl propargyl ether in CH₂Cl₂, add the Ph₃PAuNTf₂ catalyst at 25 °C.

    • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

    • Upon completion (typically 5-60 minutes), concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the pure this compound.

Iron-Catalyzed Synthesis of 3-Substituted 2H-Chromenes

This procedure is adapted from a method utilizing iron(III) chloride for an intramolecular alkyne-carbonyl metathesis.[2][4]

  • Materials:

    • Anhydrous Iron(III) chloride (FeCl₃) (15 mol%)

    • o-(Alkynyloxy)benzaldehyde (1.0 equiv.)

    • Anhydrous acetonitrile

  • Procedure:

    • To a solution of the o-(alkynyloxy)benzaldehyde in anhydrous acetonitrile, add anhydrous FeCl₃.

    • Reflux the reaction mixture and monitor its progress by TLC (typically 1-2 hours).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-substituted this compound.

Organocatalytic Synthesis of 2H-Chromenes via Petasis Reaction

This protocol describes a catalytic Petasis-type reaction using a resin-supported amine.[5][6][7]

  • Materials:

    • Resin-supported N-benzylamine (40 mol%)

    • Salicylaldehyde (1.0 equiv.)

    • Alkenylboronic acid (1.2 equiv.)

    • 1,2-Dichloroethane

  • Procedure:

    • In a sealed tube, combine the resin-supported N-benzylamine, salicylaldehyde, and alkenylboronic acid in 1,2-dichloroethane.

    • Heat the reaction mixture at 90 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture to remove the resin catalyst.

    • Wash the resin with dichloromethane.

    • Concentrate the combined filtrate and washings under reduced pressure.

    • The crude product can be further purified by flash column chromatography if necessary.

References

A Comparative Guide to the Photophysical Properties of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the photophysical properties of 2H-chromene derivatives, a class of heterocyclic compounds attracting significant interest for their applications in biological imaging, sensing, and photochromic materials. By objectively comparing their performance with supporting experimental data, this document aims to facilitate the selection and design of this compound-based molecules for specific research and development applications.

Overview of Photophysical Properties

This compound derivatives are renowned for their unique photophysical characteristics, primarily their photochromism and fluorescence. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to electromagnetic radiation. In the case of 2H-chromenes, UV irradiation typically induces the cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, open-ring merocyanine-like structure. This process is often reversible, with the closed-ring form being regenerated either thermally or by irradiation with visible light.

Many this compound derivatives also exhibit fluorescence, making them valuable as fluorescent probes and labels in biological systems. Their emission properties, including quantum yield and lifetime, are often sensitive to the molecular structure and the local environment, enabling their use as sensors for various analytes and physiological parameters.

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a selection of this compound derivatives and a closely related aminocoumarin for comparative purposes. The data has been compiled from various research articles to provide a comparative overview.

CompoundSolventλabs (nm)ε (M-1cm-1)λem (nm)Quantum Yield (Φf)Lifetime (τf) (ns)Reference
6-Aminocoumarin Cyclohexane355-4180.533.8[1]
Dioxane365-4450.614.5[1]
Acetonitrile375-4800.584.2[1]
Ethanol378-4950.654.6[1]
Methanol376-5050.554.0[1]
MRS4853 (a this compound derivative) Aqueous-13,500---Not specified in search results

Experimental Protocols

Accurate evaluation of photophysical properties is crucial for the development and application of this compound derivatives. Below are detailed methodologies for key experiments.

Determination of Molar Absorptivity (ε)

Objective: To quantify the light-absorbing capacity of a this compound derivative at a specific wavelength.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvent

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that gives absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Absorbance Measurement:

    • Record the absorption spectrum of the solvent (as a blank) and each of the diluted solutions over a relevant wavelength range.

    • Determine the λmax from the spectrum of one of the solutions.

    • Measure the absorbance of each solution at the λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this plot will be the molar absorptivity (ε) in M-1cm-1 (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (Φf) (Relative Method)

Objective: To determine the efficiency of fluorescence of a this compound derivative relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the this compound derivative (sample) and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all sample and standard solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard absorb light.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of the resulting straight lines (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation:

      Φf,sample = Φf,std × (Gradsample / Gradstd) × (nsample2 / nstd2)

      where Φf,std is the quantum yield of the standard, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τf)

Objective: To determine the average time a this compound derivative spends in the excited state before returning to the ground state.

Materials:

  • Time-Correlated Single Photon Counting (TCSPC) system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Fast photodetector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube)

    • TCSPC electronics

  • Fluorescence cuvette

  • Spectroscopic grade solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent.

  • Instrument Setup:

    • Set the excitation wavelength and pulse repetition rate of the light source.

    • Configure the detector and TCSPC electronics for optimal signal acquisition.

  • Data Acquisition:

    • Excite the sample with the pulsed light source.

    • The TCSPC system measures the time delay between the excitation pulse and the detection of the first emitted photon.

    • This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The fluorescence decay curve is fitted to one or more exponential decay functions to extract the fluorescence lifetime(s) (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

      I(t) = I0 * exp(-t/τf)

      where I0 is the intensity at time t=0.

Signaling Pathways and Experimental Workflows

The unique photophysical properties of this compound derivatives make them suitable for various applications, including acting as photoswitches and participating in energy transfer processes.

Photochromic Ring-Opening Mechanism

The photochromism of 2H-chromenes is a key feature that can be harnessed for applications such as photoswitchable materials and targeted drug delivery. The underlying mechanism involves a reversible ring-opening and closing reaction upon light irradiation.

Photochromism Closed This compound (Closed Form) Colorless Excited Excited State Closed->Excited UV Light (hν) Open Merocyanine (Open Form) Colored Excited->Open C-O Bond Cleavage Open->Closed Visible Light (hν') or Heat (Δ)

Caption: Photochromic mechanism of this compound derivatives.

Fluorescence Resonance Energy Transfer (FRET)

This compound derivatives can be employed as either donors or acceptors in Fluorescence Resonance Energy Transfer (FRET) pairs. FRET is a non-radiative energy transfer process between two fluorophores in close proximity (typically 1-10 nm), which can be used to study molecular interactions and conformational changes.

FRET cluster_donor Donor Fluorophore (e.g., this compound derivative) cluster_acceptor Acceptor Fluorophore D_ground D (S0) D_excited D* (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground A (S0) D_excited->A_ground FRET (non-radiative) Donor_Emission Donor Fluorescence A_excited A* (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Fluorescence Excitation Excitation Light (hν)

Caption: Schematic of FRET involving a this compound derivative.

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the photophysical properties of a newly synthesized this compound derivative.

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Application Synthesis Synthesize this compound Derivative Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Absorbance Measure Absorbance Spectrum (Determine λmax and ε) Purification->Absorbance Fluorescence Measure Fluorescence Spectrum (Determine λem) Absorbance->Fluorescence QuantumYield Determine Fluorescence Quantum Yield (Φf) Fluorescence->QuantumYield Lifetime Measure Fluorescence Lifetime (τf) Fluorescence->Lifetime DataAnalysis Analyze and Compare Data QuantumYield->DataAnalysis Lifetime->DataAnalysis Application Evaluate for Specific Application (e.g., Bioimaging, Sensing) DataAnalysis->Application

Caption: Workflow for photophysical characterization.

Conclusion

This compound derivatives represent a versatile class of compounds with tunable photophysical properties. Their photochromic and fluorescent characteristics make them highly attractive for a range of applications in materials science and biotechnology. This guide has provided a comparative overview of their properties, detailed experimental protocols for their characterization, and visual representations of key mechanisms and workflows. For researchers and drug development professionals, a thorough understanding of these photophysical parameters is essential for the rational design and successful implementation of novel this compound-based technologies. Further research focusing on the systematic investigation of structure-property relationships will undoubtedly lead to the development of new derivatives with enhanced performance for specific applications.

References

A Comparative Analysis of Natural and Synthetic 2H-Chromenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of natural and synthetic 2H-chromenes, supported by experimental data. The 2H-chromene core is a privileged scaffold found in a wide array of natural products and is a focal point in the development of new therapeutic agents due to its diverse biological activities. [1][2]

This guide will delve into a comparative analysis of two prominent examples: the insecticidal and antifungal agent Precocene and the anticancer cannabinoid Cannabichromene. We will explore their efficacy, synthesis, and mechanisms of action, presenting quantitative data in structured tables and detailed experimental protocols for key assays.

Performance Comparison: Natural vs. Synthetic 2H-Chromenes

The biological activity of 2H-chromenes can be influenced by their origin—either isolated from natural sources or produced through chemical synthesis. While the molecular structure is identical, the presence of minor impurities in natural extracts or byproducts in synthetic routes can potentially modulate their efficacy. Here, we compare the antifungal activity of natural precocenes and their synthetic counterparts, and the anticancer activity of naturally occurring cannabichromene.

Antifungal Activity: Precocene Analogues

A study on the antifungal activity of natural precocenes I, II, and III, along with their synthetic analogues and regioisomers, provides a direct comparison of their efficacy against pathogenic fungi. The following table summarizes the effective concentrations (EC50 and EC90) required to inhibit the mycelial growth of Aspergillus niger and Rhizoctonia solani.[3]

Table 1: Antifungal Activity of Natural and Synthetic Precocene Derivatives (EC50/EC90 in µg/mL) [3]

CompoundOriginAspergillus nigerRhizoctonia solani
Precocene I Natural>500 / >500180.3 / 350.1
Precocene II Natural106.8 / 205.54.9 / 10.2
Precocene III Natural250.6 / 480.315.7 / 35.8
Synthetic Precocene II Synthetic105.2 / 203.15.1 / 10.5
Synthetic Regioisomer 7a Synthetic97.2 / 190.435.3 / 75.2
Synthetic Regioisomer 7d Synthetic170.6 / 330.8>500 / >500
Synthetic Analogue 11a Synthetic85.4 / 170.925.6 / 55.1
Synthetic Analogue 11b Synthetic70.3 / 145.220.8 / 48.7

Data extracted from a study on the synthesis and fungicidal activity of alkoxy analogues of natural precocenes.[3]

The data indicates that both natural and synthetically produced Precocene II exhibit potent and comparable antifungal activity against R. solani. Notably, some synthetic analogues, such as 11b, demonstrated even stronger fungitoxic effects against both fungal strains, highlighting the potential for synthetic modifications to enhance biological activity.

Anticancer Activity: Cannabichromene (CBC)

Cannabichromene (CBC), a non-psychotropic phytocannabinoid, has garnered significant attention for its potential anticancer properties.[4][5][6] Studies have demonstrated its cytotoxic effects on various cancer cell lines. While these studies primarily use purified natural CBC, the data provides a benchmark for the performance of synthetically produced CBC, which is becoming more accessible.

Table 2: In Vitro Anticancer Activity of Natural Cannabichromene (CBC)

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma~5-10[7][8]
T98GGlioblastoma~5-10[7][8]
CCF-STTG1Astrocytoma~5-10[7][8]
T24Urothelial Carcinoma~10-20[9]
HTB-9Urothelial Carcinoma~10-20[9][10]
PANC-1Pancreatic Cancer~15[4]
AsPC-1Pancreatic Cancer~15[4]
Gastrointestinal Cancer CellsGastrointestinalNot specified[11]

IC50 values are approximated from reported data.

The consistent cytotoxic activity of natural CBC across a range of cancer cell lines underscores its therapeutic potential. Synthetic routes to CBC offer the possibility of producing this compound in higher purity and scale, and also open avenues for the creation of novel analogues with potentially improved efficacy and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of 2H-chromenes and for a key biological assay.

Synthesis of 2H-Chromenes (Microwave-Assisted)

This protocol describes a general and efficient method for the synthesis of 2-amino-4H-chromene derivatives using microwave irradiation, which significantly reduces reaction times and often improves yields compared to conventional heating.[12]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Ethanol (B145695) (for recrystallization)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 3-5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.

  • Allow the ethanolic solution to cool to room temperature to induce crystallization of the product.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Antifungal Activity Assay (Poison Food Technique)

This method is used to evaluate the fungitoxic activity of compounds by measuring the inhibition of mycelial growth.[3]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal cultures (Aspergillus niger, Rhizoctonia solani)

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Cool the medium to approximately 45-50°C and add the test compound to achieve the desired final concentrations. A control plate with the solvent alone should also be prepared.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a 5 mm disc of the fungal culture taken from the periphery of a 7-day-old culture.

  • Incubate the plates at 25 ± 2°C.

  • Measure the mycelial growth diameter after a specified period (e.g., 72 hours), or until the fungal growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 and EC90 values by probit analysis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2H-chromenes exert their biological effects is paramount for drug development. Below are diagrams illustrating the signaling pathways modulated by Cannabichromene and the proposed mechanism of action for Precocene.

G CBC-Induced Cancer Cell Death Pathways cluster_cbc cluster_receptors cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis CBC Cannabichromene (CBC) TRPV1 TRPV1 Receptor CBC->TRPV1 CB2 CB2 Receptor CBC->CB2 HMOX1 HMOX1 Upregulation CBC->HMOX1 Receptor-Independent p53 p53 upregulation TRPV1->p53 CB2->p53 Caspases Caspase Activation p53->Caspases Apoptosis_node Apoptotic Cell Death Caspases->Apoptosis_node Ferroptosis_node Ferroptotic Cell Death HMOX1->Ferroptosis_node G Mechanism of Action of Precocene in Insects cluster_precocene cluster_jh Juvenile Hormone (JH) Biosynthesis cluster_p450 Cytochrome P450 Modulation cluster_effects Physiological Effects Precocene Precocene Corpora_Allata Corpora Allata Precocene->Corpora_Allata Inhibition P450_genes Cytochrome P450 Genes (e.g., CYP4G31) Precocene->P450_genes Downregulation JH_Synth JH Synthesis Enzymes Corpora_Allata->JH_Synth JH_Titer Decreased JH Titer JH_Synth->JH_Titer Metamorphosis Premature Metamorphosis JH_Titer->Metamorphosis Sterility Sterility JH_Titer->Sterility Detox Altered Detoxification P450_genes->Detox

References

Safety Operating Guide

Proper Disposal of 2H-Chromene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2H-Chromene and its derivatives based on available safety data for related compounds. It is essential to consult your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the exact chromene derivative you are handling. All procedures must comply with local, state, and federal regulations.

The proper handling and disposal of this compound and its derivatives are critical for ensuring laboratory safety and environmental protection. These compounds are generally considered hazardous and must be managed as chemical waste. Under no circumstances should they be disposed of in general laboratory trash or down the drain.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Before handling this compound or its derivatives, all personnel must wear the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1]

Quantitative Data for 2H-Chromen-2-one (CAS: 91-64-5)

The following table summarizes key quantitative data for 2H-Chromen-2-one, a representative derivative. This information should be used as a reference, and the specific SDS for the compound in use should be consulted for exact values.

PropertyValueSource
Molecular FormulaC₉H₆O₂
Molecular Weight146.14 g/mol
Hazard StatementsH301 + H311 (Toxic if swallowed or in contact with skin), H317 (May cause an allergic skin reaction)

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Solid Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure appropriate PPE is worn before starting cleanup.

  • Containment: Gently sweep the solid material to avoid creating dust.

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert EHS: Contact your institution's EHS department for guidance on cleanup procedures.

Disposal Procedures: A Step-by-Step Protocol

All waste containing this compound or its derivatives must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a scheduled waste pickup.

Waste Collection:

  • Solid Waste: Collect dry chemical waste, including contaminated gloves, weigh boats, and paper towels, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or excess this compound should be disposed of in its original container, if possible. Ensure the cap is tightly sealed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Keep containers tightly closed.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) waste_type->solid_waste Solid liquid_waste Unused/Surplus Chemical waste_type->liquid_waste Liquid/Solid Chemical collect_solid Place in a labeled, leak-proof hazardous solid waste container. solid_waste->collect_solid collect_liquid Keep in original or compatible, labeled, sealed hazardous waste container. liquid_waste->collect_liquid storage Store in a designated, well-ventilated, and secure area. collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Hazardous Waste Pickup storage->contact_ehs disposal Professional Disposal (Do NOT dispose in trash or drain) contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2H-Chromene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for handling 2H-Chromene and its derivatives in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals. Due to the potential hazards associated with this compound, including skin, eye, and respiratory irritation, strict adherence to these protocols is imperative.[1]

Personal Protective Equipment (PPE)

Protection Type Equipment Specifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended.[1][3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][5]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect from splashes or sprays of hazardous liquids.[6][7] A face shield may be used in combination with goggles for additional protection.[6][8]
Body Protection Laboratory coatA standard lab coat is mandatory to protect against skin contact.[1][3] For larger quantities or a higher risk of spills, consider additional protective clothing like a chemical-resistant apron or coveralls.[7][8]
Respiratory Protection NIOSH-approved respiratorRecommended when handling fine powders, if there is a risk of aerosolization, or in inadequately ventilated areas to prevent respiratory tract irritation.[1][3]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[5][9] Ensure that a safety shower and eye wash station are readily accessible.[5]

  • Handling: Avoid generating dust when working with solid this compound.[1][2] Use a spatula or other appropriate tools for transferring the substance.[2] Keep containers tightly closed when not in use.[2][9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][5] Wash hands thoroughly after handling, even if gloves were worn.[4][9]

  • Spill Response: In case of a spill, evacuate the area.[2] Wear appropriate PPE, including respiratory protection, before containing the spill with an inert absorbent material like sand or vermiculite.[2] Collect the material into a sealed, labeled container for hazardous waste disposal.[2]

Disposal Protocol:

This compound and any contaminated materials must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal company.[1][2] Under no circumstances should it be disposed of in general laboratory trash or down the drain.[1][2]

  • Waste Segregation: Collect solid waste, such as contaminated gloves and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless compatibility is confirmed.[1]

  • Container Management: If possible, dispose of unused this compound in its original container.[1] All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]

  • Decontamination: Decontaminate any surfaces that may have come into contact with this compound using a suitable solvent like ethanol (B145695) or isopropanol (B130326) and dispose of the cleaning materials as hazardous waste.[1]

Experimental Workflow: Handling and Disposal of this compound

G A START: Prepare for Handling B Don Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if needed) A->B Risk Assessment Done C Handle this compound in a Well-Ventilated Area (Fume Hood) B->C Enter Work Area D Proceed with Experiment C->D Begin Work E Decontaminate Work Surfaces and Equipment D->E Experiment Finished F Segregate Waste - Solid Waste (gloves, wipes) - Unused this compound - Contaminated Solvents E->F Collect All Waste G Label Waste Containers 'Hazardous Waste: this compound' F->G Proper Containment H Store Waste in a Designated, Secure Area G->H Ready for Storage I Arrange for Professional Hazardous Waste Disposal H->I Awaiting Pickup J END: Process Complete I->J Disposal Confirmed

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Chromene
Reactant of Route 2
2H-Chromene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。